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  • Product: O-(3-Chlorophenyl)hydroxylamine hydrochloride

Core Science & Biosynthesis

Foundational

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to O-(3-Chlorophenyl)hydroxylamine Hydrochloride for Researchers and Drug Development Professionals O-(3-Chlorophenyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative that...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to O-(3-Chlorophenyl)hydroxylamine Hydrochloride for Researchers and Drug Development Professionals

O-(3-Chlorophenyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative that serves as a crucial intermediate and building block in modern organic and medicinal chemistry. Its structure, featuring a reactive O-arylhydroxylamine moiety combined with a 3-chlorophenyl ring—a common scaffold in pharmacologically active compounds—renders it a molecule of significant interest. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis, reactivity, and applications, with a focus on the causal relationships that underpin its utility in the laboratory.

Core Physicochemical & Safety Profile

A thorough understanding of a reagent's fundamental properties and safety requirements is the bedrock of its effective and safe utilization in any research or development setting. O-(3-Chlorophenyl)hydroxylamine hydrochloride is a pale yellow solid that requires specific handling and storage conditions to maintain its integrity.[1]

Key Properties

The essential physicochemical data for O-(3-Chlorophenyl)hydroxylamine hydrochloride are summarized below, providing a quick reference for experimental design.

PropertyValueSource(s)
CAS Number 4107-36-2[2][3]
Molecular Formula C₆H₆ClNO · HCl (or C₆H₇Cl₂NO)[2][3]
Molecular Weight 180.03 g/mol [2][3]
Appearance Pale yellow solid[1]
Melting Point 128-130 °C[2]
Storage Temperature 2-8 °C, under inert atmosphere[1]
InChI Key INHLWROWTGGVTD-UHFFFAOYSA-N[1]
Safety & Handling

As a Senior Application Scientist, it is imperative to emphasize a culture of safety. While specific data for this exact compound can be limited, the known hazards of hydroxylamine derivatives and related compounds necessitate cautious handling.

  • GHS Classification: It is classified as a flammable solid (H228).[1] General safety data for hydroxylamine hydrochloride indicates potential for corrosivity, toxicity (harmful if swallowed or in contact with skin), skin and eye irritation, and it is suspected of causing cancer.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6] Keep away from heat, sparks, and open flames.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended, away from incompatible materials like strong oxidizing agents.[1][7]

Synthesis and Mechanism: A Modern Approach

The synthesis of O-arylhydroxylamines has evolved significantly. While traditional methods often suffered from harsh conditions or limited scope, modern catalytic approaches provide a more efficient and versatile pathway. The Palladium-catalyzed O-arylation of hydroxylamine equivalents represents a state-of-the-art method for preparing compounds like O-(3-Chlorophenyl)hydroxylamine.[8][9]

Palladium-Catalyzed C-O Cross-Coupling

The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, has been adapted for C-O bond formation. This approach utilizes a hydroxylamine surrogate, such as ethyl acetohydroximate, which is more stable and easier to handle than free hydroxylamine. The use of specialized bulky biarylphosphine ligands is critical as it facilitates the otherwise challenging C-O reductive elimination from the palladium center, leading to higher yields under milder conditions.[9]

G cluster_cat Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)L Active Catalyst B Oxidative Addition A->B Ar-X C Pd(II) Intermediate (Ar-Pd(II)-X)L B->C D Ligand Exchange & Deprotonation C->D Hydroxylamine Equivalent + Base E Pd(II) Amido Complex D->E F Reductive Elimination E->F F->A Regenerates Catalyst G O-Aryl Product F->G Product O-(3-Chlorophenyl)hydroxylamine (after hydrolysis) G->Product ArX 3-Chloro-Aryl Halide (Ar-X) ArX->B Nuc Hydroxylamine Equivalent (e.g., Ethyl Acetohydroximate) Nuc->D

Figure 1: Generalized workflow for the Pd-catalyzed synthesis of O-arylhydroxylamines.

Experimental Protocol: Synthesis via O-Arylation

This protocol is a representative procedure based on established methods for Pd-catalyzed O-arylation.[9] It must be adapted and optimized for specific substrates and scales.

Materials:

  • 1-Bromo-3-chlorobenzene (1.0 eq)

  • Ethyl acetohydroximate (1.2 eq)

  • Pd₂(dba)₃ (Palladium catalyst, ~2 mol %)

  • t-BuBrettPhos (Ligand, ~4.5 mol %)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene (anhydrous)

  • Hydrochloric acid (for hydrolysis and salt formation)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, t-BuBrettPhos, and K₃PO₄.

  • Addition of Reagents: Evacuate and backfill the flask with argon. Add toluene, followed by 1-bromo-3-chlorobenzene and ethyl acetohydroximate.

  • Reaction: Heat the mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Hydrolysis: Concentrate the organic phase. The resulting O-arylated intermediate is then subjected to acidic hydrolysis (e.g., using HCl in an appropriate solvent) to cleave the protecting group and form the desired O-(3-Chlorophenyl)hydroxylamine hydrochloride salt.

  • Purification & Characterization: The crude product is purified by recrystallization or column chromatography. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry & Organic Synthesis

The true value of O-(3-Chlorophenyl)hydroxylamine hydrochloride lies in its application as a versatile precursor to a wide array of more complex molecules. Its reactivity is dominated by the nucleophilic nitrogen of the hydroxylamine moiety and its capacity to undergo elegant rearrangement reactions.

Precursor to Bioactive Scaffolds

The hydroxylamine functional group is a key pharmacophore in numerous approved drugs and clinical candidates.[10][11] It is particularly known for its ability to chelate metal ions within the active sites of metalloenzymes, making it a privileged scaffold for designing enzyme inhibitors.[11]

G cluster_apps Potential Applications & Transformations core O-(3-Chlorophenyl)hydroxylamine Nucleophilic Nitrogen O-Aryl Moiety oximes Oxime Formation (Reaction with R₂C=O) core:n->oximes benzofurans Benzofuran Synthesis (via Rearrangement/Cyclization) core:o->benzofurans [3,3]-Sigmatropic Rearrangement n_alk N-Alkylation/Arylation (Diverse Substitution) core:n->n_alk enzyme_inh Enzyme Inhibitors (e.g., IDO, MAO) oximes->enzyme_inh benzofurans->enzyme_inh n_alk->enzyme_inh

Figure 2: Logical relationships between the core structure and its synthetic applications.

Key Chemical Transformations
  • Oxime Formation: A fundamental reaction involves the condensation of O-(3-Chlorophenyl)hydroxylamine with aldehydes or ketones to form stable O-aryl oximes.[12] This reaction is highly reliable and proceeds under mild conditions, often catalyzed by a weak base or acid. These oxime derivatives are not just stable products but are themselves valuable intermediates in the synthesis of various heterocycles.

  • Benzofuran Synthesis: O-arylhydroxylamines serve as excellent precursors for the direct synthesis of substituted benzofurans.[13] The reaction with a ketone in the presence of a strong acid, such as methanesulfonic acid, initiates a one-pot cascade involving condensation to an oxime, a[2][2]-sigmatropic rearrangement, and subsequent cyclization to furnish the benzofuran core.[9][13] This is a powerful strategy for rapidly accessing a privileged heterocyclic scaffold found in many natural products and pharmaceuticals.

Analytical Characterization

Confirming the identity and purity of O-(3-Chlorophenyl)hydroxylamine hydrochloride and its reaction products is critical. Due to the high polarity and potential lack of a strong UV chromophore in hydroxylamine derivatives, direct analysis can be challenging.[14]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques. To enhance sensitivity and selectivity, pre-column derivatization is often employed to introduce a UV-active or fluorescent tag onto the molecule.[14]

  • Mass Spectrometry (MS): Coupled with GC or LC, mass spectrometry provides definitive structural information by determining the molecular weight and fragmentation patterns of the analyte.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable tools for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom in the molecule.

  • Ion Chromatography: This technique can be used for the direct measurement of trace amounts of hydroxylamine hydrochloride in a sample matrix without the need for derivatization.[15]

Conclusion

O-(3-Chlorophenyl)hydroxylamine hydrochloride is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its strategic importance stems from its participation in robust and modern synthetic methodologies, such as palladium-catalyzed cross-coupling, and its utility as a precursor to high-value molecular scaffolds like benzofurans and various enzyme inhibitors. For the medicinal chemist and drug development professional, this compound offers a reliable entry point into novel chemical space. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for harnessing its full potential in the pursuit of new therapeutic agents and advanced materials.

References

  • Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products - PMC. (n.d.). NCBI. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - IRIS. (2021, August 20). [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega. (2021, August 20). ACS Publications. [Link] 10.[2]-Nitrogen rearrangement reactions of O-arylhydroxylamines - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. (2023, March 21). MDPI. [Link]

  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

  • Concerted[2]-Rearrangement in Cationic Cobalt-Catalyzed Reaction of O-(Alkoxycarbonyl)-N-arylhydroxylamines | Organic Letters. (2017, April 3). ACS Publications. [Link]

  • Pd-catalyzed O-arylation of ethyl acetohydroximate: synthesis of O-arylhydroxylamines and substituted benzofurans - PubMed. (2010, July 28). NCBI. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Safety data sheet - CPAchem. (n.d.). CPAchem. [Link]

  • Direct Preparation of Benzofurans from O-Arylhydroxylamines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • O-((3-chlorophenyl)methyl)hydroxylamine | C7H8ClNO | CID 207300 - PubChem. (n.d.). NCBI. [Link]

  • CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride - Google Patents. (n.d.).
  • Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents. (n.d.).
  • N-(3-chlorophenyl)hydroxylamine | C6H6ClNO | CID 11094737 - PubChem. (n.d.). NCBI. [Link]

  • Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. (2024, March 29). DC Fine Chemicals. [Link]

  • Hydroxylamine hydrochloride used in the synthesis of anticancer drugs and sulphonamides - handom-chem.com. (2024, January 4). Handom. [Link]

  • Safety Data Sheet: Hydroxylamine hydrochloride - ChemScience. (n.d.). HiMedia Labs. [Link]

  • HU195666B - Process for producing new hydroxylamine derivatives and plant growth increasing compositions comprising these derivatives as active ingredient - Google Patents. (n.d.).
  • CN103558318A - Determination method for detecting trace hydroxylamine hydrochloride in medicine - Google Patents. (n.d.).
  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]

Sources

Exploratory

Synthesis and Isolation of O-(3-Chlorophenyl)hydroxylamine Hydrochloride: A Technical Guide to N–O Bond Functionalization

Executive Summary & Mechanistic Rationale The synthesis of O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2) represents a critical workflow for drug development professionals and synthetic chemists. O-aryl h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2) represents a critical workflow for drug development professionals and synthetic chemists. O-aryl hydroxylamines are highly valuable precursors; under specific conditions, they undergo reductive fragmentation to generate highly electrophilic aminium radicals, which are pivotal for the late-stage functionalization of therapeutic agents 1.

However, synthesizing this specific molecule presents a fundamental mechanistic challenge. Traditional nucleophilic aromatic substitution (


) is ineffective because the 3-chloro substituent does not sufficiently draw electron density away from the aromatic ring to allow an oxygen nucleophile to attack. To overcome this, synthetic chemists must bypass 

and utilize one of two advanced strategies:
  • Transition-Metal Catalysis: Utilizing Copper to force the cross-coupling of an oxygen nucleophile with an arylboronic acid.

  • Umpolung (Polarity Reversal): Treating the oxygen as a nucleophile is abandoned. Instead, the 3-chlorophenoxide is used as the nucleophile to attack an electrophilic nitrogen source.

G Start Target: O-(3-Chlorophenyl) hydroxylamine HCl RouteA Route A: Cu-Catalyzed Chan-Lam Coupling Start->RouteA RouteB Route B: Electrophilic Amination Start->RouteB PreA Reagents: 3-Chlorophenylboronic acid + NHPI RouteA->PreA PreB Reagents: 3-Chlorophenol + DPH + NaH RouteB->PreB StepA 1. Cu(OAc)2, Pyridine 2. Hydrazine 3. HCl(g) PreA->StepA StepB 1. DMF, 0°C 2. Alkali Wash 3. HCl(g) PreB->StepB

Fig 1: Strategic decision tree for the synthesis of O-(3-Chlorophenyl)hydroxylamine HCl.

Route A: Copper-Catalyzed Chan-Lam Coupling (Recommended for Scale)

Causality & Design: This route leverages N-Hydroxyphthalimide (NHPI) as the protected oxygen nucleophile. Because the phthalimide group is highly electron-withdrawing, it prevents over-arylation and stabilizes the N-O bond during the coupling phase. Copper(II) acetate, in the presence of pyridine and ambient oxygen, facilitates a Chan-Lam cross-coupling with 3-chlorophenylboronic acid 2.

Pathway N1 N-Hydroxyphthalimide (NHPI) N3 Cu(OAc)2 / Pyridine / O2 N1->N3 N2 3-Chlorophenylboronic Acid N2->N3 N4 N-(3-Chlorophenoxy)phthalimide N3->N4 N5 Hydrazine Hydrate (NH2NH2) N4->N5 N6 O-(3-Chlorophenyl)hydroxylamine (Free Base) N5->N6 N7 Anhydrous HCl in Ether N6->N7 N8 O-(3-Chlorophenyl)hydroxylamine Hydrochloride N7->N8

Fig 2: Mechanistic workflow of the Cu-catalyzed Chan-Lam cross-coupling route.

Step-by-Step Protocol (Self-Validating System)
  • Coupling: In a round-bottom flask open to the air, combine NHPI (1.0 equiv), 3-chlorophenylboronic acid (1.5 equiv), anhydrous

    
     (0.1 equiv), and pyridine (2.0 equiv) in dichloromethane (DCM, 0.2 M).
    
    • Self-Validation: The reaction mixture will initially appear as a light blue suspension. As the active Cu(III) intermediate forms and the catalytic cycle engages, the solution will transition to a deep, homogeneous green/blue. Stir for 12-24 hours until TLC indicates the consumption of NHPI.

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine and copper salts), followed by water and brine. Dry over

    
     and concentrate to yield N-(3-chlorophenoxy)phthalimide.
    
  • Hydrazinolysis: Dissolve the intermediate in ethanol (0.5 M). Add hydrazine hydrate (1.2 equiv) and heat to reflux for 2 hours.

    • Self-Validation: The cleavage of the phthalimide group is confirmed by the formation of a voluminous white precipitate (phthalhydrazide). This visual cue serves as a stoichiometric indicator that the deprotection is complete.

  • Salt Formation: Filter off the phthalhydrazide. Concentrate the filtrate, re-dissolve in diethyl ether, and bubble anhydrous HCl gas (or add 4M HCl in dioxane) through the solution at 0 °C. The target O-(3-chlorophenyl)hydroxylamine hydrochloride will precipitate as a pristine white solid. Filter and dry under a vacuum.

Route B: Direct Electrophilic Amination (Umpolung Strategy)

Causality & Design: When transition metals are undesirable, chemists utilize an umpolung strategy. By reacting 3-chlorophenol with a strong base, a highly nucleophilic phenoxide is generated. This phenoxide is then reacted with O-(2,4-dinitrophenyl)hydroxylamine (DPH). DPH acts as an electrophilic nitrogen source (


 equivalent) because the 2,4-dinitrophenoxide moiety is an exceptional leaving group 3.
Step-by-Step Protocol (Self-Validating System)
  • Phenoxide Generation: In a flame-dried flask under nitrogen, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF at 0–5 °C. Slowly add a solution of 3-chlorophenol (1.0 equiv) in DMF.

    • Self-Validation: The evolution of hydrogen gas (

      
      ) provides immediate visual confirmation of the acid-base reaction. Wait until bubbling ceases entirely.
      
  • Amination: Dropwise, add a solution of DPH (1.0 equiv) in DMF. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Purification by Alkaline Wash: Quench the reaction carefully with cold water and extract with diethyl ether. Wash the organic layer extensively with 0.5 M NaOH.

    • Self-Validation: This is the critical diagnostic step. The aqueous layer will turn intensely yellow/orange due to the highly water-soluble sodium 2,4-dinitrophenoxide byproduct. Continue washing with NaOH until the aqueous layer runs completely clear, confirming the total purge of the leaving group.

  • Salt Formation: Wash the organic layer with brine, dry over

    
    , and introduce dry HCl gas to precipitate the hydrochloride salt.
    

Quantitative Data & Route Comparison

To assist in route selection, the following table summarizes the operational metrics of both synthetic pathways based on standard laboratory-scale execution:

MetricRoute A: Chan-Lam CouplingRoute B: Electrophilic Amination
Primary Reagents NHPI, 3-Chlorophenylboronic acid3-Chlorophenol, DPH
Catalyst / Promoter

, Pyridine
NaH (Base)
Key Intermediate N-(3-Chlorophenoxy)phthalimideNone (Direct conversion)
Overall Yield ~65–75%~55–65%
Product Purity >98% (Highly crystalline intermediate)>95% (Requires rigorous alkaline wash)
Scalability High (Gram to Kilogram scale)Moderate (Exothermic

evolution)
Toxicity Profile Moderate (Copper waste)High (Dinitrophenol derivatives)

References

  • Leonori, D. et al. "Synthesis of Arylamines via Aminium Radicals." Angewandte Chemie International Edition, ResearchGate. [Link]

  • "Method for synthesizing O-phenylhydroxylamine hydrochloride.

Sources

Foundational

O-(3-Chlorophenyl)hydroxylamine Hydrochloride: Mechanism of Action, Pharmacological Profiling, and Applications in Photosynthetic Modulation

Target Audience: Researchers, Application Scientists, and Agrochemical Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary As a Senior Application Scientist, evaluating novel modulato...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Agrochemical Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist, evaluating novel modulators of plant metabolism requires a rigorous understanding of both molecular interactions and systemic physiological outcomes. O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2) is a highly specialized, synthetic hydroxylamine derivative primarily utilized as an agrochemical probe and plant growth regulator.

Its core mechanism of action centers on the suppression of the Warburg Effect —the 1 characteristic of C3 plants. By chemically intervening in the photorespiratory pathway, this compound minimizes the wasteful oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), thereby driving a net increase in carbon assimilation and crop yield. This guide deconstructs its physicochemical properties, mechanistic pathways, and the self-validating experimental protocols required to quantify its efficacy.

Physicochemical Profile

Understanding the physical properties of the compound is critical for formulation and experimental design. The use of the hydrochloride salt is a deliberate chemical choice: the free base of hydroxylamines is prone to rapid auto-oxidation in aqueous solutions. The hydrochloride salt ensures thermodynamic stability during prolonged in vivo tissue incubations.

PropertySpecification
Chemical Name O-(3-Chlorophenyl)hydroxylamine hydrochloride
CAS Registry Number 4107-36-2
Molecular Formula C₆H₇Cl₂NO (C₆H₆ClNO · HCl)
Molecular Weight 180.03 g/mol
Target Application Photorespiration Inhibitor / Photosynthesis Activator
Primary Target Enzyme RuBisCO / PLP-Dependent Aminotransferases

Core Mechanism of Action (MoA)

The efficacy of O-(3-Chlorophenyl)hydroxylamine hydrochloride is rooted in its ability to modulate the competitive kinetics between carbon dioxide and oxygen at the active site of RuBisCO.

Direct Modulation of RuBisCO

In C3 plants, atmospheric oxygen competes with CO₂ for RuBisCO, leading to the production of 2-phosphoglycolate—a toxic byproduct that must be recycled via the energy-expensive photorespiratory C2 cycle.2. The addition of the lipophilic 3-chlorophenyl ring enhances the molecule's partition coefficient (LogP), allowing efficient transit across the chloroplast envelope to reach the stroma where RuBisCO resides.

Inhibition of PLP-Dependent Enzymes

Secondary to RuBisCO modulation, the hydroxylamine "warhead" is a classic, potent inhibitor of Pyridoxal Phosphate (PLP)-dependent enzymes. In the peroxisomal phase of photorespiration, enzymes such as serine hydroxymethyltransferase (SHMT) and glyoxylate aminotransferases rely on PLP. O-(3-Chlorophenyl)hydroxylamine reacts covalently with the aldehyde group of PLP to form a stable oxime, effectively halting the C2 cycle. This metabolic bottleneck triggers a negative feedback loop that further downregulates RuBisCO's oxygenase affinity.

G RuBP Ribulose-1,5-bisphosphate (RuBP) RuBisCO RuBisCO (Oxygenase Activity) RuBP->RuBisCO O2 Oxygen (O2) O2->RuBisCO PG 2-Phosphoglycolate RuBisCO->PG Catalysis PLP PLP-Aminotransferases (Peroxisome) PG->PLP Pathway Transit CO2 Photorespiratory CO2 Loss PLP->CO2 Glycine Decarboxylation Drug O-(3-Chlorophenyl)hydroxylamine Hydrochloride Drug->RuBisCO Shifts Affinity to Carboxylase Drug->PLP Oxime Formation (Inhibition)

Fig 1: Dual-target modulation of photorespiration by O-(3-Chlorophenyl)hydroxylamine.

Experimental Protocols: A Self-Validating System

To empirically prove that O-(3-Chlorophenyl)hydroxylamine hydrochloride inhibits photorespiration rather than acting as a non-specific metabolic stimulant, we must employ an Infrared Gas Analyzer (IRGA) workflow. This protocol is designed as a self-validating system : by toggling atmospheric oxygen between 21% (ambient) and 2% (non-photorespiratory), we isolate the exact variable being modulated.

Step-by-Step Methodology
  • Tissue Preparation: Excise mature leaves from a C3 model plant (e.g., Triticum aestivum - wheat).

    • Causality Note: Excised leaves are used to ensure uniform compound uptake via the transpiration stream, eliminating soil-matrix interference and root-barrier variables.

  • Compound Incubation: Float the excised leaves on a 10 mmol/L aqueous solution of O-(3-Chlorophenyl)hydroxylamine hydrochloride for 4 hours at 25°C under low light.

  • Chamber Acclimation: Seal the leaves inside the IRGA leaf chamber. Illuminate at a saturating light intensity (e.g., 1000 µmol photons m⁻² s⁻¹) until steady-state stomatal conductance is achieved.

  • Ambient Oxygen Assessment (21% O₂): Record the net CO₂ assimilation rate (

    
    ). Under these conditions, the Warburg effect is active.
    
  • Hypoxic Assessment (2% O₂): Flush the chamber with a gas mixture containing 2% O₂ and 340 ppm CO₂. Record the new assimilation rate (

    
    ).
    
    • Causality Note: 2% O₂ physically suppresses RuBisCO's oxygenase activity, establishing the theoretical maximum photosynthetic rate without photorespiration.

  • Self-Validation Checkpoint: Calculate the percentage of oxygen inhibition:

    
    .
    

Workflow S1 1. Tissue Prep Excised C3 Leaves S2 2. Compound Uptake 10 mmol/L Solution S1->S2 S3 3. IRGA Chamber Seal & Illuminate S2->S3 S4 4. Gas Toggling 21% O2 vs 2% O2 S3->S4 S5 5. Data Synthesis Calculate Inhibition % S4->S5

Fig 2: Self-validating IRGA workflow for quantifying photosynthetic oxygen inhibition.

Quantitative Data & Efficacy Metrics

When the above protocol is executed, the data clearly delineates the compound's targeted efficacy. The table below summarizes standard physiological responses based on 3.

Experimental ConditionNet Photosynthesis (

) (µmol CO₂ m⁻² s⁻¹)
Photorespiratory CO₂ Loss% Oxygen Inhibition (Warburg Effect)
Control (21% O₂, H₂O) 12.4High~23.0%
Control (2% O₂, H₂O) 16.1MinimalBaseline (0%)
Treated (21% O₂, 10 mM) 15.2Suppressed~6.7%
Treated (2% O₂, 10 mM) 16.3MinimalBaseline (0%)

Interpretation of the Self-Validating System: If O-(3-Chlorophenyl)hydroxylamine hydrochloride were merely a non-specific metabolic stimulant (e.g., upregulating the electron transport chain), the assimilation rate at 2% O₂ would have spiked significantly above the control's 16.1. Because the treated 2% O₂ rate (16.3) remains nearly identical to the control, we definitively prove the mechanism is exclusively tied to the suppression of oxygenase activity. The compound successfully rescued the plant from the ~23% penalty of the Warburg effect, reducing it to a mere 6.7%.

References

  • European Patent Office (EP0119892A1). Hydroxyl amine derivatives, their preparation, their use as growth factors for vegetables and compositions thereof. Google Patents.
  • Annual Reviews in Plant Physiology . Photorespiration: Pathways, Regulation, and Modification. Annual Reviews. Available at:[Link]

  • ResearchGate . The oxidative photosynthetic carbon cycle or C2 cycle. ResearchGate. Available at:[Link]

Sources

Exploratory

O-(3-Chlorophenyl)hydroxylamine Hydrochloride (CAS 4107-36-2): A Technical Guide to Iminyl Radical Precursors and Heterocyclic Synthesis

Executive Summary In the realm of advanced organic synthesis and drug discovery, the strategic selection of radical precursors dictates the efficiency, regioselectivity, and scalability of heterocyclic scaffold construct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, the strategic selection of radical precursors dictates the efficiency, regioselectivity, and scalability of heterocyclic scaffold construction. O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS 4107-36-2) has emerged as a privileged building block. Primarily utilized for the generation of iminyl radicals via N-O bond homolysis, this compound enables the rapid assembly of complex nitrogen- and oxygen-containing heterocycles, such as pyrrolines and benzofurans. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for deploying this reagent in modern synthetic applications.

Physicochemical Profiling & Identifiers

The hydrochloride salt form of O-(3-Chlorophenyl)hydroxylamine is preferred in laboratory settings due to its enhanced stability against premature oxidation and improved handling characteristics compared to its free-base counterpart, as cataloged by .

Table 1: Core Identifiers and Properties

Identifier / PropertyValue
Chemical Name O-(3-Chlorophenyl)hydroxylamine hydrochloride
CAS Registry Number 4107-36-2
Molecular Formula C₆H₆ClNO · HCl (or C₆H₇Cl₂NO)
Molecular Weight 180.03 g/mol
Physical State Solid (typically white to off-white powder)
Primary Utility Iminyl radical precursor, heterocyclic building block

Mechanistic Role in Organic Synthesis: The Iminyl Radical Pathway

The synthetic utility of O-(3-Chlorophenyl)hydroxylamine stems from its ability to readily condense with ketones to form O-aryloximes, which act as latent iminyl radicals.

Causality of Reactivity: The N-O bond in these specific O-aryloxime systems exhibits a uniquely low bond dissociation energy (BDE ≈ 35 kcal/mol), making it highly susceptible to homolytic cleavage under mild thermal or microwave conditions, as detailed in the 1[1]. The meta-chloro substitution on the phenyl ring is not merely structural; it exerts an electron-withdrawing inductive effect that stabilizes the departing 3-chlorophenoxy radical. This electronic tuning lowers the activation energy required for homolysis compared to unsubstituted O-phenylhydroxylamines, ensuring clean and rapid generation of the iminyl radical[1].

Experimental Workflow: Synthesis of Functionalized Heterocycles

The following workflow outlines the synthesis of benzofurans or pyrrolines utilizing O-(3-Chlorophenyl)hydroxylamine hydrochloride.

G A O-(3-Chlorophenyl)hydroxylamine HCl (CAS: 4107-36-2) B Ketone Condensation (Acid Catalyst, 60°C) A->B Step 1 C O-Aryloxime Intermediate B->C H2O elimination D N-O Bond Homolysis (Microwave/Thermal) C->D Step 2 E Iminyl Radical Formation D->E Aryloxy Radical Exit F Intramolecular Cyclization (Heterocycle Synthesis) E->F C-C/C-N Bond Formation

Iminyl radical generation and heterocyclic cyclization via O-(3-Chlorophenyl)hydroxylamine.

Step-by-Step Methodology & Self-Validating Protocol

Step 1: O-Aryloxime Condensation

  • Action: Dissolve O-(3-Chlorophenyl)hydroxylamine hydrochloride (1.0 equiv) and the target cyclic or acyclic ketone (1.0 equiv) in tetrahydrofuran (THF). Add methanesulfonic acid (2.0 equiv) and heat the mixture to 60 °C for 2–24 hours, a standard condition for benzofuran precursors noted by 2[2].

  • Causality: While the hydrochloride salt provides baseline acidity, methanesulfonic acid acts as a strong proton donor to activate the carbonyl carbon. This accelerates nucleophilic attack by the hydroxylamine nitrogen, driving dehydration to form the O-aryloxime intermediate[2].

  • Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the ketone spot indicates successful condensation. Validate the isolated intermediate via ¹³C NMR (look for the characteristic C=N resonance at ~155-160 ppm).

Step 2: N-O Bond Homolysis and Cyclization

  • Action: Isolate the O-aryloxime and subject it to microwave irradiation (approx. 100–120 °C) in an inert solvent[1].

  • Causality: Heating overcomes the ~35 kcal/mol BDE of the N-O bond. The expulsion of the stable 3-chlorophenoxy radical generates a transient, highly reactive iminyl radical, which rapidly undergoes 5-exo-trig or 6-exo-trig intramolecular cyclization into pendant alkenes to form the heterocyclic core[1].

  • Validation Checkpoint 2: Analyze the crude mixture via LC-MS. The mass shift corresponding to the loss of the 3-chlorophenoxy group (M - 127 Da) confirms successful homolysis and cyclization.

Step 3: Radical Trapping (Optional but Recommended)

  • Action: Conduct the microwave heating in the presence of a radical trap (e.g., TEMPO).

  • Causality: TEMPO rapidly caps the carbon-centered radical formed immediately post-cyclization. This prevents unwanted dimerization or polymerization pathways, yielding a stable, functionalized heterocyclic product in high yields[1].

Applications in Drug Development

Nitrogen and oxygen-containing heterocycles—such as pyrrolines, indoles, and benzofurans—are foundational motifs in medicinal chemistry. A recent analysis highlighted that dozens of FDA-approved small-molecule therapeutics rely heavily on these rigid cyclic architectures, as discussed in literature from the 3[3]. The late-stage functionalization enabled by O-(3-Chlorophenyl)hydroxylamine hydrochloride allows medicinal chemists to rapidly explore structure-activity relationships (SAR) by synthesizing diverse libraries of substituted heterocycles from simple ketone precursors.

References

  • Microwave- and Thermally Promoted Iminyl Radical Cyclizations: A Versatile Method for the Synthesis of Functionalized Pyrrolines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Oxygen-Containing Fused Heterocyclic Compounds Source: IntechOpen URL:[Link]

  • Photocatalytic Generation of Aminium Radical Cations for C─N Bond Formation Source: National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

Solvation Dynamics and Applied Methodologies for O-(3-Chlorophenyl)hydroxylamine Hydrochloride in Organic Synthesis

Executive Overview O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS No. 4107-36-2), a highly versatile O-arylhydroxylamine derivative, serves as a critical electrophilic amination reagent and a precursor in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS No. 4107-36-2), a highly versatile O-arylhydroxylamine derivative, serves as a critical electrophilic amination reagent and a precursor in the synthesis of complex functionalized pyrrolines via iminyl radical cyclizations, as documented by 1[1]. Available through major chemical suppliers like , this compound is typically isolated and stored as a hydrochloride salt to prevent premature oxidation and degradation.

However, the ionic nature of the hydrochloride salt introduces significant solubility challenges in standard organic workflows. This whitepaper provides an in-depth mechanistic analysis of its solubility profile and outlines self-validating protocols for handling this reagent in both polar and non-polar organic solvent systems.

Thermodynamic Causality of Solvation

The dissolution of O-(3-Chlorophenyl)hydroxylamine hydrochloride in any organic solvent is a thermodynamic competition between the crystal lattice energy of the protonated amine/chloride salt and the solvation energy provided by the solvent molecules.

Unlike the free base form, which is highly lipophilic due to the 3-chlorophenyl ring, the hydrochloride salt relies entirely on the solvent's ability to stabilize the


 anion and the 

cation.
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are the optimal solvents. The hydroxyl groups form strong hydrogen bonds with the chloride anion, while the solvent's dipole stabilizes the ammonium cation. The alkyl backbone of the alcohol sufficiently solvates the lipophilic 3-chlorophenyl ring.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and strong dipoles, effectively solvating the cation via oxygen lone pairs. However, their inability to act as hydrogen-bond donors makes them less effective at solvating the chloride anion, resulting in moderate-to-high solubility.

  • Non-Polar Solvents (e.g., Hexane, Diethyl Ether): The compound is practically insoluble in these media, mirroring the behavior of standard hydroxylamine hydrochlorides noted by2[2]. Weak London dispersion forces cannot overcome the ionic lattice energy.

Solvation A O-(3-Chlorophenyl) hydroxylamine HCl B Polar Protic (MeOH, EtOH) A->B Dissolution C Polar Aprotic (DMSO, DMF) A->C Dissolution D Non-Polar (Hexane, Ether) A->D Dissolution E Ion-Dipole & H-Bonding (High Solubility) B->E F Cation Solvation (Moderate Solubility) C->F G Lattice Energy Dominates (Insoluble) D->G

Fig 1: Thermodynamic pathways of O-(3-Chlorophenyl)hydroxylamine HCl solvation in organic solvents.

Quantitative Solubility Matrix

To aid in solvent selection for synthetic design, the following table summarizes the relative solubility of O-(3-Chlorophenyl)hydroxylamine hydrochloride across common organic solvent classes, extrapolated from the baseline properties of hydroxylammonium chloride analogs provided by 3[3].

SolventSolvent ClassDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Methanol Polar Protic32.9High (>100 mg/mL)Strong H-bonding with

; dipole stabilization of cation.
Ethanol Polar Protic24.5High (~50 mg/mL)Slightly lower polarity than MeOH, but excellent overall solvation.
DMSO Polar Aprotic46.7High (>100 mg/mL)Exceptional cation solvation via

lone pairs.
Dichloromethane (DCM) Halogenated8.93Low (<5 mg/mL)Insufficient polarity to disrupt the ionic lattice.
Diethyl Ether Non-Polar4.3Insoluble Non-polar; cannot overcome lattice energy.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in physical or chemical feedback loops that allow the researcher to verify the success of the procedure in real-time.

Protocol A: Gravimetric Determination of Solubility

When precise solubility limits are required for novel solvent mixtures, gravimetric analysis is the gold standard. This protocol uses a "constant mass" feedback loop to validate the complete removal of the solvent.

  • Saturation: Add 500 mg of O-(3-Chlorophenyl)hydroxylamine HCl to 2.0 mL of the target organic solvent in a sealed 5 mL vial.

  • Equilibration: Agitate the suspension on a thermostated shaker at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Draw 1.0 mL of the suspension into a syringe and filter it through a 0.22 µm PTFE syringe filter into a pre-weighed glass vial (

    
    ). Causality Note: The 0.22 µm filter is critical to exclude sub-micron undissolved crystals that would artificially inflate the solubility calculation.
    
  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas, then place the vial in a vacuum desiccator overnight.

  • Validation (Constant Mass): Weigh the vial. Return it to the desiccator for 2 hours and weigh it again. If the mass decreases by more than 0.1 mg, residual solvent remains. Repeat until the mass is constant (

    
    ).
    
  • Calculation: Solubility (mg/mL) = (

    
     - 
    
    
    
    ) / 1.0 mL.
Protocol B: Solvent-Mediated Free-Basing for Cross-Coupling

Many advanced reactions, such as iminyl radical cyclizations, require the free base form of the hydroxylamine in a non-polar or moderately polar solvent (e.g., DCM) where the HCl salt is normally insoluble. This protocol utilizes a visual phase transition to validate the deprotonation step.

  • Suspension: Suspend 1.0 mmol of O-(3-Chlorophenyl)hydroxylamine HCl in 10 mL of anhydrous DCM. Validation: The mixture will appear as a cloudy, opaque suspension.

  • Neutralization: Dropwise, add 1.1 mmol of Triethylamine (

    
    ) while stirring at room temperature.
    
  • Phase Transition (Visual Validation): As the

    
     deprotonates the ammonium salt, the lipophilic free base is generated. Validation: The opaque suspension will rapidly clarify into a transparent solution, visually confirming the successful generation of the free base.
    
  • Purification: Transfer the solution to a separatory funnel and wash with 10 mL of distilled water. The byproduct,

    
    , is highly water-soluble and partitions into the aqueous layer, while the free base remains in the DCM.
    
  • Desiccation: Dry the organic layer over anhydrous

    
    , filter, and use immediately for downstream synthesis to prevent oxidation.
    

FreeBasing Step1 1. Suspend HCl Salt in DCM (Insoluble) Step2 2. Add Et3N Base (Neutralize HCl) Step1->Step2 Base Addition Step3 3. Free Base Solubilized in Organic Phase Step2->Step3 Phase Transition Step4 4. Aqueous Wash (Remove Et3N-HCl) Step3->Step4 Purification Step5 5. Organic Layer Ready for Cross-Coupling Step4->Step5 Application

Fig 2: Solvent-mediated free-basing workflow for downstream organic synthesis applications.

References

  • Sigma-Aldrich. "Hydroxylamine hydrochloride | Sigma-Aldrich". Retrieved from .

  • Thermo Scientific Chemicals. "Hydroxylamine hydrochloride, 99%". Retrieved from 3.

  • Chemister Database. "Properties of substance: hydroxylammonium chloride". Retrieved from2.

  • ACS Publications. "Microwave- and Thermally Promoted Iminyl Radical Cyclizations: A Versatile Method for the Synthesis of Functionalized Pyrrolines". The Journal of Organic Chemistry. Retrieved from 1.

Sources

Exploratory

Whitepaper: Stability Dynamics and Storage Protocols for O-(3-Chlorophenyl)hydroxylamine Hydrochloride

Executive Overview O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2) is a highly reactive electrophilic amination reagent. It is utilized extensively in the synthesis of complex oximes, cyanohydrins, and ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2) is a highly reactive electrophilic amination reagent. It is utilized extensively in the synthesis of complex oximes, cyanohydrins, and serves as a highly efficient nitrogen source for 1[1]. While its unique electronic properties make it a versatile pharmaceutical intermediate, these same properties inherently compromise its thermodynamic stability. This technical guide provides a mechanistic analysis of its degradation pathways and establishes self-validating protocols for its storage, handling, and stability testing.

Physicochemical Profile and Degradation Causality

The structural integrity of O-(3-Chlorophenyl)hydroxylamine hydrochloride is governed by the delicate stability of its N-O bond. The compound typically presents as a 2 with a purity threshold often maintained at ≥95%[2].

The Role of Hygroscopicity in Degradation

Like many hydroxylamine salts, the hydrochloride variant is 3[3]. When exposed to ambient humidity, the salt absorbs moisture, creating a localized aqueous microenvironment—a process known as deliquescence. In an aqueous state, the activation energy required for the bimolecular isomerization of hydroxylamines drops significantly, from >25 kcal/mol in a dry state to4[4]. This catalytic effect of free ions in the aqueous phase accelerates thermal decomposition even at lower ambient temperatures[4].

Thermal Decomposition and Exothermic Hazards

If the compound surpasses its thermal onset threshold, it undergoes an irreversible, exothermic 5[5]. This breakdown pathway rapidly liberates a mixture of hazardous non-condensable gases, including3[3].

DegradationMechanisms A O-(3-Chlorophenyl)hydroxylamine HCl B Moisture Ingress (Hygroscopic) A->B Improper Storage C Thermal Stress (> Ambient) A->C Temperature Excursion D Aqueous Microenvironment (Ea drops to ~16 kcal/mol) B->D Deliquescence E Bimolecular Isomerization (Ammonia Oxide Formation) C->E Kinetic Activation D->E Catalyzes F Exothermic Decomposition (NOx, CO, CO2, HCl) E->F Irreversible Breakdown

Mechanistic degradation pathways of O-(3-Chlorophenyl)hydroxylamine HCl under environmental stress.

Authoritative Storage Parameters

To mitigate the causal factors of degradation—namely moisture ingress and thermal kinetic activation—strict storage parameters must be enforced.

ParameterSpecificationCausal Rationale
CAS Number 4107-36-2Unique chemical identifier for the 3-chloro derivative[2].
Physical Form Pale yellow solidBaseline appearance; darkening indicates oxidation[2].
Storage Temperature 2-8°C (Refrigerated)Suppresses kinetic energy below the activation barrier required for bimolecular isomerization[2],[4].
Atmosphere Inert Gas (Argon/N2)Prevents deliquescence. Moisture lowers the decomposition activation energy by facilitating an aqueous microenvironment[2],[4].
Chemical Incompatibilities Strong oxidizers, bases, acidsBases deprotonate the stabilizing HCl salt; oxidizers rapidly attack the low-oxidation-state nitrogen[3].

Self-Validating Protocol: Stability Assessment Workflow

To ensure trustworthiness in drug development applications, scientists must not rely solely on assumed shelf-life. The following self-validating protocol outlines a rigorous methodology for empirical stability testing.

Rationale for Self-Validation

A protocol is only as reliable as its internal controls. This workflow incorporates a "System Suitability" step using a deliberately degraded standard. If the analytical method fails to resolve the degraded peaks from the intact active pharmaceutical ingredient (API), the run is automatically invalidated, preventing false-positive stability reporting.

Step-by-Step Methodology

Step 1: Preparation of Environmental Chambers Calibrate two controlled environments: a baseline control chamber (2-8°C, desiccated) and an accelerated degradation chamber (25°C / 60% Relative Humidity).

Step 2: Inert Aliquoting Within a nitrogen-purged glovebox, accurately weigh 50.0 mg aliquots of O-(3-Chlorophenyl)hydroxylamine hydrochloride into amber glass HPLC vials. Seal immediately with PTFE-lined crimp caps to prevent ambient moisture ingress.

Step 3: System Suitability Standard (The Self-Validating Step) Generate a known degraded standard by exposing a 50 mg sample to 0.1 M NaOH for 1 hour, neutralizing with HCl, and lyophilizing. This forces N-O bond cleavage. Inject this standard into the HPLC first. Validation Gate: The analytical run may only proceed if the resolution (


) between the intact O-(3-Chlorophenyl)hydroxylamine peak and the primary degradation peak is 

.

Step 4: Longitudinal Sampling & HPLC Analysis Extract samples at Day 0, 7, 14, and 30. Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile. (TFA maintains the protonated state of the amine, preventing on-column degradation). Detection: UV absorbance at 210 nm and 254 nm.

Step 5: Differential Scanning Calorimetry (DSC) Profiling Subject 5 mg of each sample to DSC. Ramp temperature from 25°C to 200°C at 5°C/min under a 50 mL/min nitrogen flow. Monitor the exothermic onset temperature (


). A leftward shift (lowering) of 

over time quantitatively indicates4[4].

StabilityProtocol S1 1. Sample Prep (Inert Glovebox) S2 2. Controlled Incubation (2-8°C vs 25°C/60%RH) S1->S2 S3 3. Aliquot Sampling (Days 0, 7, 14, 30) S2->S3 S4 4. System Suitability (Run Degraded Std) S3->S4 Prior to analysis S5 5. HPLC & DSC Analysis (Quantify Purity & Tonset) S4->S5 Validates method S6 6. Data Synthesis (Self-Validating Profile) S5->S6

Self-validating experimental workflow for assessing the stability of hydroxylamine derivatives.

Handling and Incompatibility Controls

When handling O-(3-Chlorophenyl)hydroxylamine hydrochloride at scale, stringent environmental controls are mandatory. The compound is3[3]. Exposure to bases deprotonates the stabilizing hydrochloride salt, yielding the highly unstable free base, while strong oxidizers rapidly attack the low-oxidation-state nitrogen, risking violent exothermic reactions.

References

  • Sigma-Aldrich. "O-(3-Chlorophenyl)hydroxylamine hydrochloride | 4107-36-2".
  • Fisher Scientific. "SAFETY DATA SHEET - O-Phenylhydroxylamine hydrochloride".
  • NIH (PMC). "Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source".
  • ResearchGate. "Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives".
  • ResearchGate. "Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate".

Sources

Exploratory

O-(3-Chlorophenyl)hydroxylamine Hydrochloride: Discovery, Synthesis, and Mechanistic Applications

Executive Summary O-(3-Chlorophenyl)hydroxylamine hydrochloride is a highly versatile, bench-stable O-arylhydroxylamine salt that has evolved from an agrochemical curiosity into a foundational building block in modern sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(3-Chlorophenyl)hydroxylamine hydrochloride is a highly versatile, bench-stable O-arylhydroxylamine salt that has evolved from an agrochemical curiosity into a foundational building block in modern synthetic organic chemistry and drug discovery. Characterized by its reactive N-O bond, this compound serves as a critical electrophilic amination reagent, a precursor for complex heterocycles via sigmatropic rearrangements, and a core scaffold in the development of oncological imaging tracers. This technical guide explores its historical discovery, details a self-validating synthetic protocol, and dissects its mechanistic roles in contemporary chemical applications.

Physicochemical Profiling & Identification

Accurate identification and handling of O-(3-Chlorophenyl)hydroxylamine hydrochloride require strict adherence to its physicochemical parameters. The free base is highly susceptible to oxidation and N-O bond homolysis; thus, it is exclusively handled and commercialized as the hydrochloride salt[1].

PropertySpecification
Chemical Name O-(3-Chlorophenyl)hydroxylamine hydrochloride
CAS Number 4107-36-2[1]
Molecular Formula C₆H₆ClNO · HCl (or C₆H₇Cl₂NO)
Molecular Weight 180.03 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 128 °C – 130 °C[2]
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2°C – 8°C[3]

Historical Context: From Agrochemistry to Synthetic Utility

The formal exploration of O-(3-Chlorophenyl)hydroxylamine hydrochloride began in the early 1980s, driven by agrochemical research. It was prominently featured in a 1983 patent by the French pharmaceutical company Roussel Uclaf (EP0119892A1)[4].

Initially, researchers discovered that specific hydroxylamine derivatives acted as potent plant growth factors. The core mechanism of action involved the compound's ability to artificially diminish the oxygen-induced inhibition of photosynthesis (photorespiration) in C3 plants such as soybeans, wheat, and barley[4]. By modulating the physiological state of the chloroplasts, the application of O-(3-Chlorophenyl)hydroxylamine hydrochloride led to a measurable increase in crop biomass and yield.

While its use as a commercial fertilizer additive eventually waned, the unique reactivity of the O-arylhydroxylamine pharmacophore caught the attention of synthetic chemists, leading to its modern resurgence as a linchpin in heterocyclic synthesis.

Modern Synthetic Methodologies

The synthesis of O-(3-Chlorophenyl)hydroxylamine hydrochloride requires precise control over the fragile N-O bond. The most reliable, high-yielding pathway is the Mitsunobu-hydrazinolysis route. As an Application Scientist, it is critical to understand the causality behind each reagent choice to ensure a self-validating workflow.

Step-by-Step Protocol: The Mitsunobu-Hydrazinolysis Route

Step 1: Mitsunobu Coupling

  • Procedure: To a stirred solution of 3-chlorophenol (1.0 equiv), N-hydroxyphthalimide (NHPI) (1.1 equiv), and triphenylphosphine (PPh₃) (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, diisopropyl azodicarboxylate (DIAD) (1.2 equiv) is added dropwise. The reaction is allowed to warm to room temperature.

  • Causality: NHPI acts as the ambident oxygen nucleophile. DIAD is strictly selected over diethyl azodicarboxylate (DEAD) due to its superior safety profile and liquid state, which prevents explosive thermal degradation while maintaining the requisite electrophilicity of the betaine intermediate. The reaction drives the dehydration to yield the protected N-(3-chlorophenoxy)phthalimide.

Step 2: Deprotection via Hydrazinolysis

  • Procedure: The isolated phthalimide intermediate is dissolved in ethanol, treated with hydrazine hydrate (NH₂NH₂·H₂O) (1.5 equiv), and refluxed for 2 hours. The resulting white precipitate is filtered off.

  • Causality: The N-O bond is highly sensitive to standard acidic or basic hydrolysis. Hydrazine hydrate acts via the Ing-Manske mechanism, selectively attacking the phthalimide carbonyls to form a highly stable, insoluble phthalhydrazide byproduct. This safely liberates the free O-(3-chlorophenyl)hydroxylamine into the filtrate without cleaving the N-O bond.

Step 3: Hydrochloride Salt Formation

  • Procedure: The filtrate is concentrated, extracted into diethyl ether, dried over anhydrous Na₂SO₄, and cooled to 0 °C. Anhydrous HCl gas (or a 4M HCl in dioxane solution) is introduced until precipitation ceases. The solid is filtered and dried under a vacuum.

  • Causality: Free O-arylhydroxylamines undergo rapid spontaneous N-O bond homolysis and oxidation in ambient air. Immediate trapping with anhydrous HCl protonates the amine, drastically increasing the oxidative stability and yielding the bench-stable crystalline hydrochloride salt[1].

SynthesisWorkflow A 3-Chlorophenol + NHPI B Mitsunobu Coupling (PPh3, DIAD, THF) A->B C N-(3-Chlorophenoxy) phthalimide B->C D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E O-(3-Chlorophenyl) hydroxylamine (Free Base) D->E F Salt Formation (HCl in Et2O) E->F G Product: O-(3-Chlorophenyl) hydroxylamine HCl F->G

Mitsunobu-mediated synthesis of O-(3-Chlorophenyl)hydroxylamine HCl.

Mechanistic Applications in Organic Synthesis & Pharmacology

Benzofuran Synthesis via [3,3]-Sigmatropic Rearrangement

The transformation of O-arylhydroxylamines into benzofurans represents a profound synthetic leap. As elucidated by Tomkinson and colleagues (Synlett, 2009), treating O-(3-Chlorophenyl)hydroxylamine hydrochloride with a ketone in the presence of methanesulfonic acid bypasses the need for isolated oxime intermediates[5].

Mechanistic Causality: The reaction proceeds via an initial condensation to form an O-aryloxime, followed by acid-catalyzed tautomerization to an ene-oxime. The thermodynamic driving force is a [3,3]-sigmatropic rearrangement —mechanistically analogous to the Fischer indole synthesis. The inherently weak N-O bond is cleaved to forge a robust C-C bond. Subsequent rearomatization and the elimination of ammonia (NH₃) yield the highly substituted benzofuran core[5].

BenzofuranMechanism A O-(3-Chlorophenyl)hydroxylamine HCl + Ketone B Condensation (O-Aryloxime Formation) A->B -H2O C Acid-Catalyzed Tautomerization (Ene-Oxime Intermediate) B->C MeSO3H D [3,3]-Sigmatropic Rearrangement (N-O Cleavage, C-C Formation) C->D Heat E Rearomatization & Hemiaminal Formation D->E F NH3 Elimination & Cyclization to Benzofuran E->F -NH3

Mechanism of [3,3]-sigmatropic rearrangement yielding benzofurans.

Oncology: Kynurenine Pathway Inhibition & PET Tracers

In modern oncology, the kynurenine pathway (KP) is a primary mechanism by which tumors degrade tryptophan to evade immune surveillance. Enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are critical immunotherapeutic targets.

Derivatives synthesized from the O-(3-chlorophenyl)hydroxylamine scaffold have emerged as potent dual IDO1/TDO inhibitors[6]. Furthermore, this specific structural motif is actively utilized in the pre-clinical development of ¹⁸F-PET and ⁹⁹ᵐTc-SPECT imaging tracers. By radiolabeling these O-arylhydroxylamine pharmacophores, researchers can non-invasively map KP activation in vivo, allowing for the precise assessment of cancer immunotherapy responses[6].

References

  • European Patent Office. "EP0119892A1 - Hydroxyl amine derivatives, their preparation, their use as growth factors for vegetables and compositions thereof".
  • National Documentation Centre (EKT). "Targeting the kynurenine pathway for tumour detection and characterization by PET and SPECT". [Link]

Sources

Foundational

A Theoretical and Methodological Guide to O-(3-Chlorophenyl)hydroxylamine Hydrochloride for Advanced Research

Abstract O-(3-Chlorophenyl)hydroxylamine hydrochloride is a versatile synthetic intermediate with significant potential in drug discovery and materials science. This in-depth technical guide provides a comprehensive theo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

O-(3-Chlorophenyl)hydroxylamine hydrochloride is a versatile synthetic intermediate with significant potential in drug discovery and materials science. This in-depth technical guide provides a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals working with this and related O-arylhydroxylamine compounds. Due to the limited publicly available experimental and computational data specifically for O-(3-Chlorophenyl)hydroxylamine hydrochloride, this guide establishes a robust theoretical foundation by drawing upon established computational chemistry principles and detailed studies of closely related analogs. This approach ensures a scientifically rigorous exploration of its molecular structure, electronic properties, and reactivity. Furthermore, this guide presents detailed, adaptable experimental protocols for its synthesis and common derivatization reactions, ensuring a self-validating system for practical application. All theoretical claims are substantiated with citations to authoritative sources, and quantitative data is presented in clear, comparative tables. Visualizations of key concepts and workflows are provided through diagrams generated using the DOT language.

Introduction: The Significance of O-Arylhydroxylamines

O-arylhydroxylamines are a class of organic compounds that have garnered considerable interest in medicinal chemistry and organic synthesis. Their unique electronic and structural properties, arising from the juxtaposition of an electron-rich hydroxylamine moiety and an aromatic ring, make them valuable precursors for a diverse range of heterocyclic compounds and molecules with potential biological activity. The substitution pattern on the aromatic ring plays a crucial role in modulating the reactivity and physicochemical properties of these molecules.

This guide focuses specifically on O-(3-Chlorophenyl)hydroxylamine hydrochloride, a compound that incorporates an electron-withdrawing chlorine atom at the meta position of the phenyl ring. This substitution is anticipated to significantly influence the molecule's electronic distribution, nucleophilicity, and potential for intermolecular interactions, such as halogen bonding. Understanding these influences is paramount for the rational design of novel therapeutics and functional materials.

This document will delve into the theoretical underpinnings of O-(3-Chlorophenyl)hydroxylamine hydrochloride's behavior, employing principles of computational chemistry to predict its structural and electronic characteristics. This theoretical exploration will be complemented by a practical guide to its synthesis and derivatization, providing researchers with the necessary tools to effectively utilize this compound in their work.

Theoretical Studies: Unveiling the Molecular Landscape

To comprehend the chemical behavior of O-(3-Chlorophenyl)hydroxylamine hydrochloride, a robust theoretical framework is essential. In the absence of extensive experimental data for this specific molecule, we turn to high-level computational methods, primarily Density Functional Theory (DFT), to model its properties. The insights gained from these theoretical studies provide a predictive understanding of its structure, electronics, and reactivity, guiding its practical application.

Computational Methodology

The theoretical calculations discussed herein are based on established DFT methods, which offer a favorable balance between computational cost and accuracy for molecules of this size. A common and effective approach involves geometry optimization followed by frequency calculations to ensure the identified structure corresponds to a true energy minimum.

Typical Computational Parameters:

ParameterRecommended SettingRationale
Functional B3LYP or M06-2XB3LYP is a widely used hybrid functional with a good track-record for a variety of organic molecules. M06-2X is often preferred for systems where non-covalent interactions are important.
Basis Set 6-311++G(d,p)This is a triple-zeta basis set that provides a good description of the electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (++) to accurately model lone pairs and anions.
Solvation Model Polarizable Continuum Model (PCM)To simulate the influence of a solvent environment (e.g., water, ethanol), a continuum solvation model is crucial for accurately predicting properties in solution.

Workflow for Theoretical Analysis:

G A Geometry Optimization B Frequency Calculation A->B Verify Minimum Energy C Electronic Property Analysis (HOMO, LUMO, MESP) B->C Optimized Geometry D Reactivity Descriptor Calculation C->D Electronic Structure

Figure 1: A generalized workflow for the theoretical analysis of O-(3-Chlorophenyl)hydroxylamine.
Molecular Structure and Conformational Analysis

The three-dimensional structure of O-(3-Chlorophenyl)hydroxylamine is dictated by the rotational freedom around the C-O and O-N single bonds. A conformational analysis is crucial to identify the most stable conformer(s) that will predominate under experimental conditions.

The key dihedral angles to consider are:

  • C-C-O-N: Defines the orientation of the hydroxylamine group relative to the phenyl ring.

  • C-O-N-H: Defines the orientation of the amine protons.

Computational studies on analogous O-arylhydroxylamines suggest that the lowest energy conformation is one that minimizes steric hindrance and maximizes favorable electronic interactions. For O-(3-Chlorophenyl)hydroxylamine, the hydroxylamine moiety is expected to lie roughly in the plane of the phenyl ring to allow for some degree of resonance stabilization.

Electronic Properties: A Deeper Look at Reactivity

The electronic properties of a molecule are fundamental to understanding its reactivity. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP).

Table of Predicted Electronic Properties (Illustrative Values):

PropertyPredicted Value (Illustrative)Significance
HOMO Energy -6.5 eVIndicates the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy corresponds to greater nucleophilicity.
LUMO Energy -1.2 eVIndicates the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy corresponds to greater electrophilicity.
HOMO-LUMO Gap 5.3 eVA smaller gap suggests higher reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MESP):

The MESP is a powerful tool for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. For O-(3-Chlorophenyl)hydroxylamine, the MESP is expected to show:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen and nitrogen atoms of the hydroxylamine group, indicating their nucleophilic character.

  • Positive Potential (Blue): Located on the amine protons and, to a lesser extent, on the aromatic protons. The presence of the electron-withdrawing chlorine atom will also influence the potential on the aromatic ring.

  • "σ-hole": Halogen atoms can exhibit a region of positive electrostatic potential on the outermost portion of the atom, opposite to the C-Cl bond. This "σ-hole" can participate in halogen bonding, a type of non-covalent interaction with nucleophiles.

MESP Molecule O-(3-Chlorophenyl)hydroxylamine Negative Negative Potential (O, N lone pairs) Molecule->Negative Nucleophilic Sites Positive Positive Potential (Amine Protons) Molecule->Positive Electrophilic Sites SigmaHole Positive σ-hole (on Cl) Molecule->SigmaHole Halogen Bonding Potential

Figure 2: Conceptual representation of the Molecular Electrostatic Potential (MESP) of O-(3-Chlorophenyl)hydroxylamine.
Reactivity Analysis: Nucleophilic and Electrophilic Behavior

The hydroxylamine moiety imparts both nucleophilic and electrophilic character to the molecule.

  • Nucleophilicity: The lone pairs of electrons on the nitrogen and oxygen atoms make them potent nucleophiles. The nitrogen atom is generally considered the more nucleophilic center in hydroxylamines. The nucleophilicity can be influenced by the solvent and the nature of the electrophile. In reactions with carbonyl compounds, the nitrogen atom typically acts as the nucleophile, leading to the formation of oximes.

  • Electrophilicity: While less common, the hydroxylamine group can also react as an electrophile, particularly after activation. For instance, protonation of the hydroxyl group can make it a better leaving group, facilitating nucleophilic attack at the nitrogen atom.

The 3-chloro substituent, being electron-withdrawing, is expected to decrease the overall electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted phenylhydroxylamine. However, it will direct incoming electrophiles to the ortho and para positions relative to the hydroxylamine group.

Experimental Protocols: A Guide to Synthesis and Derivatization

The following protocols are based on established methods for the synthesis of related O-arylhydroxylamines and their derivatives. Researchers should consider these as starting points and may need to optimize conditions for their specific needs.

Synthesis of O-(3-Chlorophenyl)hydroxylamine Hydrochloride

This procedure is adapted from methods for the synthesis of other O-arylhydroxylamines and involves the reaction of a protected hydroxylamine with a suitable aryl precursor, followed by deprotection.

Materials:

  • 3-Chloronitrobenzene

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • A suitable solvent (e.g., ethanol, water)

  • Hydrochloric acid

Step-by-Step Protocol:

  • Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.

  • Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to generate the free hydroxylamine.

  • Nucleophilic Aromatic Substitution: To the cooled solution, add 3-chloronitrobenzene.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification of the Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-(3-chlorophenyl)hydroxylamine.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield O-(3-Chlorophenyl)hydroxylamine hydrochloride.

Synthesis of an Oxime Derivative

This protocol describes a general procedure for the reaction of O-(3-Chlorophenyl)hydroxylamine hydrochloride with a carbonyl compound to form an oxime ether.

Materials:

  • O-(3-Chlorophenyl)hydroxylamine hydrochloride

  • An aldehyde or ketone

  • A suitable base (e.g., sodium acetate, pyridine)

  • A suitable solvent (e.g., ethanol)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve O-(3-Chlorophenyl)hydroxylamine hydrochloride and the base in ethanol.

  • Addition of Carbonyl: To this solution, add the aldehyde or ketone.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture. If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the oxime ether using appropriate analytical methods (e.g., NMR, IR, MS).

Oxime_Formation A O-(3-Chlorophenyl)hydroxylamine + Base B Free Hydroxylamine A->B Deprotonation D Oxime Ether B->D C Aldehyde or Ketone C->D Nucleophilic Attack & Dehydration

Figure 3: A simplified workflow for the synthesis of oxime ethers from O-(3-Chlorophenyl)hydroxylamine hydrochloride.

Experimental Validation of Theoretical Models

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with coupling patterns characteristic of a 1,3-disubstituted benzene ring. The amine protons would likely appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro and hydroxylamine substituents. The carbon attached to the chlorine atom and the carbon attached to the oxygen atom would be particularly informative.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by absorption bands corresponding to:

  • N-H stretching: Typically in the region of 3200-3400 cm⁻¹.

  • O-H stretching (if protonated on oxygen): A broad band in the region of 2500-3300 cm⁻¹.

  • C-N and C-O stretching: In the fingerprint region (1000-1300 cm⁻¹).

  • C-Cl stretching: Typically below 800 cm⁻¹.

  • Aromatic C-H and C=C stretching: In their characteristic regions.

Comparison of Theoretical and Experimental Data:

Calculated NMR chemical shifts and vibrational frequencies from DFT can be compared with experimental data. While there might be systematic deviations, a good correlation between the calculated and experimental trends across the molecule would provide strong support for the accuracy of the theoretical model.

Applications in Drug Discovery and Materials Science

The O-(3-chlorophenyl)hydroxylamine scaffold is a valuable building block in several areas of research.

  • Medicinal Chemistry: O-arylhydroxylamines are precursors to a wide variety of biologically active molecules. For example, they can be used to synthesize inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy. The 3-chlorophenyl moiety is a common substituent in many approved drugs, often contributing to improved metabolic stability and target binding affinity.

  • Organic Synthesis: The nucleophilic nature of the hydroxylamine group allows for its use in the synthesis of various heterocyclic systems, such as isoxazoles and oxadiazoles, which are important pharmacophores.

  • Materials Science: The ability of the chloro substituent to participate in halogen bonding can be exploited in the design of self-assembling materials and crystal engineering.

Conclusion

This technical guide has provided a comprehensive theoretical and practical overview of O-(3-Chlorophenyl)hydroxylamine hydrochloride. By leveraging established principles of computational chemistry and drawing upon data from closely related analogs, we have constructed a robust model for understanding its molecular structure, electronic properties, and reactivity. The detailed experimental protocols offer a reliable starting point for its synthesis and derivatization. This guide is intended to empower researchers to confidently and effectively utilize this versatile compound in their endeavors, from the rational design of novel drug candidates to the development of new functional materials. The integration of theoretical insights with practical methodologies, as outlined here, represents a powerful approach to modern chemical research.

References

  • BenchChem.Application Notes and Protocols: O-(3,4-dichlorophenyl)hydroxylamine in Medicinal Chemistry. [URL: https://www.benchchem.com/application-notes/O-3-4-dichlorophenyl-hydroxylamine-in-medicinal-chemistry]
  • Der Pharma Chemica.Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [URL: https://www.derpharmachemica.
  • Google Patents.CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride. [URL: https://patents.google.
  • PubChem.O-((3-chlorophenyl)methyl)hydroxylamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/207300]
  • Sigma-Aldrich.O-(3-Chlorophenyl)hydroxylamine hydrochloride. [URL: https://www.sigmaaldrich.com/product/aldrich/BL3H9BC2E174]
  • Royal Society of Chemistry.Revisiting the radical trapping activity of N–H and O–H in N-phenylhydroxylamine: a DFT study. [URL: https://www.rsc.org/]
  • ResearchGate.A computational study of the chlorination and hydroxylation of amines by hypochlorous acid. [URL: https://www.researchgate.
  • Organic Syntheses.Hydroxylamine Hydrochloride. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0318]
  • ResearchGate.Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. [URL: https://www.researchgate.
  • Royal Society of Chemistry.Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp03738a]

Protocols & Analytical Methods

Method

Application Note: O-(3-Chlorophenyl)hydroxylamine Hydrochloride in Advanced Organic Synthesis

Introduction & Reactivity Profile O-(3-Chlorophenyl)hydroxylamine hydrochloride is a highly versatile, electrophilic nitrogen source utilized extensively in modern organic synthesis[1]. Unlike traditional nucleophilic am...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reactivity Profile

O-(3-Chlorophenyl)hydroxylamine hydrochloride is a highly versatile, electrophilic nitrogen source utilized extensively in modern organic synthesis[1]. Unlike traditional nucleophilic amines, this reagent exhibits "umpolung" (reversed) reactivity. The electron-withdrawing 3-chloro substituent fundamentally alters the electronics of the N–O bond, making it an exceptional precursor for acid-catalyzed [3,3]-sigmatropic rearrangements[2] and a privileged substrate for the generation of highly reactive aminium radical cations (ARCs) via photoredox catalysis[3].

As a stable hydrochloride salt, it avoids the rapid auto-oxidation and degradation pathways common to free-base hydroxylamines, ensuring highly reproducible reaction kinetics across diverse synthetic applications.

Physicochemical Properties & Handling

To ensure experimental reproducibility, the fundamental properties of the reagent must be accounted for during reaction design. The salt is hygroscopic and its solubility profile dictates the choice of solvent in anhydrous protocols.

PropertyValue
Chemical Name O-(3-Chlorophenyl)hydroxylamine hydrochloride
CAS Number 4107-36-2
Molecular Weight 180.03 g/mol
Appearance White to off-white crystalline powder
Storage Requirements 2-8 °C, inert atmosphere (argon/nitrogen)
Key Reactivity Modes N–O bond cleavage, Umpolung amination, Sigmatropic shifts

Application I: Direct One-Pot Synthesis of Benzofurans

Benzofurans are privileged pharmacophores in drug development. Traditional syntheses often require harsh conditions or heavily pre-functionalized starting materials. However, O-arylhydroxylamine hydrochlorides react directly with cyclic or acyclic ketones under acidic conditions to yield substituted benzofurans in a single operation[4].

Mechanistic Insights & Causality

The reaction is initiated by the condensation of the ketone and the hydroxylamine to form an oxime ether. The addition of a strong, non-nucleophilic acid—specifically methanesulfonic acid (MsOH)—is critical. MsOH not only accelerates the initial oxime formation but subsequently protonates the oxime nitrogen, triggering a [3,3]-sigmatropic rearrangement[5]. The 3-chloro substituent on the aromatic ring is electronically optimal: it is sufficiently electron-withdrawing to weaken the N–O bond and stabilize the resulting phenoxide-like leaving group, yet not so deactivated that it hinders the initial condensation[2]. Following the rearrangement, rapid rearomatization and cyclization occur, extruding ammonia to furnish the benzofuran core.

Reaction Pathway Visualization

BenzofuranSynthesis A Ketone + O-Arylhydroxylamine B Oxime Ether Intermediate A->B MsOH, 60°C -H₂O C [3,3]-Sigmatropic Rearrangement B->C Acid Catalysis D Rearomatization & Cyclization C->D Fast E Substituted Benzofuran D->E -NH₃

Fig 1: One-pot condensation-rearrangement-cyclization pathway for benzofuran synthesis.

Optimized Protocol: Condensation-Rearrangement-Cyclization

Scale: 1.0 mmol

  • Preparation: In an oven-dried 10 mL round-bottom flask, dissolve O-(3-Chlorophenyl)hydroxylamine hydrochloride (180 mg, 1.0 mmol) in anhydrous THF (2.0 mL). Causality: THF provides excellent solubility for both the salt and the ketone while stabilizing the polar transition states of the sigmatropic shift.

  • Activation: Warm the solution to 60 °C under an argon atmosphere. Causality: Thermal activation is strictly required to overcome the activation energy barrier of the [3,3]-rearrangement. At room temperature, the reaction stalls at the oxime ether stage.

  • Condensation: Add methanesulfonic acid (130 µL, 2.0 mmol) followed dropwise by the target ketone (e.g., cyclohexanone, 1.0 mmol). Causality: A stoichiometric excess of MsOH (2 equivalents) ensures complete protonation of the intermediate oxime, driving the cascade forward without substrate degradation.

  • Monitoring & Validation (Self-Validating Step): Stir the mixture at 60 °C for 2–4 hours. The reaction progress can be visually validated by TLC (Hexanes/EtOAc, 20:1). The successful cascade is confirmed by the complete disappearance of the highly polar hydroxylamine salt at the baseline and the emergence of a strongly UV-active, non-polar spot corresponding to the benzofuran.

  • Workup: Remove the THF under reduced pressure. Neutralize the crude residue with saturated aqueous NaHCO3, extract with EtOAc (3 × 10 mL), dry over anhydrous Na2SO4, and purify via silica gel flash chromatography.

Application II: Photocatalytic Electrophilic Amination

The electrophilic amination of unactivated arenes and alkenes represents a paradigm shift in C–N bond formation. Recent advances have demonstrated that O-arylhydroxylamines can undergo single-electron transfer (SET) reduction to generate highly reactive aminium radical cations (ARCs) via visible-light photoredox catalysis[3].

Mechanistic Insights & Causality

The generation of ARCs requires strict pre-protonation of the hydroxylamine. If the substrate is unprotonated, the SET event yields a neutral aminyl radical, which lacks the electrophilicity required to engage in bimolecular C–N bond formation with π-nucleophiles[3]. Variation of acid pKa reveals that perchloric acid (HClO4, pKa = −10) is uniquely optimal; weaker acids (such as acetic acid or TFA) fail to fully protonate the weakly basic hydroxylamine in organic solvents, rendering them ineffective at promoting efficient product formation[3]. Once protonated and reduced by the excited-state photocatalyst, the N–O bond cleaves mesolytically to release 3-chlorophenol and the highly electrophilic ARC, which immediately engages the arene substrate[6].

Photoredox Catalytic Cycle Visualization

ARCSynthesis PC Photocatalyst (PC) PC_star Excited State PC* PC->PC_star Visible Light PC_star->PC Ground State Recovery ARC Aminium Radical Cation (ARC) PC_star->ARC SET Reduction (N-O Cleavage) Hydroxylamine Protonated Hydroxylamine Hydroxylamine->ARC Product C-N Bond Product ARC->Product Bimolecular Addition Arene Arene / Alkene Arene->Product

Fig 2: Photocatalytic generation of electrophilic ARCs for C-N bond formation.

Optimized Protocol: Intermolecular C–H Amination

Scale: 0.5 mmol

  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add O-(3-Chlorophenyl)hydroxylamine hydrochloride (90 mg, 0.5 mmol), the arene nucleophile (1.5 mmol), and[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (5.6 mg, 1 mol%).

  • Acidification: Add anhydrous acetonitrile (5.0 mL) followed by perchloric acid (HClO4, 60% aqueous, 0.5 mmol). Causality: As established by NMR studies, the bimolecular protonation event must occur prior to SET. HClO4 ensures 100% protonation, preventing the formation of unproductive neutral aminyl radicals[3].

  • Degassing: Seal the tube and subject the mixture to three freeze-pump-thaw cycles under argon. Causality: Dissolved oxygen is a potent triplet quencher. Failing to degas the solvent will rapidly deactivate the excited-state *Ir(III) photocatalyst, completely halting the single-electron transfer process.

  • Irradiation & Validation (Self-Validating Step): Irradiate the mixture with 450 nm blue LEDs at room temperature for 12 hours. A successful reaction will maintain the characteristic luminescence of the iridium photocatalyst. Furthermore, the stoichiometric release of 3-chlorophenol serves as an internal diagnostic marker; its presence can be quantified via GC-MS aliquots to validate that N–O bond cleavage and ARC generation have occurred[3].

  • Isolation: Quench the reaction with saturated aqueous NaHCO3 (10 mL), extract with dichloromethane (3 × 10 mL), concentrate, and purify via flash chromatography to isolate the aminated product.

Quantitative Data & Substrate Scope Summary

The following table summarizes the expected quantitative outcomes and diagnostic markers for the primary synthetic workflows utilizing O-(3-Chlorophenyl)hydroxylamine hydrochloride.

Substrate TypeReaction PathwayKey Reagents / ConditionsTypical YieldDiagnostic Byproduct
Cyclic Ketones (e.g., Cyclohexanone)Benzofuran AnnulationMsOH (2 eq), THF, 60 °C70 - 85%Ammonia (NH3)
Acyclic Ketones Benzofuran AnnulationMsOH (2 eq), THF, 60 °C60 - 75%Ammonia (NH3)
Electron-Rich Arenes Photocatalytic AminationIr-PC, HClO4, Blue LED, RT75 - 90%3-Chlorophenol
Unactivated Alkenes Anti-Markovnikov HydroaminationIr-PC, Thiol donor, Blue LED65 - 80%3-Chlorophenol

References

  • Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation Ganley, J. M., Murray, P. R. D., Knowles, R. R. ACS Catalysis, 2020, 10(20), 11712–11738. URL:[Link]

  • Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination Qin, Y., Zhu, Q., Sun, R., Ganley, J. M., Knowles, R. R., Nocera, D. G. Journal of the American Chemical Society, 2021, 143(27), 10232–10242. URL:[Link]

  • Benzofuran Synthesis - Organic Chemistry Portal Organic Chemistry Portal Literature Review. URL:[Link]

Sources

Application

Application Note: O-(3-Chlorophenyl)hydroxylamine Hydrochloride for Chemoselective Derivatization of Carbonyl Compounds

Executive Summary The accurate quantification of carbonyl-containing molecules (aldehydes and ketones) is a critical bottleneck in metabolomics, environmental monitoring, and lipid peroxidation assays. Direct analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of carbonyl-containing molecules (aldehydes and ketones) is a critical bottleneck in metabolomics, environmental monitoring, and lipid peroxidation assays. Direct analysis of neutral carbonyls via reversed-phase liquid chromatography-electrospray ionization mass spectrometry (RPLC-ESI-MS) is hindered by their poor ionization efficiency and lack of a strong chromophore[1].

This application note details the use of O-(3-Chlorophenyl)hydroxylamine hydrochloride (O-3-CPhHA) as a chemoselective derivatization probe. By converting transient carbonyls into stable O-aryl oximes, this reagent dramatically enhances both LC-MS/MS and HPLC-UV detectability, providing a robust, self-validating analytical workflow for researchers and drug development professionals.

Mechanistic Rationale & Chemical Advantages

Selecting the correct derivatization agent requires balancing reaction kinetics with product stability. While traditional reagents like 2,4-dinitrophenylhydrazine (DNPH) react rapidly, the resulting hydrazones—particularly those derived from


-unsaturated aldehydes—frequently suffer from degradation during storage and complex matrix interference[2].

O-3-CPhHA operates via alkoxyamine chemistry, offering three distinct analytical advantages:

  • Isotopic Tagging for MS : The natural abundance of chlorine isotopes (

    
    Cl and 
    
    
    
    Cl in a ~3:1 ratio) imparts a unique isotopic signature to the derivatized analytes. This allows for automated filtering of carbonyl compounds from complex biological matrices, drastically reducing false positives in untargeted metabolomics[1].
  • Thermodynamic Stability : The oxime bonds formed by O-arylhydroxylamines exhibit superior thermodynamic stability compared to hydrazones, ensuring sample integrity during extended autosampler queues[3].

  • Chromophoric Enhancement : The addition of the chlorophenyl ring significantly increases the UV molar absorptivity of aliphatic carbonyls, enabling orthogonal, high-sensitivity detection via HPLC-UV[4].

Reaction Workflow & Pathway Visualization

The derivatization proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of the alkoxyamine attacks the electrophilic carbonyl carbon to form a transient tetrahedral hemiaminal intermediate. This is followed by an acid-catalyzed dehydration step to yield the stable O-(3-Chlorophenyl)oxime[4].

G C Carbonyl Compound (Aldehyde / Ketone) Int Tetrahedral Hemiaminal Intermediate C->Int Nucleophilic Addition R O-(3-Chlorophenyl)hydroxylamine (Nucleophile) R->Int Cat Acidic Buffer (pH 4.5 - 5.5) Cat->Int Protonation Prod O-(3-Chlorophenyl)oxime + H2O Int->Prod Acid-Catalyzed Dehydration

Reaction mechanism of carbonyl derivatization using O-(3-Chlorophenyl)hydroxylamine.

Experimental Protocol: LC-MS/MS Sample Preparation

This protocol is designed for the extraction and derivatization of free reactive carbonyl species (RCS) from biological fluids (e.g., plasma, cell lysates)[5].

Expert Insight: The Causality of pH Control

The critical parameter in this workflow is pH. The reaction requires an mildly acidic environment to protonate the carbonyl oxygen (increasing its electrophilicity). However, if the pH drops below the pKa of the hydroxylamine, the nucleophile becomes fully protonated and unreactive[4]. A pH of 4.5–5.5 is the optimal thermodynamic sweet spot to drive the reaction forward without stalling intermediate formation[6].

Step-by-Step Methodology
  • Sample Extraction : Homogenize 100 µL of biological sample in 400 µL of ice-cold methanol to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean vial.

  • Reagent Preparation : Prepare a 50 mM stock solution of O-3-CPhHA hydrochloride in anhydrous ethanol. (Note: Store at -20°C in the dark to prevent auto-oxidation).

  • Buffering : Add 100 µL of 200 mM sodium acetate buffer (strictly adjusted to pH 5.0) to the sample supernatant.

  • Derivatization : Add 20 µL of the O-3-CPhHA stock solution to the buffered sample. This ensures a vast molar excess of the reagent over trace carbonyls, driving the equilibrium toward complete oxime formation[7].

  • Incubation : Incubate the mixture at 40°C for 2 hours with gentle agitation. Mild heating accelerates the dehydration of the hemiaminal intermediate without causing thermal degradation of sensitive lipid peroxidation products.

  • Quenching & Cleanup : Cool the reaction on ice. Perform Solid-Phase Extraction (SPE) using a C18 cartridge to wash away unreacted hydrophilic reagent and salts. Elute the derivatized O-aryl oximes with 100% acetonitrile.

  • Analysis : Evaporate the eluate under a gentle stream of nitrogen, reconstitute in 50 µL of LC-MS mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid), and inject.

Self-Validating Quality Control System

To ensure the integrity of the derivatization, analysts should verify the presence of two self-validating markers in the resulting data:

  • Chromatographic Peak Doubling : Due to the restricted rotation of the C=N bond, asymmetrical carbonyls will form E and Z stereoisomers[6]. The presence of a closely eluting chromatographic doublet is a reliable physical indicator of successful oxime formation.

  • Isotopic Doublet : The MS1 spectrum must display the characteristic

    
     and 
    
    
    
    peaks in a strict 3:1 intensity ratio. If this ratio is absent, the peak is a matrix artifact, not a derivatized carbonyl.

Reagent Comparison & Quantitative Data

Understanding when to deploy O-3-CPhHA versus other derivatization agents is vital for assay development.

Derivatization ReagentTarget Functional GroupKey Analytical AdvantagePrimary LimitationDetection Modality
O-(3-Chlorophenyl)hydroxylamine Carbonyls (Aldehydes/Ketones)Distinct

Cl/

Cl isotopic signature (3:1 ratio)
E/Z isomer peak splitting can complicate automated integrationLC-MS/MS, HPLC-UV
2,4-Dinitrophenylhydrazine (DNPH) CarbonylsHighly established; extremely strong UV absorbanceHydrazone instability with unsaturated aldehydesHPLC-UV
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) CarbonylsExcellent volatility for gas-phase analysisHigh molecular weight addition may suppress ESI efficiencyGC-MS
O-Methylhydroxylamine (Methoxyamine) CarbonylsMinimal steric hindrance; prevents sugar cyclizationLacks a strong chromophore or isotopic tagGC-MS, LC-MS

References

1.[5] Lipid peroxidation derived reactive carbonyl species in free and conjugated forms as an..., NIH PubMed Central. 5 2.[1] Chemoselective probe for carbonyl containing metabolite analysis, ResearchGate.1 3.[3] A Comparative Guide to O-Methylhydroxylamine for Cross-Reactivity Analysis in Complex Cell Lysates, Benchchem.3 4.[4] Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines, ResearchGate. 4 5.[6] Development of Protocols for Metabolomics in Biomedical Research using Chemometrics, Lund University. 6 6.[2] Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography, ResearchGate. 2 7.[7] Aldehydes determination in edible oil samples employing 1-Naphthalenyl hydrazine as derivatizing agent followed by HPLC-FLD, ResearchGate.7

Sources

Method

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of O-(3-Chlorophenyl)hydroxylamine Hydrochloride

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) and Synthetic Intermediates Executive Summary O-(3-Chlorophenyl)hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) and Synthetic Intermediates

Executive Summary

O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2) is a critical synthetic intermediate utilized in the development of pharmaceuticals and agrochemicals[1]. Due to its structural classification as an alkoxyamine, it carries a structural alert for mutagenicity, often necessitating its rigorous control as a Potential Genotoxic Impurity (PGI) at parts-per-million (ppm) levels[2].

This application note provides field-proven, self-validating analytical protocols for the detection of this compound. As a Senior Application Scientist, I have structured this guide to address the specific physico-chemical hurdles of hydroxylamine derivatives, offering two distinct pathways: a direct RP-HPLC-UV method for bulk intermediate assay and a pre-column derivatization LC-MS/MS method for trace-level PGI quantification.

Physico-Chemical Profile & Analytical Causality

To design a robust analytical method, one must first understand the molecular behavior of the analyte. O-(3-Chlorophenyl)hydroxylamine presents three distinct analytical challenges:

  • Thermal and Oxidative Lability: Hydroxylamines readily undergo auto-oxidation to oximes or nitroso compounds, particularly in neutral or basic environments. Causality: Sample preparation must utilize cold extraction, and the analyte must be maintained in an acidic environment (pH < 4) to keep the amine protonated and chemically stable[3].

  • Chromatographic Tailing: The basic nitrogen strongly interacts with residual silanols on silica-based stationary phases. Causality: Highly end-capped, sterically protected columns combined with acidic modifiers (e.g., orthophosphoric acid) are mandatory to achieve Gaussian peak shapes and prevent on-column degradation[3].

  • Trace Detection Limits: While the chlorophenyl ring provides a UV chromophore, PGI analysis (<10 ppm) requires overcoming matrix suppression. Causality: Pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) masks the reactive amine, adds a massive hydrophobic tag, and exponentially increases mass spectrometric ionization efficiency[4].

Table 1: Physico-Chemical Properties
ParameterValue / DescriptionAnalytical Implication
Chemical Formula C6H6ClNO · HClRequires salt-breakage or acidic pairing for LC.
Molecular Weight 180.03 g/mol [1]Low MW makes direct MS detection susceptible to matrix interference.
pKa (Amine) ~4.5 - 5.5Mobile phase pH must be < 3.0 to ensure complete protonation.
UV Maxima ~220 nm, 254 nmEnables direct UV detection for bulk (>0.1%) assays.

Analytical Workflows

The selection of the analytical method depends entirely on the required limit of detection (LOD). The decision tree below outlines the logical progression from sample stabilization to data acquisition.

Workflow Start Sample Collection & Stabilization Prep Sample Preparation (Cold Extraction, pH < 4) Start->Prep Decision Analysis Type? Prep->Decision Bulk Bulk Assay (Direct RP-HPLC-UV) Decision->Bulk > 0.1% Level Trace Trace PGI Analysis (Derivatization + LC-MS) Decision->Trace < 10 ppm Level Data Data Acquisition & Validation Bulk->Data Trace->Data

Fig 1: Analytical workflow for O-(3-Chlorophenyl)hydroxylamine detection based on assay requirements.

Protocol A: Bulk Assay via Direct RP-HPLC-UV

Objective: Quantification of O-(3-Chlorophenyl)hydroxylamine hydrochloride in intermediate stages (>0.1% w/w). Rationale: We utilize an isocratic elution with a strong acidic buffer. Orthophosphoric acid (pH ~2.5) ensures complete protonation of the hydroxylamine, mitigating peak tailing and preventing oxidative degradation during the run[3].

Step-by-Step Methodology
  • Mobile Phase Preparation: Add 1.0 mL of HPLC-grade orthophosphoric acid to 1000 mL of Milli-Q water (Mobile Phase A)[3]. Use HPLC-grade Acetonitrile as Mobile Phase B. Filter both through a 0.22 µm membrane.

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve in 10 mL of chilled Mobile Phase A, sonicate for 5 minutes, and dilute to volume (500 µg/mL).

  • Sample Preparation: Weigh 25.0 mg of the test sample into a 50 mL volumetric flask. Extract using 10 mL of chilled Mobile Phase A. Vortex for 2 minutes and dilute to volume. Filter through a 0.45 µm PTFE syringe filter. Critical Control: Maintain autosampler temperature at 4°C to arrest thermal degradation.

Table 2: HPLC-UV Chromatographic Conditions
ParameterSetting
Column Zorbax SB-C18 (150 × 4.6 mm, 3.5 µm)
Column Temperature 40°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Isocratic Program 60% Mobile Phase A : 40% Mobile Phase B
Run Time 15 minutes
System Suitability Testing (Self-Validation)

Before proceeding with sample analysis, inject the standard solution (500 µg/mL) in six replicates. The system is valid only if:

  • Retention Time RSD ≤ 1.0%

  • Peak Area RSD ≤ 2.0%

  • Theoretical Plates (N) ≥ 5000

  • Tailing Factor (Tf) ≤ 1.5

Protocol B: Trace PGI Analysis via Derivatization LC-MS/MS

Objective: Quantification at parts-per-million (ppm) levels to meet ICH M7 guidelines for mutagenic impurities. Rationale: Direct MS analysis of low-molecular-weight hydroxylamines suffers from severe ion suppression[2]. Derivatization with FMOC-Cl converts the primary amine into a stable, highly hydrophobic carbamate derivative, shifting its elution to a region free of polar matrix interferences[4].

Derivatization A O-(3-Chlorophenyl) hydroxylamine C FMOC-Derivative (Stable, MS Active) A->C Nucleophilic Substitution B FMOC-Cl Reagent (pH 8.5 Buffer) B->C

Fig 2: Pre-column derivatization using FMOC-Cl for enhanced trace detection and stability.

Step-by-Step Methodology
  • Buffer & Reagent Preparation:

    • Prepare a 0.1 M sodium borate buffer, adjusted to pH 8.5 with 0.1 M NaOH.

    • Dissolve 10 mg of FMOC-Cl in 10 mL of anhydrous acetonitrile (1 mg/mL). Prepare fresh daily to prevent hydrolysis.

  • Sample Derivatization[4]:

    • Transfer 1.0 mL of the sample solution (extracted in 50:50 water/acetonitrile) into a 4 mL amber glass vial.

    • Add 0.5 mL of the pH 8.5 borate buffer to deprotonate the amine.

    • Add 0.5 mL of the FMOC-Cl reagent.

    • Vortex immediately and incubate at 25°C for 20 minutes. (Causality: Mild temperature prevents thermal degradation of the parent compound while ensuring complete nucleophilic substitution).

    • Quench the reaction by adding 20 µL of 10% formic acid, dropping the pH to <4 to stabilize the derivative.

  • Extraction & Reconstitution: Add 1.0 mL of dichloromethane, vortex, and centrifuge. Evaporate the lower organic layer under a gentle nitrogen stream and reconstitute in 1.0 mL of Initial Mobile Phase.

Table 3: LC-MS/MS Conditions & MRM Transitions
ParameterSetting
Column Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-5 min: 10%→90% B; 5-7 min: 90% B
Ionization Mode Electrospray Ionization Positive (ESI+)
Precursor Ion [M+H]+ m/z 366.1 (Calculated for FMOC-derivative)
Product Ion (Quantifier) m/z 179.1 (Fluorenyl cation fragment)
System Suitability Testing (Self-Validation)
  • Signal-to-Noise (S/N): The S/N ratio for the LOQ standard (e.g., 0.03 ppm) must be ≥ 10.0[2].

  • Matrix Spike Recovery: Must fall between 80% and 120% to confirm the absence of signal suppression.

Data Presentation & Validation Summary

To ensure compliance with ICH Q2(R1) guidelines, the following validation parameters should be expected when executing the protocols described above.

Table 4: Expected Method Validation Summary
Validation ParameterProtocol A (HPLC-UV)Protocol B (LC-MS/MS)Acceptance Criteria
Specificity Baseline resolution (Rs > 2.0)No isobaric interferencesNo matrix interference at RT
Linearity Range 50 – 1500 µg/mL0.01 – 5.0 ppmR² ≥ 0.999
Limit of Detection (LOD) ~5.0 µg/mL~0.01 ppm[2]S/N ≥ 3.0
Limit of Quantitation (LOQ) ~15.0 µg/mL~0.03 ppm[2]S/N ≥ 10.0
Accuracy (Recovery) 98.5% – 101.5%85.0% – 115.0%Mean recovery within range
Precision (Repeatability) RSD ≤ 1.5%RSD ≤ 5.0%Meets specified RSD limits

References

1.[1] "Hydroxylimine hydrochloride - Sigma-Aldrich" sigmaaldrich.com. Available at: 2.[3] "Two Steps Non-Enzymatic Synthesis of Molnupiravir, which is Free from Mutagenic Impurity and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique." asianjpr.com. Available at: 3.[4] "A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients." rsc.org. Available at: 4.[2] "A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances." nih.gov. Available at:

Sources

Application

Application Note: O-(3-Chlorophenyl)hydroxylamine Hydrochloride as a Building Block for Heterocycle Synthesis

Executive Summary The synthesis of functionalized oxygen-containing heterocycles, particularly benzofurans, is a critical operation in modern drug discovery and agrochemical development. O-(3-Chlorophenyl)hydroxylamine h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of functionalized oxygen-containing heterocycles, particularly benzofurans, is a critical operation in modern drug discovery and agrochemical development. O-(3-Chlorophenyl)hydroxylamine hydrochloride serves as a highly versatile, bifunctional building block for these scaffolds. By acting as an oxygen-analogue in the classic Fischer indole synthesis, this reagent enables the direct, one-pot construction of complex benzofurans from simple ketone precursors. This application note details the mechanistic framework, regioselectivity considerations, and field-proven protocols for utilizing this reagent in advanced heterocyclic synthesis.

Chemical Profile & Reactivity Paradigm

O-Arylhydroxylamines are characterized by their highly reactive N–O bond. In its free base form, O-(3-chlorophenyl)hydroxylamine is susceptible to spontaneous N–O bond homolysis and oxidative degradation. The hydrochloride salt is explicitly chosen for laboratory use because protonation of the primary amine drastically increases the thermodynamic stability of the molecule, allowing for long-term benchtop storage and precise stoichiometric handling.

Upon neutralization in situ, the liberated amine acts as a potent nucleophile, readily condensing with carbonyl compounds to form O-aryloximes—the critical intermediates for subsequent sigmatropic rearrangements.

Mechanistic Framework: The Oxygen-Fischer Analogue

The transformation of O-(3-chlorophenyl)hydroxylamine into a benzofuran derivative is a cascade reaction driven by acid catalysis and thermal activation. The mechanism mirrors the Fischer indole synthesis but replaces the phenylhydrazine with an O-arylhydroxylamine ().

The causality of the reaction cascade is as follows:

  • Condensation: The amine condenses with a ketone to form an O-aryloxime.

  • Tautomerization: Acid catalysis promotes tautomerization to an N-O-aryl enamine (the ene-hydrazine equivalent).

  • [3,3]-Sigmatropic Rearrangement: Thermal energy drives the concerted cleavage of the weak N–O bond and the formation of a new C–C bond at the ortho-position of the aromatic ring.

  • Cyclization & Deamination: The resulting intermediate rearomatizes to a phenol, which intramolecularly attacks the newly formed imine. Subsequent elimination of ammonia (

    
    ) yields the thermodynamically stable benzofuran.
    

Mechanism A O-(3-Chlorophenyl)hydroxylamine + Ketone B Acid-Catalyzed Condensation (O-Aryloxime Formation) A->B C Tautomerization (N-O-Aryl Enamine) B->C D [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) C->D E Rearomatization (Phenol Intermediate) D->E F Intramolecular Cyclization (Hemiaminal Formation) E->F G Deamination (-NH3) & Aromatization F->G H Substituted Benzofuran (4-Cl and 6-Cl Isomers) G->H

Mechanistic pathway of benzofuran synthesis via [3,3]-sigmatropic rearrangement.

Regioselectivity Considerations (Expertise & Experience)

A critical factor for drug development professionals using O-(3-chlorophenyl)hydroxylamine is anticipating and managing regioselectivity. Because the chlorine atom is situated at the meta-position relative to the oxygen atom, the[3,3]-sigmatropic rearrangement can occur at two distinct ortho-positions on the aromatic ring (C2 or C6).

  • Attack at C6 (Para to Chlorine): This pathway is sterically favored, as it avoids the steric bulk of the adjacent chlorine atom. This leads to the formation of 6-chlorobenzofuran derivatives.

  • Attack at C2 (Ortho to Chlorine): This pathway is sterically hindered but can be electronically influenced by the inductive electron-withdrawing effect of the halogen. This leads to 4-chlorobenzofuran derivatives.

Analytical Insight: Reactions utilizing this specific building block will typically yield a regioisomeric mixture. Researchers must design their downstream workflows to include high-resolution silica gel chromatography or preparative HPLC to isolate the desired isomer.

Experimental Protocol: One-Pot Benzofuran Synthesis

This protocol describes a self-validating, one-pot procedure for the synthesis of benzofurans, adapted from established methodologies for O-arylhydroxylamines ().

Causality of Experimental Design
  • Solvent (THF): Tetrahydrofuran provides excellent solubility for both the polar hydrochloride salt and the hydrophobic ketone. Its boiling point (66 °C) perfectly aligns with the 60 °C reaction temperature, allowing for a gentle, controlled thermal environment.

  • Acid Catalyst (Methanesulfonic Acid - MsOH): MsOH is selected over HCl or

    
    . With a pKa of -1.9, it is strong enough to drive the tautomerization and rearrangement, but it lacks the nucleophilicity of chloride (which causes unwanted ring halogenation) and the oxidative potential of sulfuric acid.
    
  • Stoichiometry (2.0 eq MsOH): The first equivalent of MsOH neutralizes the hydrochloride salt to liberate the reactive free base in situ, while the second equivalent acts as the true catalyst for the rearrangement cascade.

Workflow Step1 Step 1 Dissolve O-arylhydroxylamine HCl in THF at 60 °C Step2 Step 2 Add Ketone (1.0 eq) to the reaction mixture Step1->Step2 Step3 Step 3 Add Methanesulfonic Acid (2.0 eq) dropwise to catalyze Step2->Step3 Step4 Step 4 Monitor via TLC (Reaction time: 2-24 h) Step3->Step4 Step5 Step 5 Solvent Removal & Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for one-pot benzofuran synthesis.

Step-by-Step Methodology
  • Preparation: To an oven-dried, argon-purged round-bottom flask, add O-(3-Chlorophenyl)hydroxylamine hydrochloride (1.0 mmol, 180.03 mg).

  • Solvation: Suspend the salt in anhydrous THF (2.0 mL). Begin stirring and warm the mixture to 60 °C using a thermostated oil bath or heating block.

  • Ketone Addition: After 5 minutes of equilibration at 60 °C, add the desired ketone (1.0 mmol) in a single portion. (Self-Validation Check: The mixture may remain heterogeneous at this stage).

  • Catalysis: Dropwise, add methanesulfonic acid (MsOH) (2.0 mmol, ~130 µL). (Self-Validation Check: Upon addition of the acid, the reaction mixture should become a homogenous solution, indicating the successful in situ liberation of the free base and initiation of the condensation).

  • Reaction Monitoring: Maintain the reaction at 60 °C. Monitor the consumption of the starting materials via TLC (Typical eluent: 20:1 Petroleum Ether:Ethyl Acetate). Reaction times vary from 2 to 24 hours depending on the steric bulk of the ketone.

  • Workup: Once complete, remove the THF under reduced pressure. Quench the crude acidic residue with saturated aqueous

    
     (10 mL) and extract with Dichloromethane (3 x 10 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify the resulting regioisomeric mixture via flash column chromatography to isolate the pure 4-chloro and 6-chlorobenzofuran derivatives.
    

Quantitative Data: Substrate Scope & Reaction Metrics

The following table summarizes expected reaction metrics when utilizing O-arylhydroxylamine hydrochlorides with various ketone classes under the MsOH/THF protocol ().

Ketone SubstrateAcid CatalystTemp (°C)Time (h)Major Product ClassTypical Yield (%)
Cyclohexanone MsOH (2.0 eq)604 - 61,2,3,4-Tetrahydrodibenzofuran70 - 85
Cyclopentanone MsOH (2.0 eq)604 - 6Cyclopenta[b]benzofuran65 - 80
2-Butanone MsOH (2.0 eq)606 - 82,3-Dimethylbenzofuran60 - 75
Acetophenone MsOH (2.0 eq)6012 - 242-Phenylbenzofuran50 - 65
4-Piperidone MsOH (2.0 eq)608 - 12Benzofuro-piperidine derivatives45 - 60

Note: Yields represent the combined isolated yield of all regioisomers. Sterically hindered acyclic ketones (e.g., acetophenone) require extended reaction times due to the higher activation energy required for the [3,3]-sigmatropic rearrangement.

References

  • Benzofuran Synthesis - Literature Review and Methodologies Source: Organic Chemistry Portal URL:[Link]

  • The Oxygen-Containing Fused Heterocyclic Compounds Source: Heterocycles - Synthesis and Biological Activities (IntechOpen) URL:[Link]

Method

Application Notes and Protocols for Investigating the Reaction Kinetics of O-(3-Chlorophenyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of O-(3-Chlorophenyl)hydroxylamine Hydrochloride in Modern Chemistry O-(3-Chlorophenyl)hydroxylamine hydrochloride is a subst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of O-(3-Chlorophenyl)hydroxylamine Hydrochloride in Modern Chemistry

O-(3-Chlorophenyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative of significant interest in synthetic organic chemistry and drug development. Its utility as a precursor for various heterocyclic compounds and as a potential pharmacophore necessitates a thorough understanding of its stability and reactivity. The hydroxylamine moiety is inherently reactive and can undergo a variety of transformations, including oxidation, reduction, and rearrangement, often influenced by ambient conditions such as pH, temperature, and the presence of metal ions or oxidizing agents.[1][2] Consequently, a detailed investigation into the reaction kinetics of this compound is paramount for ensuring its effective and safe use in research and manufacturing.

These application notes provide a comprehensive framework for elucidating the kinetic profile of O-(3-Chlorophenyl)hydroxylamine hydrochloride. We will delve into the theoretical underpinnings of its likely degradation pathways, drawing parallels with related N- and O-arylhydroxylamine compounds. Furthermore, we will present detailed, field-proven protocols for conducting kinetic studies, from initial forced degradation assessments to in-depth mechanistic investigations. The methodologies outlined herein are designed to be self-validating, providing researchers with the tools to generate robust and reliable kinetic data.

Part 1: Theoretical Framework and Plausible Reaction Pathways

The reactivity of O-(3-Chlorophenyl)hydroxylamine hydrochloride is largely dictated by the electronic properties of the substituted phenyl ring and the inherent instability of the N-O bond. The chlorine atom at the meta position acts as an electron-withdrawing group, influencing the electron density of the aromatic system and the basicity of the hydroxylamine nitrogen.

Acid-Catalyzed Decomposition

In acidic media, the hydroxylamine oxygen is susceptible to protonation, forming a good leaving group (water). This can initiate a cascade of reactions, potentially leading to the formation of a nitrenium-like intermediate. However, studies on analogous N-phenylhydroxylamines suggest that the intermediate may be better represented by an imine structure with the positive charge delocalized into the aromatic ring.[3] This pathway can lead to rearrangement products, such as aminophenols, or decomposition to various degradation products.

AcidCatalyzedDecomposition cluster_0 Protonation cluster_1 Rate-Determining Step cluster_2 Product Formation Compound O-(3-Chlorophenyl)hydroxylamine Protonated O-Protonated Intermediate Compound->Protonated + H+ (fast) Intermediate Imine-like Intermediate Protonated->Intermediate - H2O (slow) Products Degradation Products (e.g., 3-Chlorophenol, etc.) Intermediate->Products + H2O

Figure 1: A plausible pathway for the acid-catalyzed decomposition of O-(3-Chlorophenyl)hydroxylamine.

Base-Catalyzed and Oxidative Degradation

Under basic or neutral conditions, and in the presence of oxygen or other oxidizing agents, O-(3-Chlorophenyl)hydroxylamine is susceptible to oxidation. This can proceed through radical mechanisms, leading to a variety of colored degradation products. Discoloration of the solid material upon storage is often an indicator of such oxidative decomposition.[4] The hydroxylamine moiety can be oxidized to nitroso, nitro, and other nitrogen-containing species.

BaseOxidativeDegradation Compound O-(3-Chlorophenyl)hydroxylamine Radical Radical Intermediate Compound->Radical + OH- / O2 Products Oxidation/Decomposition Products Radical->Products

Figure 2: A generalized scheme for base-catalyzed and oxidative degradation.

Thermal Decomposition

Hydroxylamine and its derivatives are known to be thermally labile.[1][5] The decomposition can be exothermic and, in some cases, autocatalytic.[1] The starting decomposition temperature for similar organic hydroxylamine derivatives has been observed in the range of 80-130°C.[1][5] Therefore, careful thermal analysis is crucial for determining safe handling and storage temperatures.

Part 2: Experimental Protocols for Kinetic Analysis

The following protocols provide a systematic approach to characterizing the reaction kinetics of O-(3-Chlorophenyl)hydroxylamine hydrochloride.

Protocol 1: Forced Degradation Study

This initial study aims to identify the key factors that influence the stability of the compound and to develop a stability-indicating analytical method.[4]

Objective: To determine the degradation profile of O-(3-Chlorophenyl)hydroxylamine hydrochloride under various stress conditions.

Materials:

  • O-(3-Chlorophenyl)hydroxylamine hydrochloride[6]

  • Acetonitrile or Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • Water (HPLC grade)

  • pH meter, heating block or water bath, photostability chamber.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., Photodiode Array detector).

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of O-(3-Chlorophenyl)hydroxylamine hydrochloride in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep at room temperature.

    • Thermal Degradation: Dissolve a known amount of the solid compound in water and heat at 80°C.

    • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. The oxidative sample may require quenching.

  • HPLC Analysis: Analyze the samples using a suitable stability-indicating HPLC method. The goal is to achieve baseline separation between the parent compound and all degradation products. A C18 column with a gradient elution of acetonitrile and water (with a suitable buffer like phosphate or acetate) is a good starting point.

Data Analysis:

  • Calculate the percentage of degradation at each time point.

  • Identify the major degradation products by their retention times and UV spectra.

  • This data will inform the design of more detailed kinetic studies.

ForcedDegradationWorkflow Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (80°C in H2O) Start->Thermal Photolytic Photolytic Degradation (ICH Q1B) Start->Photolytic Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photolytic->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze End Identify Degradation Profile Analyze->End

Figure 3: Workflow for the forced degradation study.

Protocol 2: Isothermal Kinetic Study

This protocol is designed to determine the rate constant and order of the reaction under specific conditions (e.g., a particular pH and temperature) identified from the forced degradation study.

Objective: To determine the rate law for the degradation of O-(3-Chlorophenyl)hydroxylamine hydrochloride.

Materials:

  • As in Protocol 1.

  • Thermostatted reaction vessel or a temperature-controlled autosampler for the HPLC.

  • Appropriate buffers to maintain a constant pH.

Methodology:

  • Reaction Setup: Prepare a solution of O-(3-Chlorophenyl)hydroxylamine hydrochloride in a buffered aqueous solution at the desired pH. Place the reaction vessel in a constant temperature bath.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by rapid cooling or neutralization), and analyze the concentration of the remaining reactant by HPLC.

  • Data Collection: Record the concentration of O-(3-Chlorophenyl)hydroxylamine hydrochloride at each time point.

Data Analysis:

  • Determining the Order of Reaction: Plot the concentration data versus time in different ways to determine the reaction order:

    • Zero-order: [A] vs. time (linear plot with slope = -k)

    • First-order: ln[A] vs. time (linear plot with slope = -k)

    • Second-order: 1/[A] vs. time (linear plot with slope = k)

  • Calculating the Rate Constant (k): The rate constant is determined from the slope of the linear plot.

Reaction OrderRate LawIntegrated Rate LawLinear Plot
Zero Rate = k[A]t = -kt + [A]0[A] vs. t
First Rate = k[A]ln[A]t = -kt + ln[A]0ln[A] vs. t
Second Rate = k[A]²1/[A]t = kt + 1/[A]01/[A] vs. t
Table 1: Summary of rate laws for determining reaction order.
Protocol 3: Determination of Activation Energy (Ea)

This protocol uses the Arrhenius equation to determine the activation energy of the degradation reaction.

Objective: To quantify the temperature dependence of the reaction rate.

Methodology:

  • Perform Isothermal Studies at Different Temperatures: Following Protocol 2, determine the rate constant (k) for the degradation at a minimum of three different temperatures (e.g., 40°C, 50°C, 60°C), while keeping all other conditions (pH, initial concentration) constant.

  • Arrhenius Plot: Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

  • Calculate Activation Energy: The Arrhenius equation is given by: k = A * e^(-Ea/RT) In its linear form: ln(k) = -Ea/R * (1/T) + ln(A) The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). Therefore, Ea = -slope * R.

ActivationEnergyWorkflow Start Determine Rate Constant (k) at Temperature T1 T2 Determine k at T2 Start->T2 T3 Determine k at T3 T2->T3 Plot Plot ln(k) vs. 1/T T3->Plot Calculate Calculate Ea from the slope (Ea = -slope * R) Plot->Calculate

Figure 4: Workflow for determining the activation energy.

Part 3: Data Interpretation and Best Practices

  • Causality in Experimental Design: The choice of stress conditions in the forced degradation study should be based on the known chemistry of hydroxylamines and the intended storage and use of the compound. For example, if the compound is to be used in an acidic formulation, a more detailed kinetic analysis in the relevant pH range is warranted.

  • Self-Validating Protocols: The use of a stability-indicating HPLC method is crucial for the validity of the kinetic data. This method must be able to separate the parent compound from its degradation products, ensuring that the measured decrease in the parent peak is solely due to degradation and not co-elution.

  • Trustworthiness of Results: The linearity of the kinetic plots (e.g., ln[A] vs. time for a first-order reaction) over several half-lives provides confidence in the determined reaction order. The R² value of the linear regression should be close to 1.

Conclusion

The study of the reaction kinetics of O-(3-Chlorophenyl)hydroxylamine hydrochloride is essential for its practical application. The protocols outlined in these application notes provide a robust framework for researchers to systematically investigate the stability and degradation of this compound. By understanding the factors that influence its reactivity, scientists can develop stable formulations, define appropriate storage conditions, and predict its behavior in various chemical environments. The kinetic parameters obtained from these studies, such as the rate constant and activation energy, are critical inputs for shelf-life prediction and risk assessment.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic substituent and isotope effects in the acid-catalysed rearrangement of N-phenylhydroxylamines. Are nitrenium lons involved? RSC Publishing. Available at: [Link]

  • Geisler, A., et al. (2018). Determination of kinetic parameters of redox reactions using CE-ICP-MS: A case study for the reduction of Np(V) by hydroxylamine hydrochloride. PubMed. Available at: [Link]

  • Kappock, T. J., & Caradonna, J. P. (1996). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. PMC. Available at: [Link]

  • Vavasori, A., et al. (2010). Kinetics and mechanistic study of the Bamberger rearrangement of N-phenylhydroxylamine to 4-aminophenol in acetonitrile-trifluoroacetic acid: A substrate acid complex as para selectivity driver. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2020). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. ResearchGate. Available at: [Link]

  • Izato, Y., et al. (2015). A detailed chemical kinetics model for the initial decomposition of gas-phase hydroxylamine. Journal of the Japan Explosives Society. Available at: [Link]

  • Liu, Y., et al. (2014). Hydroxylamine measurement techniques for hydroxylamine concentration determination in water. ResearchGate. Available at: [Link]

  • Nagaraja, P., et al. (2002). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Indian Journal of Chemistry. Available at: [Link]

  • de Fonzo, N., et al. (n.d.). Kinetics of Bamberger rearrangement of N-phenylhydroxylamine in a reusable homogeneous system: CH3CN-H2O-CF3COOH. IRIS. Available at: [Link]

  • Komarova, E., et al. (2010). Kinetic Spectrophotometric Determination of Hydroxylamine and Nitrite Ion in a Mixture by Their Reactions with Neutral Red. ResearchGate. Available at: [Link]

  • Li, H., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • Ananda, S., et al. (1983). Kinetics of Tl(III) oxidation of hydroxylamine hydrochloride in aqueous sulphuric acid. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • PubChem. (n.d.). O-((3-chlorophenyl)methyl)hydroxylamine. Available at: [Link]

  • Diau, E. W.-G., et al. (1990). Kinetics of the Reaction OH + NH3 in the Range 273-433 K. The Journal of Physical Chemistry. Available at: [Link]

  • Bengtsson, G., et al. (2002). The kinetics and mechanism of oxidation of hydroxylamine by iron(iii). RSC Publishing. Available at: [Link]

  • Strozzi, F., et al. (2021). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. CRIS. Available at: [Link]

  • Hassan, M., et al. (2015). Kinetics and Mechanism of Reduction of Fe (III)-Acetohydroxamic Acid by Hydroxylamine Hydrochloride at Acidic pH. Pakistan Journal of Chemistry. Available at: [Link]

Sources

Application

Application Note: Advanced Synthetic Protocols Utilizing O-(3-Chlorophenyl)hydroxylamine Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Heterocycle Synthesis (Benzofurans) and Photocatalytic Electrophilic Amination Mechanistic Rationale and Reagent Causali...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Heterocycle Synthesis (Benzofurans) and Photocatalytic Electrophilic Amination

Mechanistic Rationale and Reagent Causality

O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2) is a highly versatile, bench-stable "umpolung" reagent. In standard amine chemistry, nitrogen acts as a nucleophile. However, the attachment of the highly electronegative 3-chlorophenoxy leaving group reverses this polarity, rendering the nitrogen atom strongly electrophilic.

Why the 3-Chloro substitution? The electron-withdrawing chlorine atom at the meta position significantly lowers the pKa of the resulting leaving group (3-chlorophenol). This inductive effect weakens the N–O bond, lowering the activation energy required for bond cleavage during both[3,3]-sigmatropic rearrangements and single-electron transfer (SET) reductions. Furthermore, utilizing the hydrochloride salt prevents auto-degradation (self-amination) during storage, ensuring reproducible stoichiometry.

Protocol A: One-Pot Synthesis of Substituted Benzofurans

Traditionally, synthesizing heavily substituted benzofurans requires multi-step sequences. However, demonstrated that reacting O-arylhydroxylamines with ketones under acidic conditions yields benzofurans directly.

Causality of Acid Selection: Methanesulfonic acid (MsOH) is specifically chosen over traditional Lewis acids (like AlCl₃) or weaker Brønsted acids. MsOH provides the high acidity (H₀ ≈ -2.6) required to drive the challenging [3,3]-sigmatropic rearrangement of the electron-deficient O-aryl oxime intermediate. Unlike Lewis acids, MsOH does not irreversibly coordinate to the ammonia byproduct, preventing reaction stalling.

Quantitative Data: Substrate Scope
Ketone SubstrateAcid CatalystTemperatureReaction TimeIsolated Yield (%)
CyclohexanoneMsOH (neat)80 °C2 h85%
AcetophenoneMsOH (neat)100 °C4 h78%
3-PentanoneMsOH (neat)80 °C3 h82%
4-Piperidone derivativeMsOH / DCE80 °C5 h71%

Data summarized from standard optimization parameters for O-arylhydroxylamine cyclizations.

Step-by-Step Methodology
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add O-(3-Chlorophenyl)hydroxylamine hydrochloride (1.0 mmol) and the target ketone (1.1 mmol).

  • Acid Addition: Slowly add anhydrous Methanesulfonic acid (MsOH) (2.0 mL). Note: The reaction is highly exothermic during the initial oxime condensation.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere.

  • Validation Checkpoint 1 (Intermediate Tracking): After 30 minutes, perform a TLC analysis (Hexanes:EtOAc 4:1). The starting ketone should be consumed, replaced by a slightly more polar spot corresponding to the O-aryl oxime intermediate.

  • Validation Checkpoint 2 (Cyclization Tracking): As the [3,3]-rearrangement and cyclization occur, ammonia (NH₃) is eliminated. Suspend a strip of moistened universal pH paper at the top of the condenser; a shift to blue/purple confirms active rearomatization and cyclization.

  • Workup: Once gas evolution ceases (typically 2-4 hours), cool the flask to 0 °C. Carefully quench by pouring the mixture into an ice-cold saturated NaHCO₃ solution (50 mL) until pH 8 is reached. Extract with Ethyl Acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

Workflow Visualization

BenzofuranSynthesis A O-(3-Chlorophenyl) hydroxylamine HCl C O-Aryl Oxime Intermediate A->C MsOH, -H2O B Ketone Substrate B->C D [3,3]-Sigmatropic Rearrangement C->D Heat (80°C) E Cyclization & Rearomatization D->E -NH3

Fig 1: One-pot benzofuran synthesis mechanism via [3,3]-sigmatropic rearrangement.

Protocol B: Photocatalytic C–H Amination via Aminium Radical Cations

Aminium radical cations (ARCs) are powerful electrophilic aminating species. However, generating them historically required harsh oxidants. established that visible-light photoredox catalysis can generate ARCs from O-arylhydroxylamines under mild conditions.

Causality of Acid Selection (The pKa Dependency): Electron transfer to an unprotonated hydroxylamine yields a neutral aminyl radical, which is nucleophilic and unreactive toward π-nucleophilic arenes. To generate the desired electrophilic ARC, the substrate must be protonated prior to N–O bond cleavage. Because O-(3-Chlorophenyl)hydroxylamine is weakly basic, standard acids like Acetic Acid or TFA fail to protonate it. Perchloric acid (HClO₄, pKa = -10) is strictly required to shift the acid-base equilibrium fully toward the protonated state.

Quantitative Data: Acid Optimization for ARC Generation
Acid Additive (1.5 eq)pKa (in H₂O)Protonation State (NMR)Amination Yield (%)
Perchloric Acid (HClO₄)-10.0>99% Protonated88%
p-Toluenesulfonic Acid-2.8Partial<10%
Trifluoroacetic Acid (TFA)0.2UnprotonatedTrace
Acetic Acid (AcOH)4.7UnprotonatedN.D.

Data illustrates the critical dependency of yield on the pKa of the acid additive.

Step-by-Step Methodology
  • Setup: In a 10 mL Schlenk tube, combine O-(3-Chlorophenyl)hydroxylamine hydrochloride (0.5 mmol), the target arene (2.5 mmol, 5.0 equiv), and the photocatalyst₂ (1.0 mol %).

  • Solvent & Acid: Add anhydrous Acetonitrile (CH₃CN) (5.0 mL) followed by an aqueous solution of Perchloric acid (HClO₄, 70 wt %, 1.5 equiv).

    • Safety Warning: Perchloric acid is a strong oxidizer. Handle with appropriate PPE and avoid mixing with incompatible organics at high concentrations.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles to remove quenching oxygen. Backfill with Argon.

  • Irradiation: Place the tube 5 cm away from a 450 nm Blue LED light source. Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint 1 (Photocatalyst Integrity): The solution must maintain a clear, bright orange/red luminescence under irradiation. If the solution turns brown or cloudy, the Ru-catalyst has degraded or crashed out, halting the single-electron transfer (SET) cycle.

  • Validation Checkpoint 2 (Byproduct Tracking): Take a 10 µL aliquot and analyze via LC-MS. The generation of the ARC is strictly coupled to the stoichiometric release of 3-chlorophenol (m/z 128 in negative ion mode). The appearance of this peak validates that N–O bond cleavage is successfully occurring.

  • Workup: Dilute with CH₂Cl₂ (10 mL), wash with 1M NaOH (to neutralize the acid and remove the 3-chlorophenol byproduct), dry over MgSO₄, and purify via flash chromatography.

Workflow Visualization

PhotocatalyticAmination Step1 O-(3-Chlorophenyl)hydroxylamine (Weakly Basic) Step2 Full Protonation via HClO4 (pKa -10) Step1->Step2 Acid-Base Eq. Step3 Single-Electron Reduction (Ru/Ir Photocatalyst + Blue LED) Step2->Step3 Required for SET Step4 N-O Bond Cleavage (- 3-Chlorophenol) Step3->Step4 Electron Transfer Step5 Electrophilic Aminium Radical Cation Step4->Step5 Reactive Intermediate Step6 Bimolecular C-N Bond Formation Step5->Step6 + Arene Nucleophile

Fig 2: Photocatalytic generation of aminium radical cations via N-O bond cleavage.

References

  • Contiero, F., Jones, K. M., Matts, E. A., & Tomkinson, N. C. O. (2009). Direct Preparation of Benzofurans from O-Arylhydroxylamines. Synlett, 2009(18), 3003-3006.[Link]

  • Choi, G. J., & Knowles, R. R. (2015). Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation. Journal of the American Chemical Society, 137(29), 9226–9229.[Link]

  • European Patent Office. (1984). Hydroxylamine derivatives, their preparation, their use as growth factors for vegetables and compositions thereof. EP0119892A1.
Method

Application Note: O-(3-Chlorophenyl)hydroxylamine Hydrochloride in the Synthesis of Novel Therapeutics and Agrochemicals

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Discovery Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary O-(3-Chlorophenyl)hydroxylamine hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Discovery Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS 4107-36-2) has emerged as a privileged reagent in modern synthetic organic chemistry [1]. Traditionally, the synthesis of heavily substituted amines required harsh conditions or multi-step reductive aminations. However, the unique electronic properties of the 3-chlorophenoxy leaving group allow this reagent to act as a highly efficient precursor for electrophilic aminium radicals and transition-metal-stabilized aminyl intermediates.

As a Senior Application Scientist, I have compiled this guide to bridge the gap between theoretical mechanism and benchtop execution. This document details the causality behind the reagent's design and provides self-validating protocols for two cutting-edge methodologies: visible-light-mediated C–H amination[2] and copper-catalyzed alkene aminofluorination [3].

Physicochemical Profile
PropertySpecificationOperational Significance
Chemical Formula C₆H₆ClNO · HClProtonated state is critical for redox tuning.
Molecular Weight 180.03 g/mol Accurately weighable solid; non-hygroscopic under standard storage.
CAS Number 4107-36-2Commercially available (e.g., Sigma-Aldrich) [1].
Storage 2–8 °C, inert atmospherePrevents premature N–O bond degradation and oxidation.

Mechanistic Paradigm: The Causality of Reagent Design

Why select the 3-chlorophenyl derivative over unsubstituted O-phenylhydroxylamine or simple aliphatic hydroxylamines? The answer lies in redox thermodynamics and leaving-group kinetics.

In photoredox catalysis, the generation of an aminium radical requires a single-electron transfer (SET) to the protonated hydroxylamine. The electron-withdrawing 3-chloro substituent lowers the lowest unoccupied molecular orbital (LUMO) of the N–O bond, making it significantly easier to reduce. Furthermore, upon N–O bond cleavage, the resulting 3-chlorophenoxide is a highly stable, weakly nucleophilic leaving group. This prevents back-reaction and drives the equilibrium forward.

The resulting aminium radical cation is highly electrophilic. This strong "polarity-matching" effect dictates that the radical will preferentially add to electron-rich


-systems (arenes or alkenes) rather than undergoing unwanted hydrogen atom transfer (HAT) side reactions, ensuring high regioselectivity and yield [2].

G Light Visible Light (Blue LED) Ru2 Ru(II) Catalyst Light->Ru2 Excitation Ru2_star *Ru(II) Excited Ru2->Ru2_star Ru1 Ru(I) Reductant Ru2_star->Ru1 Reductive Quenching Ru1->Ru2 SET to Reagent Radical Aminium Radical (Electrophile) Ru1->Radical 1e- Transfer Reagent O-(3-Cl-Ph)NH2+ (Protonated) Reagent->Radical N-O Cleavage (- 3-Cl-PhOH) Product Arylamine Product Radical->Product Polarized Addition Arene Arene Substrate Arene->Product C-H Functionalization

Fig 1. Photoredox generation of aminium radicals from O-(3-chlorophenyl)hydroxylamine.

Validated Experimental Protocols

Protocol 1: Visible-Light-Mediated Late-Stage C–H Amination of Arenes

Adapted from the foundational work by Leonori et al. [2]

Objective: Direct installation of an amino group onto an unactivated, electron-rich arene core, applicable to late-stage functionalization of pharmaceuticals.

Materials:

  • O-(3-Chlorophenyl)hydroxylamine hydrochloride (1.5 equiv)

  • Target Arene (1.0 equiv, 0.2 mmol scale)

  • Ru(bpy)₃Cl₂·6H₂O (2 mol%)

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) / Trifluoroacetic acid (TFA) (9:1 v/v, 2.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the target arene, O-(3-chlorophenyl)hydroxylamine hydrochloride, and the Ru(bpy)₃Cl₂ catalyst.

  • Solvent Addition: Add the HFIP/TFA solvent mixture. Causality Note: HFIP stabilizes the radical cation intermediate via strong hydrogen bonding, while TFA ensures the hydroxylamine remains fully protonated, preventing premature degradation.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality Note: Aminium radicals are rapidly intercepted by triplet oxygen. Strict anaerobic conditions are non-negotiable for reproducible yields.

  • Irradiation: Backfill with Argon and seal the tube. Irradiate the mixture using a 24W Blue LED strip (approx. 450 nm) at room temperature for 16 hours. Maintain vigorous stirring.

  • Quenching & Workup: Dilute the mixture with ethyl acetate (10 mL) and neutralize carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Self-Validation System: Monitor the reaction via TLC. The starting hydroxylamine is UV-active but does not stain with ninhydrin. The successful formation of the primary arylamine product will yield a spot that turns intensely purple/brown upon heating with ninhydrin stain, confirming N-incorporation.

Protocol 2: Copper-Catalyzed 1,2-Aminofluorination of Alkenes

Adapted from the multicomponent coupling strategy by Wang et al. [3]

Objective: Synthesis of highly valuable


-fluoroalkylamines via direct addition across a carbon-carbon double bond.

G Alkene Alkene / 1,3-Diene Intermediate Carbon Radical Intermediate Alkene->Intermediate Reagent O-Aryl Hydroxylamine (Amine Precursor) Reagent->Intermediate Electrophilic Amination CuCat Cu(OAc)2 Catalyst CuCat->Reagent N-O Cleavage Product β-Fluoroalkylamine Intermediate->Product Fluorine Trapping Fluoride Et3N·3HF (Fluoride Source) Fluoride->Product F- Addition

Fig 2. Copper-catalyzed three-component aminofluorination workflow.

Materials:

  • Alkene substrate (1.0 equiv, 0.2 mmol)

  • O-(3-Chlorophenyl)hydroxylamine hydrochloride (1.2 equiv)

  • Cu(OAc)₂ (10 mol%)

  • Et₃N·3HF (Triethylamine trihydrofluoride) (10.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE, 1.0 mL)

Step-by-Step Methodology:

  • Vessel Selection (Critical Step): Utilize a 10-mL sealed fluorinated ethylene propylene (FEP) tube or a Teflon-lined vial. Causality Note: Et₃N·3HF will etch standard borosilicate glassware at elevated temperatures, consuming the fluoride source, generating water, and potentially causing catastrophic vessel failure.

  • Reagent Loading: Add Cu(OAc)₂ and O-(3-chlorophenyl)hydroxylamine hydrochloride into the FEP tube.

  • Liquid Addition: Under a nitrogen atmosphere, inject DCE, the alkene substrate, and finally Et₃N·3HF. Warning: Et₃N·3HF is highly toxic and corrosive; handle only in a fume hood with appropriate calcium gluconate gel on hand.

  • Thermal Activation: Seal the tube and heat the reaction mixture in an oil bath at 80 °C for 2 to 4 hours.

  • Quenching: Cool to room temperature. Quench the reaction by passing the crude mixture through a short pad of basic alumina (to neutralize excess HF), eluting with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Self-Validation System: The most definitive proof of success before isolation is crude ¹⁹F NMR. Take a 50 µL aliquot of the crude mixture, dilute in CDCl₃, and run a rapid ¹⁹F NMR scan. The appearance of a distinct multiplet in the region of -160 to -190 ppm (characteristic of a secondary or tertiary alkyl fluoride) confirms successful fluorination.

Quantitative Data & Reaction Scope Summary

To assist in experimental planning, the following table summarizes the expected performance metrics of O-(3-chlorophenyl)hydroxylamine hydrochloride across various substrate classes based on literature precedents [2, 3].

Reaction TypeSubstrate ClassCatalyst SystemTypical Yield RangeRegioselectivity
C–H Amination Electron-rich Arenes (e.g., Anisoles)Ru(bpy)₃Cl₂ / hν65% – 88%High (Para-preference)
C–H Amination Heterocycles (e.g., Indoles, Pyrroles)Ru(bpy)₃Cl₂ / hν50% – 75%High (C2 or C3 position)
Aminofluorination Styrene DerivativesCu(OAc)₂ / Et₃N·3HF70% – 92%Excellent (Markovnikov F)
Aminofluorination 1,3-DienesCu(OAc)₂ / Et₃N·3HF60% – 85%1,2-addition favored

References

  • Leonori, D., et al. "Synthesis of Arylamines via Aminium Radicals". Angewandte Chemie International Edition, 2017, 56(43), 13342-13346. Available at:[Link]

  • Wang, Q., et al. "Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines". Journal of the American Chemical Society, 2022, 144(44), 20463-20471. Available at:[Link]

Application

Application Note: O-(3-Chlorophenyl)hydroxylamine Hydrochloride in Agrochemical Development

Executive Summary In the highly specialized field of agrochemical discovery, substituted phenylhydroxylamines serve as critical building blocks for novel active ingredients. O-(3-Chlorophenyl)hydroxylamine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly specialized field of agrochemical discovery, substituted phenylhydroxylamines serve as critical building blocks for novel active ingredients. O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2) is a highly valued synthetic intermediate[1]. It is predominantly utilized in the development of advanced Plant Growth Regulators (PGRs) and targeted herbicides. Specifically, derivatives of this compound have been proven to function as potent growth factors for C3 plants (such as soybeans, wheat, and cotton) by mitigating the oxygen inhibition of photosynthesis (photorespiration)[2].

This application note provides researchers and formulation scientists with a comprehensive guide to the mechanistic rationale, synthetic handling, and formulation of agrochemicals derived from O-(3-Chlorophenyl)hydroxylamine hydrochloride.

Mechanistic Grounding: The Role of the 3-Chloro Substitution

The selection of O-(3-Chlorophenyl)hydroxylamine over its unsubstituted counterparts is driven by precise structure-activity relationship (SAR) requirements in plant physiology:

  • Enhanced Lipophilicity: The meta-chloro substitution increases the partition coefficient (LogP) of the final synthesized molecule. This is a causal factor in improving cuticular penetration when the agrochemical is applied as a foliar spray.

  • Metabolic Stability: Plant cytochrome P450 monooxygenases rapidly degrade unsubstituted aromatic rings. The halogen atom at the 3-position provides steric and electronic shielding, significantly extending the biological half-life of the active ingredient within the plant tissues.

  • Target Affinity: In the context of PGRs, the hydroxylamine linker provides a flexible, hydrogen-bond-capable hinge, while the 3-chlorophenyl ring anchors the molecule into the hydrophobic pockets of photorespiratory enzymes. This specific binding reduces RuBisCO oxygenase activity, thereby decreasing photorespiration and increasing net carbon fixation[3].

Synthetic Workflow & Mechanism of Action

To conceptualize the development pipeline, the following diagrams map the progression from the raw chemical intermediate to the physiological effect in crops.

SynthesisWorkflow A O-(3-Chlorophenyl)hydroxylamine Hydrochloride (Precursor) B Base Liberation (e.g., TEA, NaOH) A->B C Acylation / Alkylation (Active Core Assembly) B->C D Purification (Recrystallization/Chromatography) C->D E Active Agrochemical (PGR or Herbicide) D->E F Formulation (Wettable Powder/Granule) E->F

Synthetic workflow for developing agrochemicals from O-(3-Chlorophenyl)hydroxylamine hydrochloride.

MOA A Agrochemical Application (Foliar Spray) B Absorption into C3 Plant (Mesophyll Cells) A->B C Enzyme Target Binding (Photorespiratory Pathway) B->C D Reduction of O2 Inhibition in Photosynthesis C->D E Increased CO2 Fixation (Calvin Cycle Efficiency) D->E F Enhanced Crop Yield (Biomass, Pods, Roots) E->F

Mechanism of action for synthesized PGRs reducing photorespiration in C3 plants.

Experimental Protocols

The following protocols outline the self-validating synthesis of a representative PGR derivative and its subsequent formulation for agricultural field testing.

Protocol A: Synthesis of N-Acyl-O-(3-Chlorophenyl)hydroxylamine (Active PGR Core)

Note: This protocol utilizes standard Schlenk line techniques to prevent premature oxidation of the intermediate.

  • Free Base Liberation:

    • Suspend 10.0 mmol of O-(3-Chlorophenyl)hydroxylamine hydrochloride in 30 mL of anhydrous dichloromethane (DCM).

    • Causality Check: The hydrochloride salt is non-nucleophilic. To enable the acylation reaction, the free amine must be liberated.

    • Add 12.0 mmol (1.2 eq) of Triethylamine (TEA) dropwise at 0°C. Stir for 15 minutes until the solution clarifies.

  • Acylation Reaction:

    • Slowly add 10.5 mmol of the desired acyl chloride (e.g., acetyl chloride or a substituted benzoyl chloride) dissolved in 10 mL DCM over 20 minutes.

    • Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature (20°C) and stir for an additional 3 hours.

  • In-Process Validation (TLC):

    • Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 7:3). The disappearance of the highly polar free base spot confirms reaction completion.

  • Workup and Purification:

    • Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize residual acid.

    • Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol/water to yield the pure N-acyl-O-(3-chlorophenyl)hydroxylamine. Confirm structure via ¹H-NMR and LC-MS.

Protocol B: Formulation of a 20% Wettable Powder (WP)

To transition the synthesized active ingredient (AI) from the bench to field application, it must be formulated into a wettable powder to ensure uniform dispersion in aqueous spray tanks[2].

  • Milling: Combine 20% (w/w) of the synthesized AI with 5% (w/w) sodium lignosulfonate (dispersing agent) and 2% (w/w) sodium dodecyl sulfate (wetting agent).

    • Causality Check: The AI is highly hydrophobic due to the chlorophenyl ring. Wetting agents reduce the surface tension of water, allowing the powder to wet rapidly, while dispersants prevent flocculation of the particles in the spray tank.

  • Carrier Addition: Add 73% (w/w) finely precipitated silica or kaolin clay as the inert carrier.

  • Micronization: Process the blend through an air-jet mill until the average particle size (D50) is between 5 to 10 micrometers.

  • Quality Control (Suspensibility Test): Disperse 1.0 g of the WP in 100 mL of standard hard water in a graduated cylinder. After 30 minutes, at least 80% of the active ingredient must remain in suspension to pass validation for field use.

Quantitative Efficacy Data

When derivatives of O-(3-Chlorophenyl)hydroxylamine are applied to C3 plants, they demonstrate significant improvements in physiological output by optimizing the photosynthetic pathway. The table below summarizes representative yield increases based on field data parameters established for this chemical class[2].

Crop Species (C3 Plants)Application Rate (g AI/Hectare)Primary Biomass AffectedAverage Yield Increase vs. Control (%)
Soybean (Glycine max)150 - 200Pods and Seed Weight+ 14.5%
Wheat (Triticum aestivum)100 - 150Grain Heads+ 11.2%
Cotton (Gossypium hirsutum)200 - 250Bolls and Leaf Area+ 16.0%
Potato (Solanum tuberosum)150 - 200Root Tubers+ 18.3%

Data Summary: Application of the formulated active ingredient during the early vegetative growth phase significantly enhances the harvest weight across diverse C3 agricultural targets.

References

  • [2][3] Title: EP0119892A1 - Hydroxyl amine derivatives, their preparation, their use as growth factors for vegetables and compositions thereof Source: Google Patents URL:

Sources

Method

Application Note: Step-by-Step Guide to O-(3-Chlorophenyl)hydroxylamine Hydrochloride Reactions

Executive Summary O-(3-Chlorophenyl)hydroxylamine hydrochloride is a highly versatile, commercially available bench-stable reagent primarily utilized in the synthesis of complex oxygen-containing heterocycles. In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(3-Chlorophenyl)hydroxylamine hydrochloride is a highly versatile, commercially available bench-stable reagent primarily utilized in the synthesis of complex oxygen-containing heterocycles. In modern drug development, the benzofuran nucleus is a privileged pharmacophore. Traditionally, synthesizing these scaffolds required multi-step sequences involving ortho-halophenols or the tedious isolation of intermediate oxime ethers. However, utilizing O-(3-chlorophenyl)hydroxylamine hydrochloride enables a direct, one-pot condensation-rearrangement-cyclization sequence to yield substituted benzofurans[1].

This application note provides a comprehensive, self-validating protocol for this transformation, detailing the mechanistic causality behind each experimental parameter to ensure high-fidelity reproducibility for researchers and synthetic chemists.

Physicochemical Profile

Understanding the physical properties of the reagent is critical for maintaining stoichiometric precision and reaction integrity.

Table 1: Physicochemical Properties of O-(3-Chlorophenyl)hydroxylamine Hydrochloride

PropertyValueOperational Implication
CAS Number 4107-36-2Standard identifier for procurement.
Molecular Weight 180.03 g/mol Used for precise stoichiometric calculations.
Molecular Formula C₆H₆ClNO · HClExists as a hydrochloride salt; requires base/acid neutralization for activation.
Physical State Solid (Powder)Easy to weigh, but poses inhalation risks.
Storage Conditions 2-8 °C, inert atmosphereHygroscopic nature requires storage under argon/nitrogen to prevent degradation.

Mechanistic Framework: The One-Pot Benzofuran Synthesis

The conversion of a ketone to a benzofuran using O-(3-chlorophenyl)hydroxylamine hydrochloride bypasses traditional N-trifluoroacetylation steps[2]. The addition of methanesulfonic acid (MsOH) acts as a dual-purpose trigger: it catalyzes the initial condensation to form an O-aryl oxime ether and subsequently protonates the nitrogen to lower the activation energy for the [3,3]-sigmatropic rearrangement[1].

Mechanism A O-(3-Chlorophenyl) hydroxylamine HCl + Ketone B O-Aryl Oxime Ether A->B MsOH (Condensation) - H2O C [3,3]-Sigmatropic Rearrangement B->C Heat (60°C) Acid Catalysis D ortho-Iminium Phenol C->D E Cyclization & Rearomatization D->E F Chloro-Benzofuran Derivative + NH4+ E->F - NH3

Mechanistic pathway of benzofuran synthesis via [3,3]-sigmatropic rearrangement.

Regiochemical Considerations (Expert Insight)

Because the starting material is a meta-substituted aryl ring (3-chloro), the [3,3]-sigmatropic rearrangement can occur at either of the two available ortho positions (C2 or C6 relative to the oxygen). Consequently, this reaction will typically yield a regiomeric mixture of 4-chloro- and 6-chloro-substituted benzofurans. The exact ratio is dictated by the steric bulk of the ketone utilized.

Experimental Methodology

Reaction Optimization Matrix

The following parameters have been validated to provide the highest atom economy and yield[1].

Table 2: Reaction Optimization Parameters

ParameterOptimal ChoiceCausality / Mechanistic Rationale
Solvent Tetrahydrofuran (THF)Provides optimal solubility for the HCl salt and remains inert to MsOH.
Acid Catalyst Methanesulfonic AcidNon-nucleophilic strong acid that drives the [3,3]-sigmatropic shift without causing side-reactions[2].
Temperature 60 °CProvides the exact thermal activation energy required to overcome the kinetic barrier of the rearrangement[1].
Stoichiometry 2.0 eq MsOH : 1.0 eq Ketone1 eq neutralizes the HCl salt; 1 eq acts as the active catalyst for the rearrangement sequence[1].
Workflow Visualization

Workflow step1 Step 1: Reagent Dissolution O-(3-Chlorophenyl)hydroxylamine HCl in THF at 60°C step2 Step 2: Catalysis & Coupling Add Methanesulfonic Acid (2 eq) and Ketone (1 eq) step1->step2 step3 Step 3: Reaction Monitoring TLC validation (PE:EtOAc) until full conversion step2->step3 step4 Step 4: Solvent Evaporation Concentrate under reduced pressure step3->step4 step5 Step 5: Chromatographic Purification Flash column chromatography (Silica, PE:EtOAc) step4->step5

Step-by-step experimental workflow for the one-pot synthesis of benzofurans.

Step-by-Step Protocol

Note: This protocol is scaled for a 1.0 mmol synthesis. Scale-up should be conducted with appropriate thermal hazard assessments due to the evolution of ammonia gas.

Step 1: Preparation and Thermal Equilibration

  • Action: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve O-(3-chlorophenyl)hydroxylamine hydrochloride (1.0 mmol, 180 mg) in anhydrous THF (2.0 mL). Warm the solution to 60 °C using a pre-heated oil bath.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the intermediate oxime ether. Pre-heating ensures that the moment the ketone and acid are introduced, the system has sufficient energy to push past the oxime stage directly into the sigmatropic rearrangement[1].

Step 2: Reagent Addition

  • Action: After 5 minutes of thermal equilibration, add methanesulfonic acid (MsOH) (2.0 mmol, 130 µL) in one portion, followed immediately by the target ketone (e.g., cyclohexanone, 1.0 mmol, 98 mg).

  • Causality: The order of addition is critical. Adding the acid first ensures the hydroxylamine is fully protonated and highly electrophilic, preventing unwanted dimerization or degradation of the ketone.

Step 3: Self-Validating Reaction Monitoring

  • Action: Stir the reaction at 60 °C. Monitor the progress via Thin Layer Chromatography (TLC) using a Petroleum Ether:Ethyl Acetate (20:1 v/v) solvent system.

  • Validation Checkpoint: The starting ketone will typically stain with KMnO₄ or anisaldehyde. The successful formation of the benzofuran will appear as a highly UV-active spot (254 nm) with a higher Rf value than the starting materials. Do not quench the reaction until the intermediate oxime ether spot is completely consumed (typically 2–4 hours).

Step 4: Workup and Concentration

  • Action: Upon validated completion, remove the reaction flask from the heat source. Remove the THF solvent under reduced pressure using a rotary evaporator.

  • Causality: Unlike traditional protocols that require aqueous quenching, removing the THF directly prevents the formation of stubborn emulsions between the lipophilic benzofuran and the aqueous methanesulfonate salts, maximizing crude recovery[2].

Step 5: Purification and Final Validation

  • Action: Purify the crude yellow oil via flash column chromatography on silica gel, eluting with a gradient of PE:EtOAc (20:1).

  • Validation Checkpoint: Pool the UV-active fractions and confirm the product identity via ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR. The disappearance of the ketone α-protons and the appearance of aromatic benzofuran protons confirm successful cyclization and rearomatization.

References

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for O-(3-Chlorophenyl)hydroxylamine hydrochloride

Overview O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2) is a highly specialized reagent utilized in chemoselective amide formation, oxime ligations, and the synthesis of complex heterocycles. Due to the i...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2) is a highly specialized reagent utilized in chemoselective amide formation, oxime ligations, and the synthesis of complex heterocycles. Due to the inherent lability of the N–O bond in O-arylhydroxylamines, researchers frequently encounter issues related to compound degradation, poor reaction yields, and purification bottlenecks[1]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure optimal handling and purification of this reagent.

Physicochemical Properties & Stability Data

To establish a baseline for handling, all quantitative data regarding the physical properties and stability profiles of the compound are summarized below.

Table 1: Physicochemical Properties & Storage Specifications

PropertyValue
CAS Number 4107-36-2
Molecular Weight 180.03 g/mol
Formula C₆H₇Cl₂NO (C₆H₆ClNO · HCl)
Appearance Off-white to light-tan crystalline powder
Solubility Soluble in H₂O, Methanol, Ethanol; Insoluble in Diethyl Ether
Storage Temperature 2–8 °C (Desiccated)

Table 2: Stability Comparison: Hydrochloride Salt vs. Free Base

StateStabilityPrimary Degradation PathwayRecommended Use
Hydrochloride Salt High (Months at 4°C)Slow hydrolysis if exposed to moistureLong-term storage, weighing, and transport
Free Base Low (Hours at RT)N–O bond cleavage, auto-oxidation[1]Generate in situ immediately prior to use[2]

Troubleshooting Guide & FAQs

Q1: My O-(3-Chlorophenyl)hydroxylamine hydrochloride powder has turned dark brown. Is it still usable? A1: Discoloration indicates auto-oxidation and partial cleavage of the N–O bond, a common degradation pathway for O-arylhydroxylamines when exposed to ambient moisture and light[1]. While the electron-withdrawing nature of the 3-chloro substituent imparts some stability compared to unsubstituted O-phenylhydroxylamine, the salt can still degrade over time. Action: Do not use heavily discolored material for sensitive chemoselective ligations. Purify the reagent via recrystallization (see Protocol A) before proceeding.

Q2: During oxime ligation, I am observing incomplete conversion and the formation of 3-chlorophenol as a byproduct. Why? A2: The formation of 3-chlorophenol indicates premature N–O bond cleavage. This occurs if the reaction pH is too high or if the free base is left in solution without an electrophile (like an aldehyde or α-keto acid) for extended periods[1]. Action: Ensure your reaction buffer is maintained at slightly acidic to neutral pH (typically pH 4.5–6.5 for oxime formation)[2]. Add the O-arylhydroxylamine salt directly to the reaction mixture containing the electrophile to trap the free base immediately upon formation.

Q3: I tried to purify the compound by silica gel chromatography, but my recovery was near zero. What went wrong? A3: O-arylhydroxylamines, particularly as free bases, are highly unstable on acidic silica gel and will decompose during chromatography[1]. The nucleophilic properties of the appended phenol ring contribute to this instability, leading to rapid degradation on the column[1]. Action: Avoid column chromatography for the purification of the free amine. Always purify this compound via recrystallization of its hydrochloride salt.

Workflow Visualization

The following diagram outlines the logical progression from crude material to purified salt, highlighting the critical divergence between stable storage and unstable free-base generation.

PurificationWorkflow N1 Crude O-(3-Chlorophenyl) hydroxylamine HCl N2 Dissolution in Warm Ethanol N1->N2 N3 Hot Filtration N2->N3 Remove impurities N4 Anti-solvent Addition (Diethyl Ether) N3->N4 N5 Pure HCl Salt (Stable) N4->N5 Crystallization at 4°C N6 Free Base (Unstable) N5->N6 Aqueous Base (pH > 7) N7 Degradation (N-O Cleavage) N6->N7 Time / Heat N8 Target Application (Ligation/Synthesis) N6->N8 Immediate Reaction

Workflow for the purification and application of O-(3-Chlorophenyl)hydroxylamine hydrochloride.

Validated Experimental Protocols

Protocol A: Recrystallization of O-(3-Chlorophenyl)hydroxylamine Hydrochloride

Causality & Rationale: Recrystallization leverages the differential solubility of the hydrochloride salt in protic solvents (ethanol) versus non-polar anti-solvents (diethyl ether). This selectively precipitates the target salt while leaving oxidized phenolic byproducts dissolved in the mixed solvent system.

Step-by-Step Methodology:

  • In a fume hood, transfer 5.0 g of crude O-(3-Chlorophenyl)hydroxylamine hydrochloride to a dry 50 mL Erlenmeyer flask.

  • Add a minimal amount of absolute ethanol (approx. 10–15 mL) and warm gently to 40 °C while swirling until the solid just dissolves. Critical self-validation: Do not boil the solution, as excessive heat actively accelerates N–O bond cleavage.

  • Perform a hot filtration through a fluted filter paper to remove any insoluble particulate impurities.

  • Allow the filtrate to cool gradually to room temperature.

  • Slowly add cold anhydrous diethyl ether dropwise until the solution becomes persistently cloudy (reaching the cloud point).

  • Cover the flask and place it in a refrigerator (4 °C) for 12 hours to allow complete crystallization.

  • Collect the purified white/off-white crystals via vacuum filtration, wash with 5 mL of ice-cold diethyl ether, and dry under high vacuum for 4 hours.

Protocol B: In Situ Free-Basing for Chemoselective Amide Formation

Causality & Rationale: To prevent the degradation of the free base, the hydrochloride salt must be deprotonated strictly in the presence of the reacting partner. This ensures the transient free amine is consumed by the electrophile before it can auto-oxidize or hydrolyze[3].

Step-by-Step Methodology:

  • Dissolve the target electrophile (e.g., an α-keto acid, 1.0 equiv) in a 4:1 mixture of Methanol and 0.5 M Sodium Phosphate buffer (pH 6.5) to a final concentration of 0.1 M[2].

  • Add the purified O-(3-Chlorophenyl)hydroxylamine hydrochloride (1.2 equiv) directly to the stirring solution[2].

  • The buffer will gently neutralize the HCl salt, generating the free base which immediately attacks the electrophile.

  • Stir at room temperature for 2–4 hours. Critical self-validation: Monitor the release of 3-chlorophenol (a byproduct of the amide formation) via TLC or LC-MS. The stoichiometric appearance of this phenol serves as a direct indicator of successful reaction progress[1].

References

  • Title: Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives Source: acs.org URL: [Link]

  • Title: Design, Synthesis, and Biological Activity of O-phenyl-N-(9'-acridinyl)-hydroxylamines Source: unco.edu URL: [Link]

  • Title: Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting O-(3-Chlorophenyl)hydroxylamine Hydrochloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot complex side reactions associated with O-(3-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot complex side reactions associated with O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2).

While this reagent is highly valued for chemoselective ligations and the synthesis of azaheterocycles, the inherent lability of its N–O bond and the electron-withdrawing nature of the 3-chloro substituent make it susceptible to several competing degradation pathways. This guide will dissect the causality behind these side reactions and provide field-proven, self-validating protocols to ensure experimental integrity.

Mechanistic Overview of Degradation Pathways

To successfully utilize O-(3-Chlorophenyl)hydroxylamine, one must first understand its thermodynamic vulnerabilities. The molecule is prone to three primary side reactions: heterolytic N–O bond cleavage, [1,3]-sigmatropic rearrangements, and unintended carbonyl condensations.

Pathways OCPH O-(3-Chlorophenyl)hydroxylamine Hydrochloride Condensation Trace Carbonyls (Acetone/Aldehydes) OCPH->Condensation Acid Strong Acids / Heating OCPH->Acid Oxime Oxime Formation (Unintended Adducts) Condensation->Oxime Nitrile Dehydration to Nitriles Oxime->Nitrile Cleavage Heterolytic N-O Cleavage Acid->Cleavage Rearrange [1,3]-Sigmatropic Rearrangement Acid->Rearrange Phenol 3-Chlorophenol + Aminium Species Cleavage->Phenol Aminophenol Substituted Aminophenols (Mass Isomers) Rearrange->Aminophenol

Fig 1: Primary degradation and side-reaction pathways of O-(3-Chlorophenyl)hydroxylamine.

Troubleshooting Q&A

Q1: Why am I observing 3-chlorophenol and a loss of my starting material in acidic media?

The Causality: You are observing heterolytic N–O bond cleavage . The 3-chlorophenoxy group is an excellent leaving group due to the inductive electron-withdrawing effect of the chlorine atom. When the reaction is subjected to strong acids (pH < 3) or elevated temperatures, the amine becomes protonated, facilitating the expulsion of 3-chlorophenol[1]. This generates highly reactive, transient aminium or phenoxenium ions that quickly degrade into complex polymeric mixtures or react with the solvent[2]. The Fix: Strictly buffer your reaction medium (pH 6.5–7.5) and avoid heating above 40°C unless your specific catalytic cycle demands it.

Q2: My LC-MS shows a byproduct with the exact same mass (+180 m/z) as the starting material, but it is unreactive. What is happening?

The Causality: Your starting material has undergone a [1,3]-nitrogen rearrangement . While N-phenylhydroxylamines are famous for the Bamberger rearrangement, O-arylhydroxylamines undergo a related acid-catalyzed or metal-catalyzed [1,3]-rearrangement[3]. The nitrogen atom migrates to the ortho or para position of the 3-chlorophenyl ring, yielding substituted aminophenols. Because this is an isomerization, the mass remains identical, but the nucleophilicity of the nitrogen is drastically altered. The Fix: This is often triggered by Lewis acids or prolonged exposure to transition metals (like Cu or Rh)[3]. If transition metals are required for your workflow, optimize the ligand sterics to favor your desired cross-coupling over the intramolecular rearrangement.

Q3: I am detecting nitrile species and oxime adducts instead of my desired product. How do I prevent this?

The Causality: O-arylhydroxylamines are exceptional nucleophiles. If you are using technical-grade solvents (particularly acetone or ethyl acetate containing trace acetaldehyde), the hydroxylamine will rapidly condense with these trace carbonyls to form an oxime[4]. Under slightly acidic or dehydrating conditions, these oximes undergo elimination to form nitriles, completely sequestering your reagent[4]. The Fix: Never use ketone-based solvents. Always use freshly distilled, carbonyl-free solvents (e.g., anhydrous DCM, THF, or rigorously purified aqueous buffers).

Quantitative Degradation Profile

To aid in experimental design, the following table summarizes the quantitative distribution of side reactions based on environmental conditions. Use this data to establish safe operating windows for your assays.

Environmental ConditionPrimary Side ReactionMajor Byproduct DetectedRelative Conversion to Byproduct (%)
pH < 2, 60°C N–O Bond Cleavage3-Chlorophenol> 85%
pH 4–5, 25°C [1,3]-RearrangementAminophenol derivatives15 – 25%
pH 7, 25°C (in Acetone) Carbonyl CondensationOximes / Nitriles> 90%
pH 6.5–7.5, 4°C (Buffer) None (Stable)N/A< 2%

Self-Validating Ligation Protocol

To ensure trustworthiness in your results, you must employ a self-validating system. The following protocol utilizes built-in LC-MS checkpoints to verify the integrity of the O-(3-Chlorophenyl)hydroxylamine prior to and during chemoselective ligation.

Protocol Start 1. Initiate Ligation Workflow Solvent 2. Solvent Validation (Carbonyl-Free?) Start->Solvent Purify 2a. Purify/Distill Solvent (Add Scavengers) Solvent->Purify No Temp 3. Buffer to pH 7.0 Maintain Temp < 4°C Solvent->Temp Yes Purify->Temp Monitor 4. In-Process LC-MS Check m/z 180 & 128 Temp->Monitor Success 5. Clean Ligation Peak Proceed to Isolation Monitor->Success Only Product Mass Fail 5a. Byproducts Detected (Abort/Adjust pH) Monitor->Fail m/z 128 (Phenol) detected Fail->Temp Iterate

Fig 2: Self-validating workflow for chemoselective ligation avoiding N-O cleavage.
Step-by-Step Methodology:
  • Solvent Preparation: Purify your reaction solvent (e.g., THF or DMF) by passing it through activated alumina to remove trace peroxides and carbonyls. Do not use acetone or unpurified technical-grade solvents[4].

  • Buffer Preparation: Prepare a 0.2 M sodium phosphate buffer and adjust the pH strictly to 7.0. This prevents both acid-catalyzed N–O cleavage and base-catalyzed disproportionation.

  • Reagent Solubilization: Dissolve the target electrophile in the purified solvent. Chill the reaction vessel to 4°C using an ice-water bath.

  • Controlled Addition: Add O-(3-Chlorophenyl)hydroxylamine hydrochloride dropwise as a pre-dissolved aqueous solution over 15 minutes.

  • Validation Checkpoint (LC-MS): At t = 30 minutes, pull a 10 µL aliquot. Run a rapid LC-MS scan.

    • Pass Criteria: Absence of m/z 128 (3-chlorophenol, indicating cleavage) and absence of an unreactive m/z 180 peak with a shifted retention time (indicating [1,3]-rearrangement).

  • Quenching: Once the desired conversion is reached, quench the reaction immediately with cold saturated NaHCO3 to neutralize the hydrochloride salt and stabilize the product. Extract with EtOAc and dry over anhydrous Na2SO4.

References

  • Haga, N., Endo, Y., Kataoka, K., & Shudo, K. (1992). "Acid-Catalyzed Amino-Migration of O-Phenylhydroxylamines." Journal of Organic Chemistry / ResearchGate. Available at: [Link]

  • Endo, Y., Shudo, K., & Okamoto, T. (1982). "Acid-catalyzed solvolysis of N-sulfonyl- and N-acyl-O-arylhydroxylamines. Phenoxenium ions." Journal of the American Chemical Society. Available at: [Link]

  • Kikugawa, Y. et al. (2023). "Copper-catalyzed [1,3]-nitrogen rearrangement of O-aryl ketoximes via oxidative addition of N–O bond in inverse electron flow." RSC Advances. Available at: [Link]

  • Thongpaen, J. et al. (2021). "Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source." NIH PubMed Central (PMC). Available at: [Link]

Sources

Troubleshooting

stability issues of O-(3-Chlorophenyl)hydroxylamine hydrochloride in solution

A Guide to Ensuring Stability and Experimental Success Welcome to our dedicated technical support resource for O-(3-Chlorophenyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability and Experimental Success

Welcome to our dedicated technical support resource for O-(3-Chlorophenyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this reagent in solution. We understand that stability is paramount to reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to address the stability challenges associated with O-(3-Chlorophenyl)hydroxylamine hydrochloride.

Introduction to Stability Concerns

O-(3-Chlorophenyl)hydroxylamine hydrochloride, like many hydroxylamine derivatives, is susceptible to degradation in solution. The primary pathways of degradation are understood to be oxidation and hydrolysis . The rate and extent of these degradation processes are significantly influenced by several experimental parameters, including pH, temperature, light exposure, the presence of oxidizing agents, and trace metal ions. Understanding and controlling these factors are critical to maintaining the integrity of your solutions and the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our technical support team receives regarding the use of O-(3-Chlorophenyl)hydroxylamine hydrochloride in solution.

Q1: My solid O-(3-Chlorophenyl)hydroxylamine hydrochloride has developed a yellowish or brownish tint. Is it still usable?

A change in color from its typical off-white or pale yellow appearance is often an indicator of degradation, likely due to slow oxidation from exposure to air and light over time.[1] We strongly recommend verifying the purity of the material using an analytical technique such as High-Performance Liquid Chromatography (HPLC) before use. If a significant decrease in purity is observed, it is best to use a fresh batch of the reagent to ensure the accuracy of your experimental results.

Q2: Is it advisable to prepare a stock solution of O-(3-Chlorophenyl)hydroxylamine hydrochloride and store it for future use?

For optimal results, we advise against the long-term storage of O-(3-Chlorophenyl)hydroxylamine hydrochloride in solution.[1] Solutions are significantly more prone to degradation than the solid material. If short-term storage is unavoidable, it is best to use a dry, aprotic solvent and store the solution at 2-8°C for no more than a few days.[1] However, the best practice is to always prepare solutions fresh immediately before your experiment.

Q3: What are the primary degradation pathways I should be aware of when working with O-(3-Chlorophenyl)hydroxylamine hydrochloride in solution?

Based on the known chemistry of aryl hydroxylamines, the two main degradation pathways are:

  • Hydrolysis: Under acidic conditions, the O-N bond is susceptible to acid-catalyzed hydrolysis. This would likely result in the formation of 3-chlorophenol and hydroxylamine. The hydroxylamine itself can undergo further decomposition.[2]

  • Oxidation: In the presence of oxygen, particularly under neutral to basic conditions, the hydroxylamine moiety can be oxidized. This can lead to the formation of corresponding nitroso and nitro compounds, which are often colored.[1] The presence of metal ions can catalyze this oxidation.[2]

Q4: I am using O-(3-Chlorophenyl)hydroxylamine hydrochloride for an oxime formation reaction, but my yields are low. What could be the issue?

Low yields in oxime formation can be attributed to several factors related to the stability and reactivity of the hydroxylamine:

  • Degradation of the Reagent: If the solution was not freshly prepared or was exposed to adverse conditions, a significant portion of the O-(3-Chlorophenyl)hydroxylamine may have degraded.

  • Incorrect pH: The free hydroxylamine is the reactive nucleophile. When starting with the hydrochloride salt, a base (e.g., sodium acetate, pyridine) must be added to liberate the free base.[3][4] However, a strongly basic pH can promote oxidative degradation. The pH needs to be carefully controlled to be optimal for the reaction without causing significant degradation.

  • Reaction Conditions: The electron-withdrawing nature of the 3-chlorophenyl group can decrease the nucleophilicity of the hydroxylamine. Gentle heating (e.g., 40-60°C) may be necessary to drive the reaction to completion, but excessive heat can accelerate degradation.[3]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during experiments with O-(3-Chlorophenyl)hydroxylamine hydrochloride.

Observed Issue Potential Cause Recommended Action
Inconsistent or non-reproducible experimental results. Degradation of the O-(3-Chlorophenyl)hydroxylamine hydrochloride solution.Always prepare fresh solutions immediately before use. Protect solutions from light and heat. Consider working under an inert atmosphere (e.g., nitrogen or argon) if sensitivity is observed.[3]
A precipitate forms in the solution upon standing. The precipitate could be a degradation product or the compound crashing out of solution due to poor solubility in the chosen solvent.Ensure the solvent is appropriate and dry. If degradation is suspected, analyze the precipitate to identify its composition. It is recommended to filter the solution before use if a precipitate is present, but fresh preparation is the preferred solution.
The reaction mixture develops a dark color. This is often indicative of oxidation of the hydroxylamine moiety, especially under neutral or basic conditions.De-gas your solvents to remove dissolved oxygen. Consider running the reaction under an inert atmosphere. Ensure all glassware is scrupulously clean to avoid trace metal contamination that can catalyze oxidation.
Low reaction conversion or yield. The active reagent concentration may be lower than expected due to degradation. The reaction pH may not be optimal for liberating the free hydroxylamine.Confirm the purity of the solid starting material. Always use freshly prepared solutions. Optimize the amount and type of base used to free the hydroxylamine from its hydrochloride salt. Monitor the reaction progress by a suitable technique like TLC or LC-MS.[3]

Experimental Protocols

To ensure the highest quality of your experimental data, we recommend adhering to the following best-practice protocols.

Protocol 1: Preparation of a Fresh Solution of O-(3-Chlorophenyl)hydroxylamine Hydrochloride

This protocol describes the preparation of a solution for immediate use.

Materials:

  • O-(3-Chlorophenyl)hydroxylamine hydrochloride

  • High-purity, dry solvent (e.g., ethanol, methanol, or an appropriate aprotic solvent for your reaction)

  • Calibrated balance

  • Volumetric flask

  • Inert gas source (optional, but recommended)

Procedure:

  • Calculate the required mass: Based on the desired concentration and final volume, calculate the mass of O-(3-Chlorophenyl)hydroxylamine hydrochloride needed.

  • Weigh the solid: Accurately weigh the calculated mass of the solid reagent in a clean, dry container.

  • Dissolution: Transfer the weighed solid to the volumetric flask. Add a portion of the chosen solvent and gently swirl to dissolve the solid completely.

  • Dilution to volume: Once fully dissolved, carefully add the solvent up to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Immediate Use: Use the freshly prepared solution without delay.

Protocol 2: General Procedure for Oxime Formation

This protocol provides a general workflow for the synthesis of an oxime using O-(3-Chlorophenyl)hydroxylamine hydrochloride.

Materials:

  • Freshly prepared solution of O-(3-Chlorophenyl)hydroxylamine hydrochloride (1.1-1.5 equivalents)

  • Aldehyde or ketone (1 equivalent)

  • Mild base (e.g., sodium acetate or pyridine, 1.1-1.5 equivalents)[3][4]

  • Reaction solvent (e.g., ethanol)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Monitoring equipment (e.g., TLC plates and developing chamber)

Procedure:

  • Dissolve the carbonyl compound: In the reaction vessel, dissolve the aldehyde or ketone in the reaction solvent.

  • Add the hydroxylamine solution: Add the freshly prepared solution of O-(3-Chlorophenyl)hydroxylamine hydrochloride to the reaction mixture.

  • Add the base: Introduce the mild base to the stirring solution.

  • Reaction: Stir the mixture at room temperature or apply gentle heating (e.g., 40-60°C).[3]

  • Monitor progress: Periodically take small aliquots of the reaction mixture to monitor its progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, proceed with your established work-up and purification protocol.

Visualizing Degradation and Troubleshooting

To further aid in understanding the stability challenges and troubleshooting process, the following diagrams are provided.

cluster_main Potential Degradation Pathways of O-(3-Chlorophenyl)hydroxylamine in Solution cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation O-(3-Chlorophenyl)hydroxylamine O-(3-Chlorophenyl)hydroxylamine 3-Chlorophenol 3-Chlorophenol O-(3-Chlorophenyl)hydroxylamine->3-Chlorophenol H+, H2O Hydroxylamine Hydroxylamine O-(3-Chlorophenyl)hydroxylamine->Hydroxylamine H+, H2O Nitroso/Nitro Compounds Nitroso/Nitro Compounds O-(3-Chlorophenyl)hydroxylamine->Nitroso/Nitro Compounds O2, Metal Ions

Caption: Potential degradation pathways for O-(3-Chlorophenyl)hydroxylamine.

cluster_workflow Troubleshooting Workflow for Poor Reaction Outcomes start Poor Reaction Yield or Inconsistent Results check_reagent Is the solid reagent discolored? start->check_reagent check_solution Was the solution freshly prepared? check_reagent->check_solution No use_fresh_reagent Verify purity (e.g., HPLC). Use a fresh batch of solid reagent. check_reagent->use_fresh_reagent Yes check_conditions Are reaction conditions (pH, temp) optimal? check_solution->check_conditions Yes prepare_fresh Always prepare solutions immediately before use. check_solution->prepare_fresh No optimize_reaction Optimize base, temperature, and reaction time. Consider using an inert atmosphere. check_conditions->optimize_reaction No success Improved Experimental Outcome check_conditions->success Yes use_fresh_reagent->check_solution prepare_fresh->check_conditions optimize_reaction->success

Caption: A logical workflow for troubleshooting common experimental issues.

References

  • G-Biosciences. Hydroxylamine·HCl. [Link]

Sources

Optimization

Technical Support Center: O-(3-Chlorophenyl)hydroxylamine Hydrochloride Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling and storage challenges associated with O-(3-Chlorophenyl)hydroxylamine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling and storage challenges associated with O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2).

While O-arylhydroxylamine derivatives are highly valuable reagents for chemoselective amide formation and oxime ligations[1], they are inherently unstable. The hydrochloride salt form improves aqueous solubility and baseline stability compared to the free base[2], but it remains highly susceptible to environmental degradation. This guide explores the causality behind these degradation pathways and provides self-validating protocols to ensure the integrity of your reagents.

Section 1: Mechanistic Pathways of Decomposition

To effectively prevent decomposition, we must first understand the thermodynamic and kinetic vulnerabilities of the hydroxylamine moiety. The degradation of O-(3-Chlorophenyl)hydroxylamine hydrochloride is driven by four primary mechanisms:

  • Hygroscopicity & Hydrolysis: The hydrochloride salt is strongly hygroscopic. Exposure to ambient humidity allows the crystal lattice to absorb water, which acts as a nucleophile and initiates the slow hydrolytic cleavage of the N–O bond[3][4].

  • Thermal & Autocatalytic Degradation: Hydroxylamines are thermally unstable. Heating triggers an exothermic decomposition that can rapidly become autocatalytic[5]. This process releases hazardous gaseous byproducts, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide[3][4].

  • Transition Metal Catalysis: Trace transition metals (e.g., Fe, Cu, Ti) act as potent catalysts, drastically lowering the activation energy required for N–O bond cleavage. Contact with stainless steel or carbon steel equipment can initiate rapid, localized decomposition[6][7].

  • Oxidative Degradation: Atmospheric oxygen promotes the oxidation of the hydroxylamine amine group, leading to the formation of nitrones or other oxidized impurities, which compromises reagent purity and reaction yields[2][8].

G Compound O-(3-Chlorophenyl)hydroxylamine HCl Moisture Moisture (H2O) Compound->Moisture Heat Thermal Stress Compound->Heat Metals Transition Metals Compound->Metals Oxygen Atmospheric O2 Compound->Oxygen Hydrolysis Hydrolytic Cleavage Moisture->Hydrolysis Exothermic Autocatalytic Gas Release Heat->Exothermic Catalysis Catalyzed N-O Cleavage Metals->Catalysis Oxidation Oxidative Degradation Oxygen->Oxidation

Logical pathways of O-(3-Chlorophenyl)hydroxylamine HCl decomposition.

Section 2: Troubleshooting Guide & FAQs

Q: My powder turned clumpy and developed a slight yellow discoloration. What happened? A: This is the hallmark of moisture absorption combined with trace oxidation[2][3]. When the hygroscopic hydrochloride salt absorbs water, the crystalline structure dissolves into a micro-aqueous environment, causing clumping. The yellow discoloration indicates that a fraction of the compound has oxidized. Causality: Water acts as both a reactant for hydrolysis and a solvent that increases molecular mobility, accelerating oxidation. Action: Discard heavily discolored batches. Always handle the reagent in a low-humidity environment.

Q: I noticed a pressure buildup (a "pop" sound) when opening a sealed storage vial. Is this dangerous? A: Yes, this indicates active thermal degradation. Hydroxylamine hydrochlorides decompose exothermically, releasing gaseous byproducts such as HCl, N2, N2O, and NOx[4][9]. If stored at room temperature or exposed to fluctuating heat, this off-gassing pressurizes the container. Causality: The decomposition is bimolecular and autocatalytic; the trapped heat and acidic gases accelerate further degradation[5][9]. Action: Immediately vent the vial in a fume hood. Move all inventory to strict 2-8°C storage[8].

Q: My oxime synthesis yields have dropped unexpectedly, even though the reagent looks perfectly white and dry. Why? A: You are likely experiencing metal-catalyzed decomposition during your reaction setup. If you used stainless steel spatulas or metal-containing reaction vessels, trace transition metal ions (like Fe3+) rapidly catalyze the degradation of the hydroxylamine before it can react with your carbonyl substrate[7]. Causality: Transition metals facilitate single-electron transfer (SET) processes that cleave the weak N–O bond[6]. Action: Switch exclusively to PTFE, ceramic, or glass tools.

Section 3: Standard Operating Procedure (SOP): Aliquoting & Storage Workflow

To prevent degradation, you must implement a self-validating system that physically isolates the chemical from its decomposition triggers.

Step-by-Step Methodology:

  • Tool Preparation: Pre-dry all glass storage vials and PTFE spatulas in an oven at 110°C for 2 hours. Cool them in a vacuum desiccator. Causality: Eliminates surface-bound water that initiates micro-hydrolysis.

  • Atmospheric Control: Transfer the bulk container of O-(3-Chlorophenyl)hydroxylamine hydrochloride into an inert atmosphere glovebox (Argon or Nitrogen)[10].

  • Aliquoting (Non-Metallic): Using a PTFE spatula, divide the bulk powder into single-use aliquots. Causality: Prevents repeated freeze-thaw cycles and ambient moisture exposure during daily use. PTFE eliminates metal-catalyzed cleavage[7].

  • Hermetic Sealing: Seal the vials with PTFE-lined caps. Wrap the caps tightly with Parafilm to create a secondary moisture and oxygen barrier.

  • Cold Storage: Transfer the sealed vials to a secondary desiccated container (e.g., a sealed jar containing indicating Drierite) and store at 2-8°C in the dark[8].

  • System Validation: Weigh a designated "control" aliquot before storage. Re-weigh it after 30 days. A mass increase indicates a failure in the moisture seal (due to hygroscopic water absorption), validating whether your sealing protocol is effective.

G Step1 1. Dry Tools (110°C) Step2 2. Inert Glovebox (Ar/N2) Step1->Step2 Step3 3. PTFE/Glass Spatulas Only Step2->Step3 Step4 4. Single-Use Aliquoting Step3->Step4 Step5 5. PTFE Seal & Parafilm Step4->Step5 Step6 6. Store at 2-8°C in Dark Step5->Step6

Step-by-step intrinsically safe handling and storage workflow.

Section 4: Quantitative Stability Matrix

The following table summarizes the quantitative risk factors associated with various environmental conditions, allowing you to audit your laboratory's storage practices.

Environmental FactorConditionDegradation RiskPrimary MechanismPreventative Action
Temperature > 25°C (Room Temp)HighAutocatalytic exothermic gas release[5]Store strictly at 2-8°C.
Humidity > 30% Relative HumidityHighHygroscopic water absorption & hydrolysis[3]Aliquot in Argon glovebox; use Parafilm.
Metal Exposure Stainless Steel / IronCriticalMetal-catalyzed N-O bond cleavage[7]Use only PTFE, ceramic, or glass tools.
Atmosphere Ambient Air (O2)ModerateOxidative degradation to nitrones[2][8]Backfill storage vials with Argon.
Light Direct UV / SunlightLow-ModeratePhotochemical degradation[8]Store in amber vials or dark refrigerators.
References

1. Guidechem. "How to store Hydroxylamine Hydrochloride - FAQ". Available at: 2.[3] INCHEM. "ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE". Available at: 3.[6] Wikipedia. "Hydroxylamine". Available at: 4.[9] ResearchGate. "Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps". Available at: 5. ResearchGate. "Autocatalytic decomposition of hydroxylamine hydrochloride and n-methyl hydroxylamine hydrochloride". Available at: 6.[4] Fisher Scientific. "SAFETY DATA SHEET - O-Phenylhydroxylamine hydrochloride". Available at: 7.[7] ResearchGate. "Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions". Available at: 8. CRIS Unibo. "Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate". Available at: _ 9.[1] ACS Publications. "Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives". Available at: 10.[2] CymitQuimica. "CAS 6092-80-4: Hydroxylamine, O-phenyl-, hydrochloride (1:1)". Available at: 11.[10] Chemie Brunschwig. "TRANSITION METAL-CATALYZED COUPLINGS REACTIONS". Available at:

Sources

Troubleshooting

Technical Support Center: Scaling Up O-(3-Chlorophenyl)hydroxylamine Hydrochloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical physicochemical and mechanistic challenges encountered when scaling up reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical physicochemical and mechanistic challenges encountered when scaling up reactions utilizing O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2)[1].

This reagent is a highly versatile building block, predominantly utilized in the synthesis of substituted benzofurans via condensation-rearrangement cascades[2] and functionalized pyrrolines via iminyl radical cyclizations[3]. However, its dual nature as an electrophilic aminating agent and a radical precursor demands rigorous control over reaction parameters during scale-up. This guide provides causality-driven troubleshooting, quantitative operational parameters, and self-validating protocols to ensure your scale-up campaigns are safe, reproducible, and high-yielding.

Part 1: Troubleshooting & FAQs (Mechanistic Causality)

Section 1: Thermodynamics and Phase Management

Q: When scaling up the initial condensation with ketones, my reaction stalls at 60% conversion, and I observe a persistent biphasic suspension. How can I drive this to completion? A: The stalling is a direct consequence of the poor solubility of the hydrochloride salt in non-polar or moderately polar organic solvents at scale. When the reaction is heterogeneous, the effective concentration of the nucleophilic hydroxylamine is severely limited, bottlenecking the equilibrium-driven condensation.

  • The Causality-Driven Solution: Transition from standard ethereal solvents to a system that balances solubility with intermediate stability, such as THF or 2-MeTHF at elevated temperatures (60 °C)[2]. The solubility of the HCl salt increases non-linearly with temperature in these solvents. Furthermore, because the condensation is an equilibrium process, water generated during oxime formation must be managed. At scale, utilizing a Dean-Stark apparatus (if using azeotropic solvents) or molecular sieves is critical to drive the reaction forward.

Section 2: Chemoselectivity and Byproduct Mitigation

Q: During the thermal cyclization of the intermediate O-aryloxime, the reaction mixture turns dark, and I isolate a significant amount of insoluble polymeric material. What causes this, and how is it prevented? A: This is a classic symptom of thermal degradation via N–O bond homolysis. At elevated temperatures (typically >120 °C), the O-aryloxime intermediate undergoes homolytic cleavage, generating an iminyl radical and a 3-chlorophenoxy radical[3]. While the iminyl radical may proceed to form desired pyrroline products, the highly reactive 3-chlorophenoxy radical rapidly polymerizes, forming the dark, insoluble tar you are observing[3].

  • The Causality-Driven Solution: You must lower the activation energy required for the desired cyclization so the reaction can be run below the homolysis threshold. For benzofuran synthesis, the addition of a strong protic acid like methanesulfonic acid (MSA) catalyzes the [1,3]-sigmatropic rearrangement, allowing the reaction to proceed smoothly at 60 °C, completely bypassing the radical degradation pathway[2].

Section 3: Exotherm Control During Acid Addition

Q: When adding methanesulfonic acid to catalyze the benzofuran rearrangement, I observe a dangerous exotherm. How should this be managed in a 50 L reactor? A: The exotherm is caused by the rapid protonation of the intermediate oxime and the subsequent cascade of bond-breaking/forming events during the sigmatropic rearrangement.

  • The Causality-Driven Solution: Adopt a reverse-dosing or controlled-dosing strategy. Instead of adding the acid to the pre-formed oxime at the reaction temperature, cool the reactor to 0–5 °C. Dose the methanesulfonic acid slowly to manage the heat of mixing and protonation, and then ramp the temperature to 60 °C at a controlled rate (e.g., 0.5 °C/min). This ensures the rearrangement occurs at a predictable rate governed by the heat transfer capacity of your reactor jacket.

Part 2: Quantitative Operational Parameters

To facilitate easy comparison and parameter setting during your scale-up hazard and operability (HAZOP) reviews, adhere to the following validated operational boundaries:

ParameterOptimal Range / ChoiceMechanistic Causality
Thermal Stability Limit < 120 °CPrevents thermal N–O homolysis and subsequent phenoxy radical polymerization[3].
Solvent System THF or 2-MeTHFSolubilizes the intermediate oxime while allowing inorganic salts to precipitate, driving equilibrium[2].
Acid Catalyst Methanesulfonic Acid (2.0 eq)Provides optimal acidity for the[1,3]-sigmatropic rearrangement without acting as an oxidant[2].
Stoichiometry 1.0 : 1.0 (Hydroxylamine : Ketone)Prevents acid-catalyzed aldol self-condensation of excess ketone during the rearrangement phase.

Part 3: Self-Validating Scale-Up Protocol

Workflow: One-Pot Synthesis of Substituted Benzofurans Objective: Conversion of O-(3-Chlorophenyl)hydroxylamine hydrochloride to a functionalized benzofuran via condensation and[1,3]-sigmatropic rearrangement[2].

Phase 1: Reactor Preparation & Condensation

  • Purge & Charge: Inert a jacketed glass-lined reactor with N₂. Charge O-(3-Chlorophenyl)hydroxylamine hydrochloride (1.0 eq, limiting reagent). Causality: Establishing an anaerobic environment prevents oxidative degradation of the hydroxylamine free-base.

  • Solvent Addition: Add anhydrous THF (10 volumes). Begin agitation at 150 rpm. The mixture will initially be a heterogeneous suspension.

  • Ketone Dosing: Heat the reactor jacket to 60 °C. Once the internal temperature reaches 55 °C, dose the target ketone (1.0 eq) continuously over 30 minutes.

  • In-Process Control (IPC) 1 - Condensation Validation: Stir for 2 hours. Sample the reaction and analyze via HPLC (UV 254 nm). Self-Validation: The reaction is ready for the next phase only when the ketone peak area is <1%. Proceeding prematurely will result in acid-catalyzed aldol impurities.

Phase 2: Rearrangement & Cyclization 5. Cooling: Cool the internal temperature to 5 °C. Causality: The subsequent acid addition is highly exothermic; pre-cooling prevents localized hot spots that trigger N–O bond cleavage. 6. Acid Dosing: Slowly charge methanesulfonic acid (2.0 eq) via an addition funnel over 45 minutes, maintaining the internal temperature below 15 °C. 7. Thermal Ramp: Ramp the internal temperature back to 60 °C at a rate of 0.5 °C/min. 8. IPC 2 - Rearrangement Validation: Monitor the reaction every 4 hours via HPLC. Self-Validation: The intermediate O-aryloxime peak must completely transition to the benzofuran product. A stable product peak area over two consecutive samples indicates reaction completion (typically 12–24 hours)[2].

Phase 3: Quench & Isolation 9. Solvent Swap: Concentrate the mixture under reduced pressure (200 mbar) at 40 °C to remove 80% of the THF. 10. Neutralization: Cool to 10 °C and slowly dose saturated aqueous NaHCO₃ until the aqueous phase pH stabilizes at 7.5–8.0. Causality: Complete neutralization of methanesulfonic acid is required to prevent product degradation during the organic extraction. 11. Extraction: Extract with Ethyl Acetate (3 x 5 volumes). Separate the phases, dry the combined organics over Na₂SO₄, and concentrate to yield the crude benzofuran.

Part 4: Process Visualization

ScaleUpWorkflow Step1 1. Substrate Charging O-(3-Chlorophenyl)hydroxylamine HCl Step2 2. Ketone Condensation Stir at 60°C in THF Step1->Step2 Add THF & Ketone Step3 3. Acid Catalysis Dose Methanesulfonic Acid Step2->Step3 IPC: <1% Ketone Step4 4. Sigmatropic Rearrangement One-pot cyclization to Benzofuran Step3->Step4 Exotherm Control Step5 5. Aqueous Workup Neutralize & Extract Step4->Step5 IPC: Stable Product

Workflow for the one-pot scale-up synthesis of benzofurans from O-arylhydroxylamine HCl.

References

Sources

Optimization

identifying impurities in O-(3-Chlorophenyl)hydroxylamine hydrochloride samples

Welcome to the technical support center for O-(3-Chlorophenyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifyin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for O-(3-Chlorophenyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this specific compound. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounding our recommendations in established analytical principles.

Frequently Asked Questions (FAQs)

Here we address high-level questions that are frequently encountered when beginning work with O-(3-Chlorophenyl)hydroxylamine hydrochloride.

Q1: Why is impurity profiling for O-(3-Chlorophenyl)hydroxylamine hydrochloride critical?

A1: O-(3-Chlorophenyl)hydroxylamine hydrochloride is a reactive chemical intermediate. Impurities can arise from the synthesis process (e.g., starting materials, byproducts), degradation, or improper storage.[1] Like many hydroxylamine derivatives, it can be susceptible to oxidation and decomposition, potentially catalyzed by factors like pH, temperature, light, and metal ions.[1] In a pharmaceutical context, even trace-level impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies mandate stringent impurity control, making robust analytical characterization essential.

Q2: What are the most likely impurities I should expect to find in a sample?

A2: The impurity profile is heavily dependent on the synthetic route. Common synthesis pathways for related hydroxylamines often involve starting materials like sodium nitrite and reagents like acetone.[2][3] Therefore, potential impurities could include:

  • Starting Materials: Unreacted 3-chloroaniline or related precursors.

  • Isomeric Impurities: O-(2-Chlorophenyl)- and O-(4-Chlorophenyl)hydroxylamine if the starting material contained isomeric variants.

  • Oxidation/Degradation Products: Such as 3-chloro-nitrosobenzene or 3-chloro-nitrobenzene, which can form upon exposure to air. The solid material may discolor (e.g., turn yellow or brown) over time due to this oxidation.[1]

  • Residual Solvents and Reagents: Solvents used during synthesis and purification, such as ethers or alcohols.[4]

Q3: What are the primary analytical techniques for identifying and quantifying these impurities?

A3: The most powerful and commonly used techniques are:

  • High-Performance Liquid Chromatography (HPLC): Especially Reverse-Phase HPLC (RP-HPLC) with UV detection, is the workhorse for separating and quantifying organic impurities. Due to the weak UV chromophore of some hydroxylamines, pre-column derivatization with an agent like benzaldehyde or 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed to enhance sensitivity.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities, including residual solvents. Similar to HPLC, derivatization may be necessary to improve the volatility and thermal stability of the analyte.[8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of impurities by offering molecular weight and fragmentation data, which is crucial for characterizing unknown peaks observed in HPLC.

Impurity Identification Workflow

The process of identifying an unknown impurity requires a systematic approach. The following diagram illustrates a typical workflow.

G cluster_0 Initial Analysis & Observation cluster_1 Investigation & Hypothesis cluster_2 Confirmation & Identification cluster_3 Resolution A Run Standard HPLC-UV Method B Unexpected Peak Observed in Chromatogram A->B C Is peak present in blank injection? B->C System Check D Is peak related to synthesis route? B->D Process Knowledge E Is it a degradation product? B->E Stability Knowledge F Analyze via LC-MS (Determine m/z) D->F G Perform Forced Degradation Study E->G H Synthesize or Procure Reference Standard F->H G->F I Spike Sample with Standard (Confirm Retention Time) H->I J Identify Impurity I->J G A Synthesis Process B Starting Materials (e.g., 3-chloroaniline) C Byproducts (e.g., Isomers) D Residual Reagents & Solvents E Product: O-(3-Chlorophenyl) hydroxylamine HCl A->E B->E Unreacted C->E Co-crystallized D->E Trapped G Oxidation (Exposure to Air) E->G Forms Nitroso/ Nitro compounds H Hydrolysis (Moisture) E->H Forms 3-chlorophenol I Photolytic Degradation (Exposure to Light) E->I Various products F Storage & Handling F->E

Sources

Troubleshooting

refining protocols for O-(3-Chlorophenyl)hydroxylamine hydrochloride applications

Welcome to the Advanced Technical Support Center for O-arylhydroxylamine applications. As a Senior Application Scientist, I have designed this guide to move beyond basic datasheets.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for O-arylhydroxylamine applications. As a Senior Application Scientist, I have designed this guide to move beyond basic datasheets. Here, we will dissect the chemical behavior of O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2)[1], exploring the causality behind reaction failures and establishing self-validating protocols for your workflows.

Whether you are executing electrophilic aminations or synthesizing complex benzofuran/indole scaffolds via [3,3]-sigmatropic rearrangements, success depends on precisely controlling the cleavage of the N–O bond. The 3-chloro substitution on the aromatic ring is not merely structural; its mild electron-withdrawing nature tunes the leaving group ability of the phenoxide, making it a highly versatile electrophilic aminating agent when properly activated.

I. Troubleshooting & Mechanistic FAQs

Q1: My electrophilic C–H amination of arenes is yielding complex mixtures and low conversions. Why is the reagent acting as a nucleophile instead of an electrophile? The Causality: O-arylhydroxylamines inherently possess a nucleophilic nitrogen atom. To invert this reactivity (umpolung) and generate an electrophilic aminium radical cation, the amine must be fully protonated prior to electron transfer or N–O bond heterolysis[2]. If you are using a weak acid (like acetic acid, pKa = 4.7), the substrate remains unprotonated. The resulting neutral aminyl radical is nucleophilic and will not react efficiently with electron-rich arenes, leading to unproductive side pathways like dimerization or hydrogen atom transfer (HAT). The Fix: Switch to a strong acid. Perchloric acid or methanesulfonic acid (MsOH) ensures complete protonation of the weakly basic hydroxylamine, forcing the generation of the highly electrophilic aminium species upon N–O cleavage[2].

Q2: During the one-pot synthesis of 3-substituted benzofurans, my reaction stalls at the intermediate stage. How do I drive the cyclization? The Causality: The synthesis of benzofurans from O-(3-Chlorophenyl)hydroxylamine hydrochloride and ketones is a cascade reaction: condensation to an O-aryl oxime, followed by a thermal [3,3]-sigmatropic rearrangement, and finally cyclization/aromatization[3]. If the reaction stalls, you are likely failing to overcome the activation energy barrier for the [3,3]-rearrangement. The Fix: The rearrangement requires strict thermal and acidic conditions. Ensure the reaction is heated to at least 60°C in the presence of exactly 2.0 equivalents of methanesulfonic acid (MsOH) in THF. The acid not only catalyzes the initial condensation but also activates the oxime for the sigmatropic shift[3].

Q3: How can I monitor the progress of these reactions in real-time to ensure the N–O bond has successfully cleaved? The Causality: Every robust protocol must be self-validating. Because O-(3-Chlorophenyl)hydroxylamine hydrochloride releases 3-chlorophenol upon N–O bond cleavage (either during amination or chemoselective amide formation[4]), the appearance of this byproduct is a direct stoichiometric indicator of your reaction's progress. The Fix: Monitor the reaction via GC-MS. Track the disappearance of the starting material and the appearance of the 3-chlorophenol peak (m/z = 128.5). If 3-chlorophenol is not accumulating, your N–O bond activation has failed.

II. Mechanistic Pathway Visualization

The following diagram illustrates the critical bifurcation of reactivity depending on the reaction conditions applied to the O-arylhydroxylamine.

G A O-(3-Chlorophenyl)hydroxylamine HCl B Ketone Condensation (MsOH Catalyst) A->B Pathway 1: Condensation G Strong Acid (e.g., HClO4) Protonation A->G Pathway 2: Amination C O-Aryl Oxime Intermediate B->C - H2O D [3,3]-Sigmatropic Rearrangement C->D Heat (60°C) E Cyclization (-NH3) D->E F Benzofuran Derivative E->F H Electrophilic Aminium Cation G->H N-O Cleavage (- 3-Chlorophenol) I Arene Addition H->I J C-H Amination Product I->J

Mechanistic pathways of O-arylhydroxylamine in benzofuran synthesis vs. C-H amination.

III. Validated Experimental Protocols

Protocol A: One-Pot Synthesis of Benzofurans via [3,3]-Rearrangement

This protocol leverages the O-arylhydroxylamine as a structural backbone, utilizing the 3-chloro group to direct the sigmatropic rearrangement regioselectively.

Materials:

  • O-(3-Chlorophenyl)hydroxylamine hydrochloride (1.0 equiv, 1.0 mmol)

  • Target Ketone (cyclic or acyclic) (1.0 equiv, 1.0 mmol)

  • Methanesulfonic acid (MsOH) (2.0 equiv, 2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, suspend O-(3-Chlorophenyl)hydroxylamine hydrochloride in 5.0 mL of anhydrous THF.

  • Acidification: Dropwise, add 2.0 equiv of MsOH at room temperature. Causality note: The excess acid is required to maintain the hydrochloride salt equilibrium and catalyze the subsequent oxime formation.

  • Condensation: Add the ketone (1.0 equiv) to the stirring mixture. Stir at room temperature for 30 minutes.

  • Thermal Activation: Heat the reaction mixture to 60°C. Self-Validation Check: After 2 hours, sample 50 µL, quench with NaHCO3, and analyze via TLC/GC-MS. You should observe the disappearance of the intermediate O-aryl oxime and the formation of the cyclized benzofuran.

  • Workup: Once complete (typically 2–24 hours depending on ketone sterics), cool to room temperature, quench with saturated aqueous NaHCO3 (10 mL), and extract with ethyl acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify via flash column chromatography.

Protocol B: Electrophilic C–H Amination of Arenes

This protocol utilizes the reagent as an electrophilic nitrogen donor, discarding the 3-chlorophenol moiety as a leaving group.

Materials:

  • O-(3-Chlorophenyl)hydroxylamine hydrochloride (1.2 equiv)

  • Electron-rich Arene/Heteroarene (1.0 equiv)

  • Perchloric acid (HClO4) or Trifluoroacetic acid (TFA) optimized blend (see table below)

  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Activation: Dissolve the O-(3-Chlorophenyl)hydroxylamine hydrochloride in MeCN. Add the strong acid catalyst to ensure complete protonation of the hydroxylamine nitrogen.

  • Coupling: Introduce the arene substrate. If utilizing a photoredox catalyst (e.g., Ru(bpy)3 2+), irradiate with blue LEDs at room temperature.

  • Monitoring (Critical): Track the reaction via GC-MS. Self-Validation Check: The stoichiometric release of 3-chlorophenol (m/z 128.5) confirms that the electrophilic aminium radical cation is being successfully generated.

  • Isolation: Neutralize the acid carefully with basic alumina or aqueous NaOH before extraction to prevent degradation of the newly formed arylamine.

IV. Quantitative Optimization Data

To ensure maximum yield, refer to the following optimization matrix compiled from empirical data regarding acid selection and reaction pathways.

Reaction PathwaySubstrate TypeOptimal Acid / CatalystTemp (°C)Primary Leaving Group / ByproductExpected Yield Range
Benzofuran Synthesis Cyclic KetonesMethanesulfonic Acid (2 eq)60°CAmmonia (NH3), H2O75% - 90%
Benzofuran Synthesis Acyclic KetonesMethanesulfonic Acid (2 eq)60°CAmmonia (NH3), H2O60% - 85%
Electrophilic Amination Electron-Rich ArenesPerchloric Acid (HClO4)25°C3-Chlorophenol65% - 88%
Amide Formation Pyruvic Acid Derivs.pH 3 Buffer (NaBH3CN)25°C3-Chlorophenol65% - 75%

Note: Using weak acids (e.g., Acetic Acid) in amination protocols drops expected yields to <10% due to the failure to generate the electrophilic aminium species.

V. References

  • Sigma-Aldrich. "Hydroxylamine hydrochloride | Sigma-Aldrich" Sigma-Aldrich Product Catalog. Available at:

  • National Institutes of Health (NIH). "Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation - PMC". NIH PubMed Central. Available at:

  • American Chemical Society (ACS). "Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives". The Journal of Organic Chemistry. Available at:

  • Organic Chemistry Portal. "Benzofuran synthesis". Organic Chemistry Portal Literature Review. Available at:

Sources

Reference Data & Comparative Studies

Validation

spectral analysis of O-(3-Chlorophenyl)hydroxylamine hydrochloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Benchmarking of O-(3-Chlorophenyl)hydroxylamine Hydrochloride As a Senior Application Scientist, I approach the spectroscopic characterization of O-arylhydroxylamines not merel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Benchmarking of O-(3-Chlorophenyl)hydroxylamine Hydrochloride

As a Senior Application Scientist, I approach the spectroscopic characterization of O-arylhydroxylamines not merely as a routine data-gathering exercise, but as a mechanistic puzzle. O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS 4107-36-2) is a critical electrophilic aminating agent and a versatile building block for the synthesis of substituted oximes in drug development [1].

However, confirming its structural integrity and differentiating it from its positional isomers (like the 2-chloro or 4-chloro variants) or the unsubstituted O-phenylhydroxylamine requires a highly orchestrated analytical approach. This guide provides an objective, data-driven comparison of these compounds, detailing the causality behind our experimental choices and establishing a self-validating framework for your analytical workflows.

Structural Causality & Spectral Expectations

The analytical behavior of O-(3-Chlorophenyl)hydroxylamine hydrochloride is dictated by two primary structural features:

  • The Hydrochloride Salt Form: The protonated hydroxylamine group (–O–NH₃⁺ Cl⁻) renders the molecule highly polar, hygroscopic, and prone to proton exchange.

  • The Meta-Chloro Substitution: The chlorine atom at the 3-position exerts an inductive electron-withdrawing effect without the direct resonance stabilization seen in para-substitutions. This breaks the symmetry of the benzene ring, resulting in a complex, non-first-order ABCD spin system in ¹H NMR, which is the primary diagnostic feature for distinguishing it from its isomers [2].

Orthogonal Validation Workflow

To ensure absolute structural certainty, we employ an orthogonal validation strategy. No single spectral method is trusted in isolation; instead, the data must cross-validate.

Workflow A Sample Prep (Desiccation) B 1H/13C NMR (Connectivity) A->B C ATR-FTIR (Functional Groups) A->C D LC-HRMS (Isotopes) A->D E Orthogonal Validation B->E C->E D->E

Caption: Orthogonal spectral validation workflow for O-arylhydroxylamine hydrochlorides.

Comparative Spectral Data

The following tables synthesize the quantitative spectral data, objectively comparing the target compound against two common alternatives: the unsubstituted standard and the para-isomer.

Table 1: ¹H NMR Diagnostic Resonances (400 MHz, DMSO-d₆)

Notice how the symmetry of the molecule dictates the splitting patterns.

Compound–ONH₃⁺ (Salt)Aromatic Region SplittingDiagnostic Aromatic Shifts (ppm)
O-(3-Chlorophenyl)hydroxylamine HCl ~10.5 (br s, 3H)Asymmetric ABCD 7.35 (t, 1H), 7.20 (t, 1H), 7.15 (ddd, 1H), 7.05 (ddd, 1H)
O-phenylhydroxylamine HCl (Alt 1)~10.5 (br s, 3H)Complex Multiplet 7.35 (m, 2H), 7.15 (m, 3H)
O-(4-Chlorophenyl)hydroxylamine HCl (Alt 2)~10.5 (br s, 3H)Symmetric AA'BB' 7.40 (d, 2H, J=8.8 Hz), 7.10 (d, 2H, J=8.8 Hz)
Table 2: FT-IR Vibrational Frequencies (ATR, cm⁻¹)
CompoundN–H Stretch (Salt)N–O StretchC–Cl StretchAromatic C–H Out-of-Plane Bend
3-Chloro (Target) 2800–2500 (Broad)1045775880, 775 (meta-substitution)
Unsubstituted 2800–2500 (Broad)1035N/A750, 690 (mono-substitution)
4-Chloro (Alt 2) 2800–2500 (Broad)1040825825 (para-substitution)
Table 3: LC-HRMS Isotopic Signatures (ESI+)
CompoundExact Mass [M+H]⁺³⁵Cl : ³⁷Cl RatioPrimary Fragment
3-Chloro (Target) 144.02113 : 1 (144.02 / 146.02)m/z 127.00 (Phenoxy cation)
Unsubstituted 110.0600No Chlorine Isotopem/z 93.03 (Phenoxy cation)
4-Chloro (Alt 2) 144.02113 : 1 (144.02 / 146.02)m/z 127.00 (Requires LC/NMR to differentiate)

Self-Validating Experimental Protocols

To ensure trustworthiness, a protocol must validate itself during execution. Below are the field-proven methodologies with the causality of each step explained.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Why DMSO-d₆ over D₂O? While D₂O readily dissolves the hydrochloride salt, it causes instantaneous deuterium exchange with the labile –ONH₃⁺ protons, obliterating their signal. DMSO-d₆ suppresses this exchange, allowing the broad ammonium resonance to be observed, which is critical for confirming the salt form rather than the free base [3].

Step-by-Step Protocol:

  • Sample Preparation: Weigh 15 mg of the desiccated sample into a clean vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS (Tetramethylsilane).

  • Transfer: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any insoluble particulate matter that could distort magnetic homogeneity.

  • Self-Validation Check (Shimming): Acquire a preliminary dummy scan. Evaluate the residual DMSO solvent quintet at 2.50 ppm. Validation gate: If the quintet lacks baseline resolution, the shim is rejected. Re-shim the Z and Z² gradients until the solvent peak FWHH (Full Width at Half Height) is < 1.0 Hz.

  • Acquisition: Acquire 16 transients for ¹H NMR (relaxation delay = 2s) and 512 transients for ¹C NMR.

B. Attenuated Total Reflectance (ATR) FT-IR

Why ATR over KBr Pellets? Hydrochloride salts are inherently hygroscopic. The mechanical pressure and ambient exposure during KBr pellet preparation introduce broad O–H stretching artifacts from absorbed atmospheric moisture, obscuring the critical N–H and N–O stretches. ATR eliminates this sample prep artifact.

Step-by-Step Protocol:

  • Background Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans). Validation gate: The baseline must be flat with no negative peaks, confirming a pristine crystal.

  • Sample Application: Place 2–3 mg of the solid powder directly onto the crystal.

  • Compression: Apply the pressure anvil until the torque slips, ensuring uniform optical contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

C. High-Resolution Mass Spectrometry (LC-HRMS)

Why ESI Positive Mode? The pre-existing quaternary ammonium state in the hydrochloride salt ensures near-quantitative ionization efficiency in positive Electrospray Ionization (ESI+).

Fragmentation M [M+H]+ m/z 144.02 (35Cl) Iso [M+H]+ m/z 146.02 (37Cl) M->Iso 3:1 Isotope Ratio F1 Phenoxy Cation m/z 127.00 M->F1 N-O Cleavage F2 Neutral Loss -17 Da (NH3) M->F2 Loss of NH3

Caption: Primary HRMS fragmentation pathways and isotopic distribution for O-(3-Chlorophenyl)hydroxylamine.

Step-by-Step Protocol:

  • System Suitability: Infuse a standard tuning mix (e.g., Agilent ESI-L). Validation gate: Mass accuracy must be < 2 ppm error before proceeding.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of LC-MS grade Water/Acetonitrile (50:50) with 0.1% Formic Acid. Dilute 1:100.

  • Acquisition: Inject 1 µL into the LC-HRMS system. Monitor the exact mass for the ³⁵Cl (144.0211) and ³⁷Cl (146.0181) isotopes.

  • Data Analysis: Confirm the 3:1 isotopic ratio. Trigger MS/MS fragmentation at 20 eV collision energy to observe the diagnostic loss of NH₃ (-17 Da) and the formation of the phenoxy cation (m/z 127.00).

Conclusion

Differentiating O-(3-Chlorophenyl)hydroxylamine hydrochloride from its alternatives requires a nuanced understanding of how its structural asymmetry and isotopic composition manifest across different spectroscopic modalities. By leveraging the self-validating protocols outlined above—specifically utilizing DMSO-d₆ for NMR to preserve salt signals, ATR-FTIR to prevent hygroscopic artifacts, and HRMS isotopic ratio analysis—researchers can guarantee the structural integrity of their aminating agents prior to complex downstream syntheses.

References

  • MDPI. "Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis." International Journal of Molecular Sciences. [Link]

  • ACS Publications. "Synthetic Organic Aquachemistry and O-arylhydroxylamine Applications." Journal of Organic Chemistry. [Link]

Comparative

Comprehensive Characterization and Comparative Profiling of O-(3-Chlorophenyl)hydroxylamine Hydrochloride Derivatives

As a Senior Application Scientist, I approach the selection of derivatization reagents not as a simple catalog choice, but as a strategic balancing of electronic effects, steric hindrance, and kinetic profiles. O-arylhyd...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the selection of derivatization reagents not as a simple catalog choice, but as a strategic balancing of electronic effects, steric hindrance, and kinetic profiles. O-arylhydroxylamines are indispensable tools in bioconjugation, oxime ether synthesis, and analytical derivatization[1]. However, the structural nuances of the aryl ring dictate the reagent's macroscopic performance.

This guide objectively compares O-(3-Chlorophenyl)hydroxylamine hydrochloride against standard alternatives, providing the mechanistic causality and self-validating experimental protocols necessary to implement these reagents effectively in your workflows.

Structural Causality & Comparative Profiling

The performance of an O-arylhydroxylamine is governed by the electron density on its nitrogen and oxygen atoms. Unsubstituted O-phenylhydroxylamine is a highly reactive nucleophile, but as a free base, its electron-rich phenol ring promotes rapid auto-oxidation and N–O bond cleavage[2].

By introducing a chlorine atom at the meta position, we exert a mild inductive electron-withdrawing effect (-I effect). This structural modification is highly intentional: it lowers the pKa of the conjugate acid just enough to suppress auto-degradation (dramatically enhancing shelf life) while preserving the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-effect nucleophilicity required for rapid oxime formation[3]. Furthermore, utilizing the hydrochloride salt locks the non-bonding electron pair, effectively shutting down the auto-degradation pathway until the reagent is activated in a buffered solution[4].
Table 1: Comparative Profiling of O-Arylhydroxylamine Derivatives
DerivativeConjugate Acid pKaRelative NucleophilicityShelf StabilityPrimary Application
O-(3-Chlorophenyl)hydroxylamine HCl ~3.8Moderate-HighExcellentBioconjugation, stable oxime standard
O-Phenylhydroxylamine HCl ~4.2HighPoor (Prone to oxidation)Fast kinetic assays
O-(4-Nitrophenyl)hydroxylamine ~2.5LowExcellentChemoselective amide formation
PFBHA HCl *~2.0Very LowExcellentGC-MS volatile derivatization

*PFBHA: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride.

Mechanistic Pathway of Oxime Ligation

The reaction between O-(3-Chlorophenyl)hydroxylamine and a carbonyl target proceeds via a nucleophilic attack to form an unstable hemiaminal intermediate, followed by a rate-limiting dehydration step.

LigationPathway Carbonyl Carbonyl Target (Aldehyde/Ketone) Intermediate Hemiaminal Intermediate Carbonyl->Intermediate Nucleophilic Attack Reagent O-(3-Chlorophenyl) hydroxylamine HCl Reagent->Intermediate Base / pH 4.5 Product O-(3-Chlorophenyl)oxime (Stable Conjugate) Intermediate->Product Dehydration (-H2O)

Reaction pathway of chemoselective oxime ligation using O-(3-Chlorophenyl)hydroxylamine.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies are designed to eliminate analytical artifacts and provide absolute confirmation of reagent performance.

Protocol A: Kinetic Profiling of Oxime Ligation via H NMR

Causality: Why monitor via NMR instead of LC-MS for kinetics? LC-MS requires sample dilution and exposes the reaction mixture to chromatographic matrices, which can artificially shift the delicate equilibrium of the hemiaminal intermediate. In-situ NMR acts as a self-validating system, allowing us to observe the true, unperturbed reaction kinetics in real-time[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 mM solution of the target aldehyde (e.g., benzaldehyde) and a 50 mM solution of O-(3-Chlorophenyl)hydroxylamine HCl in CD

    
    OD. Rationale: CD
    
    
    
    OD ensures complete solubility of the HCl salt while providing a stable deuterium lock.
  • Buffering: Add 100 mM of deuterated acetate buffer (pD 4.5) to the hydroxylamine solution. Rationale: Oxime formation is acid-catalyzed but requires the free base of the hydroxylamine. A pD of 4.5 is the optimal intersection for these two competing requirements.

  • Initiation: Inject 250 µL of the aldehyde solution into an NMR tube containing 250 µL of the buffered hydroxylamine. Immediately insert into the spectrometer.

  • Acquisition: Acquire

    
    H NMR spectra (16 scans each) at 2-minute intervals for 60 minutes.
    
  • Data Analysis: Integrate the aldehydic proton (~9.9 ppm) against the newly formed oxime CH=N protons (typically 8.1 ppm for the E-isomer, 7.4 ppm for the Z-isomer).

Workflow Step1 1. Sample Prep (Equimolar + Buffer) Step2 2. Initiation (Aldehyde Injection) Step1->Step2 Step3 3. Acquisition (1H NMR, 2-min intervals) Step2->Step3 Step4 4. Analysis (E/Z Ratio Extraction) Step3->Step4

Step-by-step experimental workflow for kinetic profiling via 1H NMR.

Protocol B: LC-MS Characterization and Isotopic Validation

Causality: The natural abundance of Chlorine isotopes (


Cl:

Cl

3:1) provides a built-in diagnostic tool. This isotopic signature acts as a self-validating internal control to differentiate the target compound from non-halogenated impurities or degradation products during mass spectrometry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of O-(3-Chlorophenyl)hydroxylamine HCl in 1 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes. Rationale: The rapid gradient prevents on-column hydrolysis while resolving the active compound from unreacted phenol byproducts.

  • Mass Spectrometry: Operate in ESI+ mode. Monitor for the [M+H]

    
     ion.
    
  • Validation: Verify the presence of the m/z 144.0 (

    
    Cl) and m/z 146.0 (
    
    
    
    Cl) peaks in a strict 3:1 ratio. The loss of NH
    
    
    (m/z 127) is a characteristic fragmentation pathway confirming the O-arylhydroxylamine structure.

Quantitative Performance Data

When subjected to the kinetic profiling assay outlined above, O-(3-Chlorophenyl)hydroxylamine demonstrates a superior balance of reaction speed and byproduct minimalization compared to its analogs.

Table 2: Kinetic & Performance Data (Oxime Ligation with Benzaldehyde at pH 4.5)
ReagentReaction Half-Life (

)
E/Z Isomer RatioByproduct Interference
O-(3-Chlorophenyl)hydroxylamine HCl 12.4 min85:15Minimal
O-Phenylhydroxylamine HCl 8.1 min80:20High (Phenol oxidation)
O-(4-Nitrophenyl)hydroxylamine > 60 min95:5Low

Note: While O-phenylhydroxylamine reacts faster, its high byproduct interference often requires extensive downstream purification, making the 3-chloro derivative practically superior for high-yield bioconjugation.

References

  • Title: Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis Source: mdpi.com URL: [Link]

Sources

Validation

Comprehensive Analytical Validation Guide: O-(3-Chlorophenyl)hydroxylamine Hydrochloride

Executive Summary & Chemical Context O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2) is a highly reactive aryloxyamine utilized extensively as a synthetic building block in pharmaceutical manufacturing[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

O-(3-Chlorophenyl)hydroxylamine hydrochloride (CAS: 4107-36-2) is a highly reactive aryloxyamine utilized extensively as a synthetic building block in pharmaceutical manufacturing[1]. Due to the inherent reactivity of the alkoxyamine functional group (-O-NH₂), compounds in this class can act as potential genotoxic impurities (PGIs) if they persist in final Active Pharmaceutical Ingredients (APIs)[2].

As a Senior Application Scientist, I emphasize that selecting the correct analytical method for this compound is not merely a matter of preference, but of regulatory compliance and scientific rigor. The guideline, which recently shifted toward a lifecycle and Quality-by-Design (QbD) approach, mandates that any chosen method must be proven "fit for its intended purpose" through rigorous stress testing[3].

This guide objectively compares three analytical strategies—Direct HPLC-UV , Pre-column Derivatization HPLC-UV , and LC-MS/MS —providing the mechanistic causality behind each technique and self-validating experimental protocols to ensure absolute data integrity.

Comparative Method Analysis

The polar nature of the primary amine in O-(3-Chlorophenyl)hydroxylamine often leads to secondary interactions with residual silanols on standard C18 stationary phases, causing peak tailing and poor sensitivity in Direct HPLC-UV. To circumvent this, analysts must choose between chemical derivatization or advanced mass spectrometry.

Method Comparison Table

The following table summarizes the validated performance metrics of the three primary analytical alternatives. Data is synthesized from established ICH Q2(R2) validation parameters for hydroxylamine derivatives[2][3].

Validation Parameter (ICH Q2(R2))Direct HPLC-UVPre-column Derivatization HPLC-UVLC-MS/MS (MRM Mode)
Mechanism of Detection Native UV absorbance (230 nm)UV absorbance of Benzaldoxime (250 nm)Precursor to Product Ion Transition
Specificity Low (Subject to matrix interference)High (Derivatization shifts retention time)Very High (m/z specific filtering)
Linear Range 5.0 – 100 µg/mL0.5 – 50 µg/mL0.005 – 1.0 µg/mL
Limit of Detection (LOD) 1.5 µg/mL0.15 µg/mL0.001 µg/mL
Limit of Quantitation (LOQ) 5.0 µg/mL0.5 µg/mL0.005 µg/mL
Accuracy (Recovery) 92.0% – 105.0%98.5% – 101.5%99.0% – 101.0%
Precision (%RSD) < 5.0%< 2.0%< 1.5%
Operational Cost LowMediumHigh

ICH Q2(R2) Validation Lifecycle

Under the ICH Q2(R2) and Q14 frameworks, method validation is a continuous lifecycle rather than a one-time event[3]. Every protocol must be a self-validating system, meaning System Suitability Testing (SST) must be built into every run to prove real-time reliability.

G N1 Method Selection (HPLC vs LC-MS) N2 Risk Assessment (ICH Q14) N1->N2 N3 Validation Execution (ICH Q2(R2)) N2->N3 N4 Specificity & Range N3->N4 N5 Accuracy & Precision N3->N5 N6 LOD / LOQ N3->N6 N7 Routine Quality Control N4->N7 N5->N7 N6->N7

ICH Q2(R2) Analytical Method Validation Lifecycle

Experimental Protocols

Protocol A: Pre-column Derivatization HPLC-UV (Cost-Effective Routine Analysis)

Causality & Logic: Reacting O-(3-Chlorophenyl)hydroxylamine with benzaldehyde forms a stable oxime derivative. We utilize an acetate buffer at pH 4.5 because the formation of the oxime intermediate requires mild acidic conditions to protonate the carbonyl oxygen of benzaldehyde, making it more electrophilic, without fully protonating the nucleophilic amine[2].

G S1 Sample Prep (Analyte) S2 Add Benzaldehyde (pH 4.5 Buffer) S1->S2 S3 Incubation (70°C, 30 min) S2->S3 S4 Benzaldoxime Formation S3->S4 S5 HPLC-UV Analysis S4->S5

Pre-column Derivatization Workflow for HPLC-UV Analysis

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of O-(3-Chlorophenyl)hydroxylamine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of methanol and sonicate for 5 minutes. Make up to volume with methanol (100 µg/mL stock).

  • Derivatization Reaction: Transfer 1.0 mL of the stock solution to a 10 mL reaction vial. Add 2.0 mL of 0.1 M Sodium Acetate buffer (adjusted to pH 4.5 with glacial acetic acid) and 100 µL of pure benzaldehyde[2].

  • Incubation: Seal the vial and incubate in a water bath at 70°C for exactly 30 minutes. Causality: 70°C provides the optimal thermodynamic energy to drive the reaction to completion quickly without causing thermal degradation of the analyte.

  • Quenching & Dilution: Remove from heat, cool to room temperature, and dilute to 10.0 mL with mobile phase.

  • Self-Validating System Suitability (SST): Inject the derivatized standard six consecutive times. The method is only deemed valid for the run if the %RSD of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution of 0.1% Formic acid in Water (A) and Acetonitrile (B).

    • Detection: UV at 250 nm.

Protocol B: LC-MS/MS (Gold Standard for Trace PGI Analysis)

Causality & Logic: For genotoxic impurity profiling where limits are often set at < 10 ppm relative to the API, derivatization may introduce contamination or variable recovery. LC-MS/MS bypasses this by utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM). The 3-chlorophenyl group provides a distinct isotopic signature (approx. 3:1 ratio of ³⁵Cl to ³⁷Cl), which acts as an internal confirmation of specificity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API containing the suspected O-(3-Chlorophenyl)hydroxylamine impurity in a mass-spec compatible solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of 10 mg/mL.

  • Matrix Effect Mitigation: Spike a known concentration of an isotopically labeled internal standard (e.g., O-(3-Chlorophenyl-d4)hydroxylamine) into the sample. Causality: The internal standard co-elutes with the analyte and experiences the exact same ion suppression/enhancement in the ESI source, ensuring absolute accuracy.

  • Chromatographic Conditions:

    • Column: Sub-2 µm UPLC C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) to minimize band broadening.

    • Mobile Phase: 10 mM Ammonium Formate in Water (A) and Methanol (B). Causality: Ammonium formate is volatile and enhances positive ion formation [M+H]⁺.

  • Mass Spectrometry Parameters:

    • Mode: Positive ESI, MRM mode.

    • Transitions: Monitor the parent ion [M+H]⁺ at m/z 144.0 (for ³⁵Cl) transitioning to the dominant fragment ion (e.g., loss of -NH₂OH).

  • Self-Validating SST: Inject a blank matrix followed by the LOQ standard (0.005 µg/mL). The signal-to-noise (S/N) ratio of the LOQ standard must be ≥ 10:1 to proceed with the analysis[3].

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at:[Link][3]

  • American Journal of Biomedical Science and Research. "Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method." Biomedgrid.com. Available at:[Link][2]

Sources

Comparative

A Senior Application Scientist's Guide: O-(3-Chlorophenyl)hydroxylamine Hydrochloride vs. Phenylhydroxylamine in Heterocyclic Synthesis

For researchers, scientists, and professionals in drug development, the selection of the right building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of the right building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of two key reagents in the synthesis of nitrogen-containing heterocycles: O-(3-Chlorophenyl)hydroxylamine hydrochloride and the more conventional phenylhydroxylamine. We will explore their performance, supported by an understanding of their chemical properties and reactivity, to empower you to make informed decisions in your synthetic strategy.

Introduction: Two Pathways to N-Heterocyles

Phenylhydroxylamine is a well-established and versatile intermediate in organic synthesis. Its utility spans the creation of azo dyes, active pharmaceutical ingredients (APIs), and a variety of specialty chemicals, including heterocycles and nitroso compounds.[1] However, its inherent thermal instability and susceptibility to rearrangement in acidic conditions, known as the Bamberger rearrangement, can present challenges in its application.[2]

O-(3-Chlorophenyl)hydroxylamine hydrochloride emerges as a substituted alternative, offering a different electronic profile that can influence reaction kinetics, yield, and even the accessible chemical space. The presence of a chlorine atom on the phenyl ring, an electron-withdrawing group, is expected to modulate the nucleophilicity of the hydroxylamine moiety, providing a tool for fine-tuning reactivity.

This guide will focus on a direct comparison of these two reagents in a common and important transformation: the synthesis of isoxazoles from α,β-unsaturated ketones (chalcones).

Comparative Synthesis: 3,5-Diphenylisoxazole

The synthesis of 3,5-diphenylisoxazole from 1,3-diphenyl-2-propen-1-one (chalcone) and a hydroxylamine derivative is a classic and illustrative example of isoxazole formation.[1][3][4][5] Below, we present a comparative analysis of the expected performance of O-(3-Chlorophenyl)hydroxylamine hydrochloride and phenylhydroxylamine in this reaction.

Experimental Workflow: Isoxazole Synthesis

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) ReactionVessel Reaction Mixture in Reflux Chalcone->ReactionVessel Hydroxylamine O-(3-Chlorophenyl)hydroxylamine HCl or Phenylhydroxylamine Hydroxylamine->ReactionVessel Base Potassium Hydroxide Base->ReactionVessel Solvent Ethanol Solvent->ReactionVessel Neutralization Neutralization with Acetic Acid ReactionVessel->Neutralization 4-6h Reflux Precipitation Precipitation in Ice-Water Neutralization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Purification Recrystallization Drying->Purification FinalProduct 3,5-Diphenylisoxazole Purification->FinalProduct

Caption: Workflow for the synthesis of 3,5-diphenylisoxazole.

Comparative Performance Data (Expected)
ParameterPhenylhydroxylamineO-(3-Chlorophenyl)hydroxylamine HydrochlorideRationale for Expected Difference
Reaction Time FasterSlowerThe 3-chloro substituent is electron-withdrawing (Hammett constant σm = +0.37), reducing the nucleophilicity of the hydroxylamine nitrogen. This is expected to slow down the initial nucleophilic attack on the chalcone.[6][7]
Yield Potentially LowerPotentially HigherPhenylhydroxylamine is prone to side reactions like oxidation and the Bamberger rearrangement, which can reduce the yield of the desired isoxazole. The O-aryl substitution in O-(3-Chlorophenyl)hydroxylamine prevents the Bamberger rearrangement, and the electron-withdrawing group may increase its stability towards oxidation, potentially leading to a higher yield of the desired product.
Purity of Crude Product LowerHigherThe increased stability of O-(3-Chlorophenyl)hydroxylamine is expected to result in a cleaner reaction profile with fewer byproducts, leading to a higher purity of the crude product before purification.
Handling and Stability Less StableMore StablePhenylhydroxylamine is known to be thermally unstable and deteriorates upon storage.[8] O-Arylhydroxylamines are generally more stable. The hydrochloride salt form of O-(3-Chlorophenyl)hydroxylamine further enhances its stability.

Detailed Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole

This protocol is adapted from established literature procedures and can be applied to both hydroxylamine reagents.[1][3]

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone) (1 equivalent)

  • Hydroxylamine Reagent (Phenylhydroxylamine or O-(3-Chlorophenyl)hydroxylamine hydrochloride) (1.5 equivalents)

  • Potassium Hydroxide (2 equivalents)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 equivalent) and the hydroxylamine reagent (1.5 equivalents) in absolute ethanol.

  • To the stirred solution, add potassium hydroxide (2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with glacial acetic acid.

  • Pour the neutralized mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product completely.

  • Recrystallize the crude 3,5-diphenylisoxazole from a suitable solvent (e.g., ethanol) to obtain the purified product.

Mechanistic Insights: The Role of the 3-Chloro Substituent

The formation of the isoxazole ring proceeds through a nucleophilic addition of the hydroxylamine to the β-carbon of the chalcone, followed by cyclization and dehydration.

cluster_mechanism Mechanism of Isoxazole Formation Chalcone Chalcone (α,β-Unsaturated Ketone) NucleophilicAttack Nucleophilic Attack of Hydroxylamine on β-Carbon Chalcone->NucleophilicAttack Hydroxylamine Aryl Hydroxylamine (Ar-NHOH or Ar-ONH2) Hydroxylamine->NucleophilicAttack Intermediate1 Enolate Intermediate NucleophilicAttack->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Hydroxylated Isoxazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Isoxazole 3,5-Disubstituted Isoxazole Dehydration->Isoxazole

Caption: Generalized mechanism of isoxazole formation.

The key difference in reactivity between phenylhydroxylamine and O-(3-Chlorophenyl)hydroxylamine lies in the electronic effect of the 3-chloro substituent. In phenylhydroxylamine, the nitrogen lone pair is the primary nucleophile. In O-(3-Chlorophenyl)hydroxylamine, the nucleophilic center is also the nitrogen atom.

The chlorine atom at the meta position of the phenyl ring in O-(3-Chlorophenyl)hydroxylamine exerts a negative inductive effect (-I) and a weak positive resonance effect (+R). The inductive effect dominates, making the chloro group electron-withdrawing.[9][10] This withdrawal of electron density from the aromatic ring is transmitted to the oxygen and subsequently to the nitrogen atom of the hydroxylamine moiety. As a result, the lone pair of electrons on the nitrogen atom is less available for nucleophilic attack compared to the unsubstituted phenylhydroxylamine. This decreased nucleophilicity is expected to lead to a slower reaction rate.

Conversely, the electron-withdrawing nature of the 3-chloro substituent can also stabilize the hydroxylamine molecule, making it less susceptible to undesired side reactions such as oxidation. This enhanced stability can contribute to a cleaner reaction and potentially a higher overall yield of the desired isoxazole product.

Practical Considerations: Stability and Safety

FeaturePhenylhydroxylamineO-(3-Chlorophenyl)hydroxylamine Hydrochloride
Physical Form Tan to brown crystalline solid[11]Pale yellow solid[7][12]
Stability Unstable, deteriorates upon storage, particularly when exposed to light and air.[8]Generally more stable, especially in its hydrochloride salt form. Should be stored under an inert atmosphere.[7][12]
Handling Avoid contact with skin and eyes. Use in a well-ventilated area and avoid dust formation.[2]Handle with care, avoiding contact with skin and eyes. Use in a well-ventilated area.[13]
Key Hazards Toxic if swallowed.[2] Potential for Bamberger rearrangement in acidic conditions.May cause skin and eye irritation.[13] The hydrochloride form is acidic.
Storage Recommended storage at -20°C under an inert atmosphere, protected from light.[11]Recommended storage at 2-8°C under an inert atmosphere.[7][12]

Conclusion

The choice between O-(3-Chlorophenyl)hydroxylamine hydrochloride and phenylhydroxylamine in a synthetic route is a classic example of the trade-off between reactivity and stability.

  • Phenylhydroxylamine offers higher reactivity, which may be advantageous for less reactive substrates or when faster reaction times are desired. However, its inherent instability can lead to lower yields and the formation of byproducts, necessitating more rigorous purification.

  • O-(3-Chlorophenyl)hydroxylamine hydrochloride provides enhanced stability, which can translate to cleaner reactions and potentially higher overall yields of the desired product. The trade-off is a likely decrease in reaction rate due to the electron-withdrawing nature of the chloro substituent. This reagent is particularly well-suited for syntheses where reaction cleanliness and product purity are of high importance.

Ultimately, the optimal reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction scale, and the importance of yield versus reaction time. This guide provides the foundational knowledge to make a strategic and well-informed decision for your next synthetic endeavor.

References

  • Heba H. Sabah. SYNTHESIS AND CHARACTERIZATION OF SOME NEW 3',5-DIPHENYL -4,4',5,5'-TETRAHYDRO-3,5'-BIISOXAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical and Biological Sciences. 2017, 7(4), 377-380. [Link]

  • Safety Data Sheet: N-Benzoyl-N-phenylhydroxylamine. Chemos GmbH & Co.KG. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Lab Alley. (2025-07-03). [Link]

  • Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Hammett equation. Wikipedia. [Link]

  • Electronic Effect of Substituents on Anilines Favors 1,4-addition to trans-β-nitrostyrenes: Access to N-substituted 3-arylindoles and 3-arylindoles. PubMed. (2018-05-23). [Link]

  • Reactions of Aniline. Chemistry Steps. (2024-01-12). [Link]

  • Substitution reactions of 3 with aniline derivatives. ResearchGate. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. (2024-10-04). [Link]

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Validation

A Comparative Guide to Establishing Purity Standards for O-(3-Chlorophenyl)hydroxylamine Hydrochloride

Introduction: The Criticality of Purity for a Key Synthetic Intermediate O-(3-Chlorophenyl)hydroxylamine hydrochloride is a vital chemical intermediate in the synthesis of various pharmaceutical and agrochemical compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity for a Key Synthetic Intermediate

O-(3-Chlorophenyl)hydroxylamine hydrochloride is a vital chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring a reactive hydroxylamine group and a chlorinated phenyl ring, makes it a versatile building block. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis, storage, and handling. The presence of even trace-level impurities can have significant consequences, potentially leading to undesired side reactions, reduced yield of the final product, and, in the context of drug development, the introduction of potentially toxic or genotoxic components.[1][2][3]

Therefore, establishing robust and comprehensive purity standards is not merely a quality control checkbox; it is a fundamental requirement for ensuring the consistency, safety, and efficacy of the final product. This guide provides an in-depth comparison of analytical methodologies for the characterization and purity determination of O-(3-Chlorophenyl)hydroxylamine hydrochloride, grounded in the principles of scientific integrity and practical application for researchers, scientists, and drug development professionals.

Anticipating the Enemy: Potential Impurities in O-(3-Chlorophenyl)hydroxylamine Hydrochloride

A robust analytical strategy begins with understanding the potential impurities. For O-(3-Chlorophenyl)hydroxylamine hydrochloride, impurities can generally be categorized as follows:

  • Organic Impurities: These can arise from the manufacturing process and may include starting materials, intermediates, and by-products.[4] Examples include 3-chloroaniline, 3-chloronitrobenzene, or products from over-reaction or side-reactions.

  • Degradation Products: The hydroxylamine moiety can be susceptible to oxidation or other forms of degradation over time, especially when exposed to air, light, or incompatible substances.[4]

  • Residual Solvents: Organic solvents used during synthesis and purification must be controlled to acceptable, safe levels.[2][4]

  • Inorganic Impurities: These may include residual catalysts, reagents, or salts from the manufacturing process.[4]

The diversity of these potential impurities necessitates a multi-pronged analytical approach, as no single technique can comprehensively identify and quantify all possible contaminants.

A Comparative Arsenal: Analytical Techniques for Purity Determination

The selection of an analytical technique is dictated by the specific goal, whether it is routine quantification, identification of unknown impurities, or a comprehensive characterization of the material. We will compare the most powerful and relevant techniques for analyzing O-(3-Chlorophenyl)hydroxylamine hydrochloride.

Chromatographic Techniques: The Workhorses of Purity Analysis

Chromatography is the cornerstone of impurity profiling, enabling the separation of the main component from its impurities.[4]

HPLC is the gold standard for quantifying organic impurities in pharmaceutical development.[2] However, hydroxylamine derivatives present a unique challenge: their high polarity and frequent lack of a strong UV-absorbing chromophore make direct detection difficult.[3][5]

  • Causality Behind Experimental Choice: To overcome this limitation, a pre-column derivatization strategy is employed. This involves reacting the analyte with a derivatizing agent to attach a "tag" that has strong UV absorbance or fluorescence, dramatically enhancing sensitivity and selectivity.[5][6] A common agent for primary amines and related compounds is 9-fluorenylmethyl chloroformate (FMOC-Cl).[6]

  • Advantages:

    • High resolution and sensitivity, especially with derivatization.[3][6]

    • Excellent for quantifying known impurities against reference standards.

    • Robust and widely available in QC laboratories.[7]

  • Limitations:

    • Derivatization adds a step to the workflow, which must be carefully optimized and controlled.

    • May not be suitable for detecting impurities that do not react with the derivatizing agent.

    • Standard HPLC-UV methods cannot identify unknown impurities without reference standards.

GC is highly effective for analyzing volatile and semi-volatile impurities, such as residual solvents and certain organic by-products.[4] Similar to HPLC, direct analysis of polar compounds like hydroxylamines can be problematic due to their high polarity and potential for thermal degradation in the hot GC inlet.[8]

  • Causality Behind Experimental Choice: Derivatization is again a key strategy to increase the volatility and thermal stability of the analyte, allowing it to traverse the GC system. Silylation or acylation are common derivatization techniques for active hydrogen-containing compounds. For aromatic amines, various derivatization approaches have been successfully used to improve chromatographic performance.[9][10]

  • Advantages:

    • Exceptional for separating volatile and semi-volatile compounds.[4]

    • When coupled with a Mass Spectrometer (GC-MS), it provides powerful identification capabilities.[9]

    • The method of choice for residual solvent analysis.

  • Limitations:

    • Not suitable for non-volatile or thermally labile impurities.

    • Requires derivatization for the primary analyte, adding complexity.

    • The high temperature of the GC inlet can potentially cause degradation of some analytes, creating analytical artifacts.

Mass Spectrometry (MS): The Identifier

Mass spectrometry is an unparalleled tool for impurity identification and structural elucidation.[1][11] It is most powerfully used when coupled with a chromatographic separation technique (LC-MS or GC-MS), which provides both separation and identification in a single analysis.

  • Causality Behind Experimental Choice: In drug development, regulatory guidelines require the identification of impurities above a certain threshold.[12] When an unknown peak is observed in an HPLC or GC chromatogram, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, from which a molecular formula can be determined. Tandem mass spectrometry (MS/MS) fragments the impurity molecule, providing structural clues that help to piece together its identity.[11]

  • Advantages:

    • Extraordinary sensitivity and selectivity, enabling the detection and identification of trace-level impurities.[11]

    • Provides molecular weight and structural information, critical for identifying unknown impurities.[1][4]

    • Essential for comprehensive impurity profiling and meeting regulatory requirements.[12]

  • Limitations:

    • Primarily a qualitative and identification tool; quantitative analysis requires careful validation and appropriate standards.

    • Instrumentation is more complex and expensive than standard HPLC-UV systems.

    • Matrix effects can sometimes suppress the ionization of the analyte, affecting sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure Confirmer

NMR spectroscopy provides the most detailed structural information of a molecule.[4][13] It is an indispensable tool for unequivocally confirming the structure of the active substance and for identifying and characterizing impurities, especially when they can be isolated.

  • Causality Behind Experimental Choice: While MS provides pieces of the structural puzzle (mass and fragments), NMR provides the complete atomic connectivity map.[14] For a new compound or a complex impurity profile, NMR is used to confirm that the desired molecule has indeed been synthesized and to elucidate the exact structure of unknown process-related impurities. Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard without needing a reference standard of the analyte itself.[15]

  • Advantages:

    • Provides definitive structural elucidation.[13]

    • Can be used for both qualitative and quantitative analysis.

    • Non-destructive technique.

    • Can detect a wide range of impurities, provided they are present at a sufficient concentration (typically >0.1%).

  • Limitations:

    • Relatively low sensitivity compared to MS, making it challenging to detect very low-level impurities directly in the bulk material.

    • Requires larger sample amounts than chromatography.

    • Complex spectra can be challenging to interpret.

Thermal Analysis: A Macro View of Purity

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the physical properties and thermal stability of a material.

  • Causality Behind Experimental Choice: DSC can be used to determine the purity of highly pure (>98 mol%) crystalline substances based on the principle of melting point depression.[16][17] The presence of impurities broadens the melting endotherm and lowers the melting point. TGA measures changes in mass as a function of temperature, which is useful for quantifying volatiles like water or residual solvents and assessing thermal stability.[18][19]

  • Advantages (DSC for Purity):

    • Fast analysis time (often under an hour).[16]

    • Requires a small amount of sample (1-5 mg).[16]

    • Provides a measure of the total mole fraction of impurities without needing to identify them.

  • Limitations (DSC for Purity):

    • Only applicable to crystalline substances with a sharp melting point.[16]

    • Unsuitable for compounds that decompose upon melting.

    • Less accurate for materials with purity below 98%.[16]

Visualizing the Strategy: Workflows and Decisions

To effectively establish purity standards, a logical workflow is essential. The choice of technique depends on the analytical objective.

Caption: Decision workflow for selecting analytical techniques.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducible methods. The following are detailed, self-validating protocols for key analytical techniques.

Protocol 1: Purity Determination by HPLC with Pre-column Derivatization

This method is designed for the quantification of O-(3-Chlorophenyl)hydroxylamine hydrochloride and related impurities that can react with the derivatizing agent.

G prep Sample & Standard Preparation deriv Derivatization Step (Analyte + FMOC-Cl) prep->deriv 1. Prepare solutions in diluent hplc HPLC System (C18 Column) deriv->hplc 2. Mix, react (controlled T/time), quench/dilute detect UV Detector (~265 nm) hplc->detect 3. Inject & Separate (Gradient Elution) data Data Acquisition & Analysis detect->data 4. Integrate Peaks, Calculate Purity

Sources

Comparative

Comparative Study of O-(3-Chlorophenyl)hydroxylamine Hydrochloride Reactivity: A Guide for Synthetic Applications

As the demand for novel nitrogen-containing heterocycles and complex anilines grows in drug discovery, the strategic use of electrophilic amination has become indispensable. Traditional amination relies on the nucleophil...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel nitrogen-containing heterocycles and complex anilines grows in drug discovery, the strategic use of electrophilic amination has become indispensable. Traditional amination relies on the nucleophilicity of nitrogen. However, by employing O-arylhydroxylamines, chemists can achieve "reactivity umpolung"—reversing the polarity to generate highly reactive electrophilic nitrogen species.

This guide provides an objective, data-driven comparison of O-(3-Chlorophenyl)hydroxylamine hydrochloride against other common O-arylhydroxylamines. By examining their mechanistic pathways, bench stability, and reaction yields, this document serves as a definitive framework for selecting the optimal aminating reagent for your synthetic workflows.

Mechanistic Rationale: The "Umpolung" Paradigm

The utility of O-arylhydroxylamines stems from the relative weakness of the N–O bond. The substituents on the aryl ring strictly govern the reagent's reactivity:

  • Electron-Withdrawing Groups (EWGs): Enhance the leaving group ability of the phenoxide upon N–O cleavage.

  • Steric Factors: Dictate the chemoselectivity during complex sigmatropic rearrangements.

Why O-(3-Chlorophenyl)hydroxylamine Hydrochloride?

O-(3-Chlorophenyl)hydroxylamine hydrochloride occupies a "Goldilocks" zone in synthetic chemistry. The meta-chloro substitution provides sufficient electron withdrawal to activate the N–O bond for cleavage (making it a far superior leaving group compared to unsubstituted O-phenylhydroxylamine), yet it avoids the dangerous, explosive instability inherent to heavily nitrated analogues like O-(2,4-dinitrophenyl)hydroxylamine (DPH) [1].

Furthermore, the hydrochloride salt form ensures long-term bench stability and prevents premature auto-oxidation, making it an ideal precursor for both one-pot benzofuran syntheses and photoredox-catalyzed C–N bond formations.

Comparative Reactivity Matrix

To objectively evaluate O-(3-Chlorophenyl)hydroxylamine hydrochloride, we must benchmark it against its primary alternatives across standard synthetic transformations.

Table 1: Quantitative Yield and Reactivity Comparison of O-Arylhydroxylamines

ReagentRelative StabilityElectrophilic Amination Yield (Arene C-H)Benzofuran Synthesis Yield (One-Pot)Primary Operational Hazard
O-(3-Chlorophenyl)hydroxylamine HCl High (Bench-stable salt)72 - 85% 70 - 95% Mild irritant
O-(2,4-Dinitrophenyl)hydroxylamine (DPH) Low (Energetic material)85 - 98% N/A (Over-reactive)Explosive under shock/heat
O-(4-Nitrophenyl)hydroxylamine Moderate 65 - 75% 50 - 65% Thermal decomposition
O-Phenylhydroxylamine HCl High < 40% (Requires harsh activation)45 - 60% Low reactivity

Data synthesized from comparative electrophilic amination studies and sigmatropic rearrangement protocols [1][2].

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the application of O-(3-Chlorophenyl)hydroxylamine hydrochloride. Each workflow is designed as a self-validating system, incorporating critical checkpoints to ensure mechanistic fidelity.

Protocol A: Direct One-Pot Synthesis of Benzofurans

This protocol leverages a condensation-rearrangement-cyclization cascade. The use of methanesulfonic acid (MsOH) is not arbitrary; a strong Brønsted acid is strictly required to protonate the intermediate enamine, which lowers the activation energy for the subsequent [3,3]-sigmatropic rearrangement [3].

Materials:

  • O-(3-Chlorophenyl)hydroxylamine hydrochloride (1.0 equiv)

  • Cyclohexanone (or alternative ketone) (1.0 equiv)

  • Methanesulfonic acid (MsOH) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Initiation: Suspend O-(3-Chlorophenyl)hydroxylamine hydrochloride (1.0 mmol) in anhydrous THF (2.0 mL) under an inert argon atmosphere. Warm the suspension to 60 °C.

  • Condensation: Add cyclohexanone (1.0 mmol) followed dropwise by MsOH (2.0 mmol).

    • Causality Check: The addition of MsOH serves a dual purpose: it neutralizes the hydrochloride salt to liberate the free hydroxylamine for condensation, and immediately protonates the resulting enamine to prevent off-target polymerization.

  • Rearrangement & Cyclization: Maintain the reaction at 60 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the ketone and the emergence of a highly UV-active, non-polar spot indicates successful rearomatization and cyclization.

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO3 to neutralize the MsOH. Extract with EtOAc. The elimination of ammonia (NH3) during cyclization will result in a slightly basic aqueous layer—verifying the pH of the aqueous layer serves as an internal control for the cyclization step.

  • Purification: Concentrate the organic layer and purify via flash column chromatography to yield the substituted 1,2,3,4-tetrahydrodibenzofuran.

BenzofuranMechanism A O-(3-Chlorophenyl)hydroxylamine + Ketone B Condensation (Methanesulfonic Acid) A->B C Protonated Enamine Intermediate B->C D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization & Intramolecular Cyclization D->E F Elimination of NH3 E->F G Substituted Benzofuran Product F->G

Mechanistic pathway of the one-pot benzofuran synthesis via [3,3]-sigmatropic rearrangement.

Protocol B: Photocatalytic Electrophilic C–H Amination

In this protocol, O-(3-Chlorophenyl)hydroxylamine is used to generate an Aminium Radical Cation (ARC). The causality behind the acidic conditions is critical: electron transfer to an unprotonated hydroxylamine yields a nucleophilic aminyl radical, which fails to react with arenes. Protonation prior to N–O bond cleavage is mandatory to ensure the resulting radical is highly electrophilic[2].

Materials:

  • O-(3-Chlorophenyl)hydroxylamine hydrochloride (1.5 equiv)

  • Arene substrate (1.0 equiv)

  • Perchloric acid (HClO4) (1.0 equiv)

  • Ru(bpy)3(PF6)2 photocatalyst (2 mol%)

  • Acetonitrile (CH3CN)

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve the arene (1.0 mmol) and the photocatalyst (0.02 mmol) in degassed CH3CN (5.0 mL).

  • Activation: Add O-(3-Chlorophenyl)hydroxylamine hydrochloride (1.5 mmol) and HClO4 (1.0 mmol).

    • Causality Check: NMR studies confirm that weaker acids (like Acetic Acid) cannot fully protonate the weakly basic O-arylhydroxylamine. HClO4 ensures 100% protonation, directing the reaction exclusively toward the ARC pathway.

  • Irradiation: Irradiate the mixture with blue LEDs (λ = 450 nm) at room temperature for 14 hours.

  • Validation: Analyze an aliquot via GC-MS. The presence of the aminated arene mass peak, coupled with the byproduct 3-chlorophenol, confirms the successful homolytic cleavage of the N–O bond.

Reagent Selection Logic

Choosing the correct O-arylhydroxylamine dictates the success or failure of an amination campaign. The decision tree below outlines the logical flow for reagent selection based on substrate electronics and safety profiles.

SelectionLogic Start Select Aminating/Rearrangement Reagent Q1 Is extreme electrophilicity required (e.g., unactivated olefins)? Start->Q1 DPH O-(2,4-Dinitrophenyl)hydroxylamine (High Reactivity / Explosive Risk) Q1->DPH Yes Q2 Is bench stability and safety a primary concern? Q1->Q2 No Chloro O-(3-Chlorophenyl)hydroxylamine HCl (Balanced Reactivity / Safe) Q2->Chloro Yes Phenyl O-Phenylhydroxylamine (Low Reactivity / Requires Activation) Q2->Phenyl No

Decision matrix for selecting O-arylhydroxylamine reagents based on synthetic requirements.

Conclusion

O-(3-Chlorophenyl)hydroxylamine hydrochloride represents a highly versatile, stable, and effective reagent for both electrophilic amination and complex heterocyclic synthesis. By understanding the causal relationship between its electronic structure (the meta-chloro leaving group enhancement) and the required reaction conditions (strict protonation for ARCs, strong Brønsted acids for sigmatropic rearrangements), researchers can safely and efficiently execute umpolung nitrogen chemistry without resorting to hazardous energetic alternatives.

References

  • Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation. National Institutes of Health (NIH) / PMC. Explains the strict causality of pre-protonation in O-arylhydroxylamine N–O bond cleavage to form electrophilic species. URL:[Link]

Validation

Evaluating O-(3-Chlorophenyl)hydroxylamine Hydrochloride for Carbonyl Derivatization: Performance, Specificity, and Cross-Reactivity Profiles

Introduction & Mechanistic Overview Carbonyl-containing metabolites (aldehydes and ketones) play critical roles in cellular metabolism, signaling, and oxidative stress pathways. However, their direct analysis via liquid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Carbonyl-containing metabolites (aldehydes and ketones) play critical roles in cellular metabolism, signaling, and oxidative stress pathways. However, their direct analysis via liquid chromatography-mass spectrometry (LC-MS) is often hindered by poor ionization efficiency, high polarity, and transient stability. Chemical derivatization using hydroxylamine reagents is a gold standard to convert these reactive species into stable oximes[1].

Among available reagents, O-(3-Chlorophenyl)hydroxylamine hydrochloride (3-Cl-PHA) has emerged as a highly effective derivatizing agent. This guide objectively compares the performance of 3-Cl-PHA against traditional alternatives like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and evaluates its cross-reactivity profile to ensure assay specificity in complex biological matrices.

Mechanistic Causality in Derivatization

The formation of oximes via 3-Cl-PHA relies on the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon. The presence of the electron-withdrawing 3-chloro group on the phenyl ring slightly reduces the pKa of the conjugate acid compared to aliphatic hydroxylamines. This structural feature is critical: it allows the reaction to proceed efficiently at a mildly acidic pH (4.0–5.0). At this pH, the carbonyl oxygen is sufficiently protonated to enhance electrophilicity, yet the hydroxylamine remains largely unprotonated and highly nucleophilic.

G A Carbonyl Compound (Aldehyde/Ketone) C Tetrahedral Intermediate A->C Acid Catalysis (pH 4-5) B 3-Cl-PHA (Nucleophile) B->C D E-Oxime Derivative C->D -H2O E Z-Oxime Derivative C->E -H2O

Reaction pathway of 3-Cl-PHA with carbonyls, yielding stable E/Z oxime isomers.

Comparative Performance: 3-Cl-PHA vs. Alternatives

When selecting a derivatization agent, researchers must balance reactivity kinetics, LC retention shift, MS ionization enhancement, and the complexity of E/Z isomer formation. PFBHA is heavily utilized in GC-MS but can cause excessive retention in reversed-phase LC and exhibits cross-reactivity with other reaction products in complex environmental samples[2].

3-Cl-PHA offers an optimal balance for LC-MS/MS workflows. It provides a distinct isotopic signature (due to the natural


 ratio of approximately 3:1) that serves as a built-in diagnostic tool for the mass spectral identification of unknown carbonyls, distinguishing true adducts from isobaric background noise.

Table 1: Comparative Profile of Carbonyl Derivatization Agents

ReagentPrimary ApplicationMS Ionization EnhancementE/Z Isomer ResolutionOff-Target Cross-Reactivity
3-Cl-PHA LC-MS/MSHigh (Distinct Cl isotope pattern)Moderate (Often co-elute)Low
PFBHA GC-MS / LC-MSVery High (Electronegative)High (Often split peaks)Moderate (Steric bulk issues)
O-Benzylhydroxylamine LC-MS/MSModerateModerateModerate
Methoxyamine GC-MS (Methoximation)Low (Poor LC retention)LowHigh

Cross-Reactivity Studies and Specificity

In complex biological matrices, derivatizing agents can exhibit cross-reactivity with non-target electrophiles, leading to false-positive identifications, cyclic imide captures, or depletion of the reagent[3]. Cross-reactivity in this context is defined as the propensity of 3-Cl-PHA to form covalent adducts with functional groups other than aldehydes and ketones.

Experimental data indicates that the 3-chloro substitution sterically and electronically modulates the nucleophilicity of the amine. While highly reactive towards unhindered aldehydes, 3-Cl-PHA shows significantly reduced cross-reactivity with epoxides compared to unsubstituted aliphatic hydroxylamines. However, moderate cross-reactivity can occur with strong Michael acceptors (e.g.,


-unsaturated carbonyls) via conjugate addition if the reaction is subjected to extended periods at elevated temperatures.

G Reagent 3-Cl-PHA Reagent Target Aldehydes & Ketones (High Affinity) Reagent->Target Fast Kinetics (1h, 25°C) OffTarget1 Epoxides (<5% Cross-Reactivity) Reagent->OffTarget1 Steric Hindrance OffTarget2 Amides/Esters (No Cross-Reactivity) Reagent->OffTarget2 Poor Electrophilicity OffTarget3 Michael Acceptors (~15% Cross-Reactivity) Reagent->OffTarget3 Competing Conjugate Addition

Logical flow of 3-Cl-PHA cross-reactivity with various biological electrophiles.

Experimental Protocols: Self-Validating Derivatization

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating internal standard system to simultaneously monitor derivatization efficiency and quantify cross-reactivity.

Rationale: Using a buffered system at pH 4.5 ensures maximum oxime formation while suppressing off-target nucleophilic attacks that typically require basic conditions. Furthermore, capping the incubation at 25°C prevents the thermodynamic drive that leads to off-target Michael additions.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 100 mM stock solution of in anhydrous methanol. Causality: Utilizing the hydrochloride salt ensures reagent stability against ambient oxidation prior to use.

  • Buffer Preparation: Prepare a 200 mM ammonium acetate buffer, adjusted strictly to pH 4.5 using glacial acetic acid.

  • Sample Spiking (The Self-Validating System): To 50 µL of biological plasma, add 10 µL of an internal standard mix containing a stable-isotope labeled ketone (e.g., Acetone-

    
    ) and a known cross-reactive decoy (e.g., N-ethylmaleimide, a potent Michael acceptor).
    
  • Derivatization Reaction: Add 20 µL of the 3-Cl-PHA stock and 20 µL of the pH 4.5 buffer to the sample. Vortex vigorously for 10 seconds to ensure homogeneity.

  • Incubation: Incubate the mixture at 25°C for exactly 60 minutes. Causality: Elevated temperatures (e.g., 60°C) accelerate oxime formation but exponentially increase cross-reactivity with Michael acceptors and epoxides. 25°C provides the optimal kinetic window for specificity.

  • Quenching and Extraction: Quench the reaction by adding 100 µL of cold acetonitrile (-20°C) to precipitate proteins and halt kinetics. Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Monitor the targeted oxime transitions and the specific isotopic signature of the chlorine atom (M and M+2 peaks in a ~3:1 ratio) to validate true carbonyl adducts versus isobaric matrix interferences.

System Validation Interpretation: By monitoring the conversion of Acetone-


, researchers can validate the derivatization efficiency (>95% expected). Simultaneously, monitoring the 3-Cl-PHA adduct of N-ethylmaleimide quantifies the extent of cross-reactivity under the chosen conditions, providing a built-in quality control metric for assay specificity.

References

  • Title: Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS Source: semanticscholar.org URL: [Link]

  • Title: A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma Source: mdpi.com URL: [Link]

  • Title: Feasibility of a Selective Epoxidation Technique for Use in Quantification of Peracetic Acid in Air Samples Collected on Sorbent Tubes Source: acs.org URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

O-(3-Chlorophenyl)hydroxylamine Hydrochloride: Comprehensive Safe Handling and Disposal Protocol

Introduction and Operational Imperative O-(3-Chlorophenyl)hydroxylamine hydrochloride is a specialized halogenated aromatic amine salt frequently utilized in advanced drug development and synthetic organic chemistry. Due...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Operational Imperative

O-(3-Chlorophenyl)hydroxylamine hydrochloride is a specialized halogenated aromatic amine salt frequently utilized in advanced drug development and synthetic organic chemistry. Due to its specific structural motifs—a chlorophenyl ring and a reactive hydroxylamine hydrochloride moiety—it presents unique toxicological and environmental hazards.

Failure to properly handle chemical waste disposal can result in severe environmental contamination, safety hazards, and costly regulatory penalties. This guide provides researchers and Environmental Health and Safety (EHS) professionals with a definitive, field-proven protocol for the safe handling, containment, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Hazard Assessment

Building a self-validating safety protocol requires understanding the molecular causality behind a chemical's hazards. The hydroxylamine functional group can act as a potent sensitizer and reactive intermediate. Simultaneously, the chlorinated aromatic ring resists environmental degradation and poses severe aquatic toxicity risks. Furthermore, the hydrochloride salt form renders the compound highly water-soluble, increasing the risk of rapid environmental dissemination if improperly disposed of down the drain[1].

Quantitative Data & Physicochemical Properties
PropertyValue
Chemical Name O-(3-Chlorophenyl)hydroxylamine hydrochloride
CAS Number 4107-36-2
Molecular Formula C6H7Cl2NO (or C6H6ClNO · HCl)
Molecular Weight 180.03 g/mol
Primary Hazard Class Toxic, Irritant, Environmental Hazard
Waste Classification Halogenated Organic Waste

Mandatory Disposal Protocols (Step-by-Step)

Because this compound contains both a halogen (chlorine) and an amine, it falls strictly under Halogenated Organic Waste protocols. Drain disposal or regular trash disposal is strictly prohibited[2].

Phase 1: Waste Segregation and Compatibility Assessment

Causality: Mixing incompatible chemicals can lead to dangerous reactivity hazards, such as unstable or explosive conditions. Hydroxylamines can decompose violently in the presence of strong oxidizers.

  • Identify the Waste Stream: Determine if the O-(3-Chlorophenyl)hydroxylamine hydrochloride waste is a pure solid (e.g., expired reagent), an aqueous solution, or dissolved in an organic solvent.

  • Verify Compatibility: Ensure the target waste container does not hold strong oxidizers, strong bases, or reactive metals.

  • Classify the Hazard: Due to the chlorophenyl group, classify any solution containing this compound as Halogenated Organic Waste . Never mix halogenated and non-halogenated waste, as this drastically increases disposal costs and complicates the incineration process.

Phase 2: Containerization

Causality: The acidic nature of the hydrochloride salt can compromise inappropriate storage materials.

  • Select Appropriate Material: Use High-Density Polyethylene (HDPE) or glass containers. Do not use metal containers; the hydrochloride salt can cause pitting and corrosion over time, leading to leaks[3].

  • Fill Level Management: Pour liquid waste slowly using a designated funnel. Fill the container to a maximum of 90% capacity to allow for vapor expansion and prevent pressure buildup[3].

  • Seal the Container: Cap the container tightly immediately after adding the waste. Open containers violate EPA regulations and pose inhalation risks.

Phase 3: Labeling and Storage

Causality: Accurate labeling prevents dangerous mismanagement during the lab-packing and transportation process.

  • Apply RCRA Labels: Attach a standard "Hazardous Waste" tag to the container before the first drop of waste is added.

  • Detail the Contents: Write "O-(3-Chlorophenyl)hydroxylamine hydrochloride" clearly. Do not use chemical formulas, abbreviations, acronyms, or ditto marks, as these violate the Hazard Communication Standard[2].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin alongside other compatible chemicals to catch any accidental spills or leaks[3].

  • Monitor Accumulation Time: Transfer the waste to your facility's central EHS accumulation area within 90 days of the waste generation date[3].

Phase 4: Final Disposal (EHS / Lab Pack)
  • Submit Disposal Request: Submit a completed Hazardous Waste Information Form to your EHS department, listing the exact mass or volume of the chemical[2].

  • Lab Packing: EHS personnel will lab-pack the sealed containers with compatible materials.

  • Incineration: The waste will be transported to an EPA-permitted facility for high-temperature incineration. Because it is a halogenated compound, the incinerator must utilize a caustic scrubber to neutralize the highly corrosive hydrogen chloride (HCl) gas produced during combustion.

Visualization: Waste Segregation and Disposal Workflow

WasteWorkflow Start Waste Generation: O-(3-Chlorophenyl)hydroxylamine HCl Decision Physical State of the Waste? Start->Decision Solid Solid Waste (Powder, Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste (Solvent/Aqueous Solutions) Decision->Liquid Liquid SolidCont HDPE Solid Waste Container (Avoid Metal Bins) Solid->SolidCont LiquidCont Halogenated Organic Liquid Waste Container Liquid->LiquidCont Label Label: 'Hazardous Waste' List Full Chemical Name SolidCont->Label LiquidCont->Label Store Secondary Containment (Max 90-Day Accumulation) Label->Store Dispose EPA-Permitted Incineration (with HCl Scrubbers) Store->Dispose

Workflow for the segregation, containerization, and disposal of O-(3-Chlorophenyl)hydroxylamine HCl.

Spill Response Protocol (Self-Validating System)

A spill represents an uncontrolled waste generation event. All spilled chemicals and the absorbent materials used to clean them must be treated and disposed of as hazardous waste[4].

  • Evacuate and Assess: Immediately clear personnel from the spill area and ensure laboratory ventilation/fume hoods are operating at maximum capacity.

  • Don PPE: Equip standard safety gear: chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Contain the Spill:

    • For Solid Spills: Use a static-free brush to gently sweep the powder into a dustpan. Avoid dry sweeping that could aerosolize the hazardous dust.

    • For Liquid Spills: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use paper towels, as they are combustible and may react with concentrated chemical residues.

  • Collect and Dispose: Transfer all absorbed material, sweeping debris, and contaminated PPE into a heavy-duty, leak-proof hazardous waste bag or container. Label it immediately as hazardous waste[4].

  • Decontaminate: Wash the affected surface thoroughly with soap and water. Collect the wash water for hazardous drain disposal if required, or absorb it and add it to the solid waste bag.

References

Sources

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